molecular formula C15H12N2OS B181291 5,5-Diphenyl-2-thiohydantoin CAS No. 21083-47-6

5,5-Diphenyl-2-thiohydantoin

カタログ番号: B181291
CAS番号: 21083-47-6
分子量: 268.3 g/mol
InChIキー: AMDPNECWKZZEBQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5,5-Diphenyl-2-thiohydantoin, also known as this compound, is a useful research compound. Its molecular formula is C15H12N2OS and its molecular weight is 268.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82311. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Imidazolidines - Hydantoins - Thiohydantoins - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

5,5-diphenyl-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H2,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMDPNECWKZZEBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)NC(=S)N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9066677
Record name 4-Imidazolidinone, 5,5-diphenyl-2-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9066677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21083-47-6
Record name 5,5-Diphenyl-2-thiohydantoin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21083-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diphenylthiohydantoin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021083476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,5-Diphenyl-2-thiohydantoin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82311
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Imidazolidinone, 5,5-diphenyl-2-thioxo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Imidazolidinone, 5,5-diphenyl-2-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9066677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,5-diphenyl-2-thioxoimidazolidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.168
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5,5-DIPHENYL-2-THIOHYDANTOIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13Y6ZC0YR8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 5,5-Diphenyl-2-thiohydantoin: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5,5-Diphenyl-2-thiohydantoin (DPTH), a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical structure, physicochemical properties, synthesis, and known biological activities, with a focus on its antiproliferative effects.

Chemical Identity and Structure

This compound, a sulfur analog of the well-known anticonvulsant drug phenytoin, is characterized by a five-membered hydantoin (B18101) ring with two phenyl substituents at the C5 position and a thiocarbonyl group at the C2 position.

IUPAC Name: 5,5-diphenyl-2-sulfanylideneimidazolidin-4-one[1]

Synonyms: DPTH, Diphenylthiohydantoin, 5,5-Diphenylthiohydantoin, 5,5-Diphenyl-2-thioxo-4-imidazolidinone, Thiophenytoin[1]

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₅H₁₂N₂OS[2]
Molecular Weight 268.33 g/mol [2]
CAS Number 21083-47-6[2]
Appearance White to off-white powder[3]
Melting Point 237-239 °C[3]
pKa (predicted) 7.52 ± 0.50
Crystal System Monoclinic
Space Group P2₁/c
C=S bond length 1.648 (2) Å

Synthesis

The primary method for the synthesis of this compound is the Biltz synthesis, which involves the condensation of benzil (B1666583) with thiourea (B124793) in an alkaline solution.[4] The reaction yield can be influenced by the choice of catalyst and solvent.

Experimental Protocol: Alkaline Condensation of Benzil and Thiourea

Materials:

Procedure:

  • A mixture of benzil (1 equivalent) and thiourea (2 equivalents) is placed in a round-bottom flask equipped with a reflux condenser.

  • An alkaline solution (e.g., ethanolic KOH or NaOH) is added to the flask.

  • The mixture is refluxed for a specified period (typically 1-5 hours).

  • After reflux, the reaction mixture is cooled.

  • The cooled solution is diluted with water.

  • The mixture is then acidified with dilute hydrochloric acid to a pH of 6-7 to precipitate the crude product.

  • The precipitate is collected by filtration, washed with water, and dried.

  • The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol.

Yields: Yields for this reaction have been reported in the range of 67% to 85%, depending on the specific alkaline conditions and solvent used.[4]

Biological and Pharmacological Properties

While structurally related to the anticonvulsant phenytoin, this compound exhibits distinct biological activities, most notably antiproliferative and anti-angiogenic effects. It is also known to be an inducer of microsomal drug-metabolizing enzymes.

Antiproliferative and Anti-angiogenic Activity

This compound has been shown to inhibit the proliferation of Human Umbilical Vein Endothelial Cells (HUVEC) in a dose- and time-dependent manner, with effective concentrations ranging from 12.5 to 50 µM.[5] This activity suggests potential for the development of anti-angiogenic therapies.

The antiproliferative effect of DPTH is attributed to its ability to induce cell cycle arrest at the G0/G1 phase.[6] This is achieved through the upregulation of the cyclin-dependent kinase inhibitor p21.[6][7] The increased levels of p21 lead to the inhibition of cyclin-dependent kinase 2 (CDK2) and cyclin-dependent kinase 4 (CDK4) activities.[6][7] The inhibition of these kinases prevents the phosphorylation of the retinoblastoma protein (pRb), thereby blocking the cell's progression from the G1 to the S phase of the cell cycle.

antiproliferative_pathway DPTH This compound (DPTH) p21 p21 (CDKN1A) DPTH->p21 Upregulates CDK2 CDK2 p21->CDK2 Inhibits CDK4 CDK4 p21->CDK4 Inhibits G0G1_arrest G0/G1 Phase Cell Cycle Arrest CDK2->G0G1_arrest Promotes Progression Past CDK4->G0G1_arrest Promotes Progression Past Proliferation Cell Proliferation G0G1_arrest->Proliferation Prevents

Antiproliferative signaling pathway of DPTH.

[³H]Thymidine Incorporation Assay for DNA Synthesis:

  • HUVECs are seeded in 24-well plates and cultured to sub-confluence.

  • Cells are serum-starved for 24 hours to synchronize them in the G0/G1 phase.

  • Cells are then treated with various concentrations of DPTH or vehicle control in the presence of serum for a specified time (e.g., 24 hours).

  • [³H]Thymidine (1 µCi/mL) is added to each well for the final few hours of incubation.

  • The medium is removed, and cells are washed with cold phosphate-buffered saline (PBS).

  • DNA is precipitated with cold 5% trichloroacetic acid (TCA).

  • The precipitate is washed with ethanol and then solubilized in NaOH.

  • The amount of incorporated [³H]thymidine is quantified by liquid scintillation counting.

Flow Cytometry for Cell Cycle Analysis:

  • HUVECs are treated with DPTH or vehicle control for a specified time.

  • Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium (B1200493) iodide (PI).

  • The DNA content of the cells is analyzed using a flow cytometer.

  • The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.

Western Blot Analysis for Protein Expression:

  • HUVECs are treated with DPTH or vehicle control.

  • Total cell lysates are prepared using a suitable lysis buffer.

  • Protein concentration is determined using a protein assay (e.g., BCA assay).

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against p21, CDK2, CDK4, and a loading control (e.g., β-actin).

  • The membrane is then incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Kinase Assay for CDK2 and CDK4 Activity:

  • HUVECs are treated with DPTH or vehicle control.

  • Cell lysates are prepared, and CDK2 or CDK4 is immunoprecipitated using specific antibodies.

  • The immunoprecipitates are incubated with a kinase reaction buffer containing a specific substrate (e.g., histone H1 for CDK2, GST-Rb for CDK4) and [γ-³²P]ATP.

  • The reaction is stopped, and the reaction products are separated by SDS-PAGE.

  • The phosphorylated substrate is visualized by autoradiography, and the band intensity is quantified.

Anticonvulsant Activity
Enzyme Induction

This compound has been identified as an inducer of microsomal drug-metabolizing enzymes. This property indicates that it can increase the expression and activity of cytochrome P450 (CYP) enzymes, which could have implications for drug-drug interactions if co-administered with other therapeutic agents metabolized by these enzymes.

Cell Culture:

  • Primary human hepatocytes or immortalized cell lines like HepaRG are commonly used.

  • Cells are seeded in appropriate culture plates and allowed to attach and form a monolayer.

Treatment:

  • Cells are treated with various concentrations of the test compound (DPTH), a vehicle control (e.g., DMSO), and known positive control inducers (e.g., rifampicin (B610482) for CYP3A4, omeprazole (B731) for CYP1A2).

  • The treatment period is typically 48-72 hours.

Endpoint Measurement:

  • mRNA Analysis (qRT-PCR): RNA is extracted from the cells, reverse-transcribed to cDNA, and the expression levels of specific CYP genes (e.g., CYP1A2, CYP2B6, CYP3A4) are quantified by quantitative real-time PCR.

  • Enzyme Activity Assay: Cells are incubated with a cocktail of specific CYP substrate probes. The formation of the corresponding metabolites is measured by LC-MS/MS. The rate of metabolite formation is indicative of the enzyme activity.

Summary and Future Directions

This compound is a readily synthesizable compound with a well-defined chemical structure and distinct biological properties. Its most prominent activity is the inhibition of endothelial cell proliferation through a p21-mediated cell cycle arrest mechanism, making it a molecule of interest for anti-angiogenic research. In contrast, its anticonvulsant activity appears to be limited. Its capacity to induce drug-metabolizing enzymes warrants consideration in any potential therapeutic development.

Future research could focus on:

  • Synthesizing and evaluating derivatives of DPTH to enhance its antiproliferative potency and selectivity.

  • In vivo studies to validate the anti-angiogenic and potential anti-cancer effects of DPTH.

  • A more detailed investigation into the specific cytochrome P450 isozymes induced by DPTH and the potential for drug-drug interactions.

  • Further exploration of its structure-activity relationship to understand the lack of significant anticonvulsant activity compared to phenytoin.

This technical guide provides a solid foundation for researchers and professionals working with or interested in the chemical and biological profile of this compound.

References

Synthesis and Characterization of 5,5-Diphenyl-2-thiohydantoin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of 5,5-Diphenyl-2-thiohydantoin (DPTH), a heterocyclic compound with significant interest in medicinal chemistry due to its biological activities. The document details experimental protocols for its synthesis, presents key characterization data in a structured format, and illustrates the synthetic workflow and a known biological signaling pathway using diagrams.

Introduction

This compound, an analog of the antiepileptic drug phenytoin, has garnered attention for its potential therapeutic applications, notably as an anti-proliferative agent.[1][2][3] Its structure, featuring a thiohydantoin core with two phenyl substituents at the C-5 position, is a key determinant of its biological function.[3][4] This guide focuses on the prevalent synthetic route to DPTH via the condensation of benzil (B1666583) with thiourea (B124793) and outlines the analytical techniques used for its characterization.

Synthesis of this compound

The most common and effective method for synthesizing this compound is the Biltz synthesis, which involves the condensation of benzil with thiourea in an alkaline medium. Variations of this method have been explored to optimize reaction yields by modifying catalysts, solvents, and reaction conditions.[5]

The synthesis proceeds through a base-catalyzed condensation reaction, followed by an intramolecular rearrangement analogous to the benzilic acid rearrangement.[6]

Diagram of the general reaction scheme will be provided in the visualization section.

Two detailed experimental protocols are provided below, based on established literature.

Protocol 1: Synthesis in Aqueous Medium [5]

  • Reaction Setup: In a 250 mL Erlenmeyer flask equipped with a condenser, add 50 mL of water.

  • Addition of Reagents: To the flask, add 50 mmol of benzil, 80 mmol of thiourea, and 60 mmol of sodium hydroxide.

  • Reflux: Heat the mixture to reflux for 2 hours with continuous stirring.

  • Cooling and Dilution: After 2 hours, stop heating and continue stirring until the reaction mixture cools to 50-60 °C. Add 50 mL of water.

  • Acidification: Slowly add 10% (w/v) hydrochloric acid dropwise until the pH of the solution reaches 6-7.

  • Isolation of Crude Product: Cool the mixture to room temperature. Collect the precipitate by suction filtration, wash with water, and dry to obtain the crude this compound.

  • Recrystallization: Recrystallize the crude product from ethanol (B145695) to obtain the pure white product.

Protocol 2: Synthesis in Ethanol with Mixed Catalyst

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, place a mixture of benzil (0.025 mol) and thiourea (0.05 mol).

  • Addition of Solvent and Catalyst: Add 75 mL of absolute ethanol and a catalytic mixture of 5 mL of aniline (B41778) and 2 mL of concentrated sulfuric acid (97%).

  • Reaction: Stir the mixture for a specified duration (typically 1 hour) under reflux.

  • Work-up: After the reaction is complete, cool the mixture and isolate the product through filtration and subsequent purification steps as described in the source literature.

Characterization Data

The structural elucidation and purity of the synthesized this compound are confirmed through various analytical techniques. The key quantitative data are summarized in the tables below.

PropertyValueReference
Molecular FormulaC₁₅H₁₂N₂OS
Molecular Weight268.33 g/mol [7]
Melting Point232 ± 1 °C
234-237 °C[5]
237-239 °C
AppearanceWhite crystalline solid[5]

Table 2: ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentSolventReference
12.2singlet1HH-N3DMSO-d₆
11.4singlet1HH-N1DMSO-d₆
7.0-7.9multiplet10HH-ArDMSO-d₆

Table 3: ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)AssignmentSolventReference
181.25C=SDMSO-d₆
175.14C=ODMSO-d₆
138.31C1' (ipso-carbon of phenyl rings)DMSO-d₆
129.59C3'DMSO-d₆
128.75C2'DMSO-d₆
126.53C4'DMSO-d₆
72.90C5 (quaternary carbon)DMSO-d₆

Table 4: Infrared (IR) and Mass Spectrometry (MS) Data

TechniqueKey Peaks/SignalsReference
IR (KBr)Characterized[5]
Mass SpectrometryCharacterized[5]

Mandatory Visualizations

The following diagram illustrates the key steps involved in the synthesis of this compound as described in Protocol 1.

G Synthesis Workflow of this compound cluster_0 Reaction cluster_1 Work-up cluster_2 Purification A 1. Mix Benzil, Thiourea, NaOH, and Water B 2. Reflux for 2 hours A->B C 3. Cool and Dilute with Water B->C D 4. Acidify with HCl to pH 6-7 C->D E 5. Isolate Crude Product (Filtration) D->E F 6. Recrystallize from Ethanol E->F G Pure this compound F->G

Caption: A flowchart illustrating the synthesis of this compound.

This compound has been shown to inhibit the proliferation of human umbilical vein endothelial cells (HUVEC) by arresting the cell cycle at the G0/G1 phase. This effect is mediated through the upregulation of the p21 protein, which in turn inhibits the activity of cyclin-dependent kinases (CDK) 2 and 4.[1]

G Signaling Pathway of DPTH in HUVEC Proliferation DPTH This compound (DPTH) p21 p21 Protein (Upregulation) DPTH->p21 increases level of CDK2 CDK2 Activity p21->CDK2 inhibits CDK4 CDK4 Activity p21->CDK4 inhibits CellCycle G0/G1 Phase Arrest CDK2->CellCycle CDK4->CellCycle Proliferation HUVEC Proliferation CellCycle->Proliferation leads to inhibition of

Caption: The inhibitory signaling pathway of DPTH on HUVEC proliferation.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. The detailed experimental protocols and compiled characterization data serve as a valuable resource for researchers in organic and medicinal chemistry. The visualization of the synthetic workflow and the biological signaling pathway offers a clear and concise understanding of the key processes associated with this compound. Further research into the derivatives of DPTH and their biological activities is a promising area for future drug discovery and development.[1]

References

5,5-Diphenyl-2-thiohydantoin: A Technical Overview of its Synthesis and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: 5,5-diphenyl-2-sulfanylideneimidazolidin-4-one

CAS Number: 21083-47-6

This technical guide provides an in-depth overview of 5,5-Diphenyl-2-thiohydantoin (DPTH), a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. This document details its chemical identity, synthesis protocols, and its notable anti-proliferative and potential anti-angiogenic effects, targeting an audience of researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a derivative of thiohydantoin, characterized by the presence of two phenyl groups at the 5-position of the imidazolidine (B613845) ring. Its chemical structure confers specific biological activities that have been the subject of scientific investigation. A summary of its key properties is provided in the table below.

PropertyValueReference
Molecular Formula C₁₅H₁₂N₂OS[1][2]
Molecular Weight 268.33 g/mol [1]
Appearance White crystalline powder
Melting Point 237-239 °C[1]
Synonyms DPTH, Diphenylthiohydantoin, 5,5-Diphenyl-2-thioxo-4-imidazolidinone[1][3][4]

Synthesis of this compound

The synthesis of this compound is commonly achieved through the condensation of benzil (B1666583) with thiourea (B124793) in an alkaline solution, a variation of the Biltz synthesis. Several protocols have been developed to optimize this reaction, focusing on different catalysts, solvents, and reaction conditions to improve yield and purity.

Experimental Protocol: Alkaline-Mediated Condensation

This protocol is adapted from methodologies described in the scientific literature, which report high yields.[4]

Materials:

  • Benzil

  • Thiourea

  • Sodium Hydroxide (B78521) (or other alkaline solutions like potassium hydroxide)

  • Ethanol (B145695) (absolute or 95%) or Water

  • Hydrochloric Acid (10% solution for acidification)

  • Reaction flask with reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzil (e.g., 50 mmol) and thiourea (e.g., 80 mmol).[4]

  • Add the chosen solvent, such as water (50 mL) or absolute ethanol (75 mL).[4]

  • Introduce the alkaline catalyst, for example, sodium hydroxide (e.g., 60 mmol).[4]

  • Heat the mixture to reflux and maintain for a period of 2 hours with continuous stirring.[4]

  • After the reflux period, cease heating and allow the reaction mixture to cool to approximately 50-60 °C while continuing to stir.[4]

  • Dilute the reaction mixture by adding an equal volume of water (e.g., 50 mL).[4]

  • Slowly add 10% hydrochloric acid dropwise to neutralize the solution until a pH of 6-7 is achieved. This will precipitate the crude product.[4]

  • Cool the mixture to room temperature to ensure complete precipitation.

  • Collect the white precipitate by suction filtration and wash the solid with water.

  • Dry the crude product. For further purification, recrystallization from ethanol can be performed to yield pure, white crystals of this compound.[4]

Yields for this type of synthesis have been reported to be as high as 85-100% for the crude product.[4]

Biological Activity and Mechanism of Action

This compound has demonstrated significant biological activity, most notably as an anti-proliferative agent in human vascular endothelial cells.[2][5] This activity suggests potential applications in therapeutic areas where angiogenesis (the formation of new blood vessels) is a key pathological process, such as in cancer.

Anti-proliferative Effects on Endothelial Cells

Studies on human umbilical vein endothelial cells (HUVEC) have shown that DPTH inhibits DNA synthesis and reduces cell number in a dose- and time-dependent manner.[2][5] The effective concentration range for these effects was observed to be between 12.5 and 50 µM.[2][5] Importantly, at these concentrations, DPTH was not found to be cytotoxic.[2]

Mechanism of Action: Cell Cycle Arrest

The anti-proliferative effect of DPTH is attributed to its ability to induce cell cycle arrest at the G0/G1 phase.[2] The underlying molecular mechanism involves the upregulation of the cyclin-dependent kinase inhibitor p21.[1][2][5] The increased levels of p21 protein lead to the formation of inhibitory complexes with cyclin-dependent kinase 2 (CDK2) and cyclin-dependent kinase 4 (CDK4).[2][5] This, in turn, inhibits the kinase activities of CDK2 and CDK4, which are crucial for the G1 to S phase transition, ultimately halting cell cycle progression.[2][5] Interestingly, the levels of other cell cycle regulatory proteins such as p27, p53, various cyclins (A, D1, D3, E), CDK2, and CDK4 were not significantly altered by DPTH treatment.[2]

DPTH_Signaling_Pathway DPTH This compound (DPTH) p21 p21 Protein (Increased Expression) DPTH->p21 CDK2 CDK2 p21->CDK2 CDK4 CDK4 p21->CDK4 G1_S_Transition G1/S Phase Transition CDK2->G1_S_Transition CDK4->G1_S_Transition Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest G1_S_Transition->Cell_Cycle_Arrest

Caption: Signaling pathway of DPTH-induced cell cycle arrest.

Key Experimental Protocols for Biological Evaluation

To assess the biological activity of this compound, a series of standard cell and molecular biology techniques are employed.

[³H]Thymidine Incorporation Assay for DNA Synthesis

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

Procedure Outline:

  • Culture HUVEC in appropriate growth medium.

  • Treat the cells with varying concentrations of DPTH (e.g., 12.5–50 µM) for a specified duration (e.g., 24-72 hours).[2]

  • During the final hours of treatment, pulse-label the cells with [³H]thymidine.

  • Harvest the cells and precipitate the DNA.

  • Measure the incorporated radioactivity using a scintillation counter to quantify the amount of newly synthesized DNA. A reduction in [³H]thymidine incorporation indicates an inhibition of DNA synthesis.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle.

Procedure Outline:

  • Treat HUVEC with DPTH as described above.

  • Harvest the cells and fix them, typically with cold ethanol.

  • Stain the cellular DNA with a fluorescent dye, such as propidium (B1200493) iodide.

  • Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G0/G1 phase is indicative of a G1 arrest.[2]

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify the levels of specific proteins, such as p21.

Procedure Outline:

  • Prepare protein lysates from DPTH-treated and control HUVEC.

  • Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

  • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Probe the membrane with primary antibodies specific to the target protein (e.g., anti-p21 antibody).[2]

  • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detect the signal using a chemiluminescent substrate and imaging system. The intensity of the resulting bands corresponds to the protein levels.

Kinase Assay for CDK2 and CDK4 Activity

This assay directly measures the enzymatic activity of CDK2 and CDK4.

Procedure Outline:

  • Immunoprecipitate CDK2 or CDK4 from protein lysates of DPTH-treated and control cells using specific antibodies.[2]

  • Incubate the immunoprecipitated kinases with a suitable substrate (e.g., histone H1 for CDK2) and radiolabeled ATP (e.g., [γ-³²P]ATP).

  • Separate the reaction products by SDS-PAGE.

  • Detect the phosphorylated substrate by autoradiography. A decrease in the phosphorylation of the substrate in samples from DPTH-treated cells indicates reduced kinase activity.[2]

Summary and Future Directions

This compound is a readily synthesizable compound with potent anti-proliferative effects on endothelial cells. Its mechanism of action, involving the induction of p21 and subsequent G0/G1 cell cycle arrest, makes it an interesting candidate for further investigation as a potential anti-angiogenic agent. Future research could focus on the synthesis and evaluation of DPTH derivatives to enhance potency and selectivity, as well as in vivo studies to validate its therapeutic potential in diseases characterized by pathological angiogenesis. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers pursuing these avenues of investigation.

References

An In-depth Technical Guide to 5,5-Diphenyl-2-thiohydantoin: Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5-Diphenyl-2-thiohydantoin (DPTH), a heterocyclic compound belonging to the thiohydantoin class, has garnered significant interest in the scientific community for its diverse biological activities and potential therapeutic applications. As a sulfur analog of the well-known anticonvulsant drug phenytoin, DPTH has been a subject of investigation for its own pharmacological properties, which extend beyond neurology into areas such as cancer and angiogenesis research. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its biological mechanism of action, particularly its anti-proliferative effects.

Physical and Chemical Properties

This compound is a white crystalline powder.[1] Its core structure consists of a five-membered imidazolidine (B613845) ring with two phenyl substituents at the C5 position, a carbonyl group at C4, and a thiocarbonyl group at C2.[2] This structure imparts specific chemical reactivity and biological activity to the molecule.[3]

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₁₅H₁₂N₂OS[4]
Molecular Weight 268.33 g/mol
Melting Point 232 - 239 °C[1]
Appearance White crystalline powder[1]
CAS Number 21083-47-6[4]
EC Number 244-201-3
pKa (Predicted) 7.52 ± 0.50[5]
Lipophilicity (ClogP) 2.28
Hydrogen Bond Donor Count 2[5]
Hydrogen Bond Acceptor Count 2[5]
Topological Polar Surface Area 73.2 Ų[5]
Crystal System Data available, see CCDC 130297[4]
Density (crystal) 1.351 g/cm³[2]

Synthesis of this compound

The most common and well-established method for the synthesis of this compound is the Biltz synthesis, which involves the condensation of benzil (B1666583) with thiourea (B124793) in an alkaline medium.[2] Various catalysts and solvent systems have been explored to optimize the reaction yield.

Experimental Protocol: Alkaline Condensation of Benzil and Thiourea

This protocol is adapted from methodologies described in the literature.[1]

Materials:

  • Benzil (1 equivalent)

  • Thiourea (1.6 - 2 equivalents)

  • Sodium hydroxide (B78521) or Potassium hydroxide (1.2 equivalents)

  • Ethanol (B145695) (95% or absolute) or Water

  • Hydrochloric acid (10% solution)

  • Reaction flask with reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzil (e.g., 0.025 mol) in ethanol (e.g., 75 mL).

  • To this solution, add thiourea (e.g., 0.05 mol) and an alkaline solution such as sodium hydroxide (e.g., 60 mmol in 50 mL of water).[1]

  • Heat the reaction mixture to reflux and maintain it for a specified period, typically 2 hours, with continuous stirring.[1]

  • After the reflux period, stop heating and allow the reaction mixture to cool.[1]

  • Once cooled, dilute the mixture with water (e.g., 50 mL).[1]

  • Slowly acidify the solution by dropwise addition of 10% hydrochloric acid until the pH reaches 6-7.[1] A precipitate of the crude product will form.

  • Collect the crude this compound by suction filtration and wash the solid with water.[1]

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure white crystalline product.[1]

  • Dry the purified product. Yields can range from 67% to over 90% depending on the specific catalysts and solvents used.[1]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Benzil Benzil Reflux Reflux (e.g., 2 hours) Benzil->Reflux Thiourea Thiourea Thiourea->Reflux Base Alkali (NaOH/KOH) Base->Reflux Solvent Solvent (Ethanol/Water) Solvent->Reflux Cooling Cooling & Dilution Reflux->Cooling Acidification Acidification (HCl) Cooling->Acidification Filtration Filtration Acidification->Filtration Recrystallization Recrystallization (Ethanol) Filtration->Recrystallization Drying Drying Recrystallization->Drying Product Pure this compound Drying->Product

Spectral Data

The structure of this compound has been confirmed by various spectroscopic methods.

Table 2: Spectral Data of this compound
TechniqueSolventKey Signals (δ in ppm, J in Hz) / Peaks (cm⁻¹)Reference(s)
¹H NMR DMSO-d₆12.2 (s, 1H, N3-H), 11.4 (s, 1H, N1-H), 7.0-7.9 (m, 10H, Ar-H)
¹³C NMR DMSO-d₆181.25 (C=S), 175.14 (C=O), 138.31 (C1'), 129.59 (C3'), 128.75 (C2'), 126.53 (C4'), 72.90 (C5)
IR KBr/NujolCharacteristic peaks for N-H, C=O, C=S, and aromatic C-H stretching and bending vibrations.[6][7][8]
Mass Spec. GC-MSm/z 268 (M+), other fragments at 180, 104.[4][9]

Reactivity and Chemical Behavior

The this compound molecule possesses several reactive sites, including the two nitrogen atoms of the hydantoin (B18101) ring and the exocyclic sulfur atom. The N-H protons are acidic and can be deprotonated with a base. The sulfur atom is nucleophilic and can undergo alkylation reactions. For instance, reaction with 1,4-dibromobutane (B41627) can lead to the formation of bicyclic products.[10] The thiohydantoin ring is a versatile scaffold for the synthesis of various derivatives with potential biological activities.[3][11]

Biological Activity and Mechanism of Action

This compound has demonstrated significant anti-proliferative effects, particularly in human vascular endothelial cells (HUVECs).[12][13] This activity suggests its potential as an anti-angiogenic agent.[13]

The primary mechanism of its anti-proliferative action involves the upregulation of the cyclin-dependent kinase inhibitor p21.[13][14] This increase in p21 protein levels leads to the inhibition of cyclin-dependent kinase 2 (CDK2) and cyclin-dependent kinase 4 (CDK4) activities.[13][14] The inhibition of these key cell cycle kinases results in the arrest of the cell cycle at the G0/G1 phase, thereby preventing cell proliferation.[13] Studies have shown that this effect is specific to certain cell types, as it was not observed in human fibroblasts at similar concentrations.[13]

Derivatives of DPTH have also been synthesized and evaluated for enhanced anti-angiogenic activity, indicating that the thiohydantoin scaffold is a promising starting point for the development of novel anti-cancer and anti-angiogenic therapies.[11][12][15]

Signaling_Pathway DPTH This compound (DPTH) p21 p21 DPTH->p21 Upregulates CDK2 CDK2 p21->CDK2 Inhibits CDK4 CDK4 p21->CDK4 Inhibits CellCycle CellCycle CDK2->CellCycle Promotes CDK4->CellCycle Promotes Proliferation Proliferation CellCycle->Proliferation Leads to

Conclusion

This compound is a synthetically accessible compound with well-characterized physical and chemical properties. Its significant biological activity, particularly its ability to inhibit cell proliferation through the p21-CDK2/4 pathway, makes it a molecule of considerable interest for drug development, especially in the fields of oncology and angiogenesis. The versatility of the thiohydantoin core allows for the synthesis of a wide array of derivatives, offering a promising avenue for the discovery of new therapeutic agents. This guide provides a foundational understanding of DPTH for researchers and scientists aiming to explore its potential further.

References

Spectral data (NMR, IR, Mass Spec) of 5,5-Diphenyl-2-thiohydantoin

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the spectral properties of 5,5-Diphenyl-2-thiohydantoin. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for the synthesis and spectral analyses of the compound.

Data Presentation

The quantitative spectral data for this compound are summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data (DMSO-d₆)

ProtonChemical Shift (δ, ppm)MultiplicityIntegration
N1-H~10.4 - 11.4Singlet1H
N3-H~11.8 - 12.2Singlet1H
Aromatic-H~7.0 - 7.9Multiplet10H

¹³C NMR Spectral Data (DMSO-d₆, 100 MHz) [1]

CarbonChemical Shift (δ, ppm)
C=S (C2)181.25
C=O (C4)175.14
C572.90
C1' (Aromatic Quaternary)138.31
C2'/C6' (Aromatic)128.75
C3'/C5' (Aromatic)129.59
C4' (Aromatic)126.53
Infrared (IR) Spectroscopy
Functional GroupWavenumber (cm⁻¹)Key Observation
N-H Stretch3200-3400Broad absorption indicative of N-H bonds.
C=O Stretch~1700-1750Strong absorption characteristic of a carbonyl group.
C=S Stretch~1100-1300Presence confirms the thiohydantoin structure.[2]
Aromatic C-H Stretch~3000-3100Characteristic of aromatic protons.
Aromatic C=C Stretch~1400-1600Multiple bands indicating the phenyl rings.
Mass Spectrometry (MS)
Ionm/z
[M]+268
Fragment180
Fragment104

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its spectral characterization are provided below.

Synthesis of this compound

The synthesis of this compound is typically achieved through the Biltz synthesis. A representative protocol is as follows:

  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser, a mixture of benzil (B1666583) (0.025 mol) and thiourea (B124793) (0.05 mol) is placed.[1]

  • Solvent and Catalyst Addition : To the flask, 75 mL of absolute ethanol (B145695) and a suitable alkaline solution (e.g., aqueous KOH) are added.[1]

  • Reflux : The reaction mixture is heated to reflux and maintained at this temperature for a specified period, typically 2 hours.

  • Work-up : After cooling, the reaction mixture is poured into cold water.

  • Acidification and Precipitation : The solution is then acidified with a concentrated acid, such as hydrochloric acid, which leads to the precipitation of the crude product.

  • Purification : The resulting precipitate is collected by filtration, washed with water, and then recrystallized from a suitable solvent like 95% ethanol to yield the purified this compound.[1]

NMR Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of the purified this compound is dissolved in about 0.7 mL of a deuterated solvent, typically DMSO-d₆, in a standard 5 mm NMR tube.

  • Instrument Setup : The NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.[1]

  • Data Acquisition : For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, spectra are typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon environment.

  • Data Processing : The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method) : A small amount of the solid sample (1-2 mg) is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition : The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of a blank KBr pellet is first recorded. Then, the sample spectrum is recorded over a typical range of 4000-400 cm⁻¹.

  • Data Processing : The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry
  • Sample Introduction : The sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization : Electron Impact (EI) is a common ionization method where a high-energy electron beam is used to ionize the sample molecules, leading to the formation of a molecular ion and various fragment ions.

  • Mass Analysis : The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

  • Detection : A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Mandatory Visualizations

The following diagrams illustrate the synthesis workflow and the general process for spectroscopic analysis of this compound.

Synthesis_Workflow reagents Benzil + Thiourea reflux Reflux (2 hours) reagents->reflux solvent_base Absolute Ethanol + Alkaline Solution solvent_base->reflux workup Cooling & Pouring into Water reflux->workup acidification Acidification (e.g., HCl) workup->acidification precipitation Precipitation acidification->precipitation filtration Filtration & Washing precipitation->filtration recrystallization Recrystallization (95% Ethanol) filtration->recrystallization product Pure 5,5-Diphenyl- 2-thiohydantoin recrystallization->product

Caption: Synthesis workflow for this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation synthesis Synthesized 5,5-Diphenyl- 2-thiohydantoin nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr ir IR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms nmr_data Chemical Shifts, Coupling Constants nmr->nmr_data ir_data Functional Group Identification ir->ir_data ms_data Molecular Weight, Fragmentation Pattern ms->ms_data structure Structural Elucidation nmr_data->structure ir_data->structure ms_data->structure

Caption: General workflow for spectroscopic analysis.

References

Biological Activity Screening of 5,5-Diphenyl-2-thiohydantoin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,5-Diphenyl-2-thiohydantoin (DPTH), a sulfur analog of the anticonvulsant drug phenytoin (B1677684), has emerged as a molecule of significant interest in pharmacological research. This technical guide provides a comprehensive overview of the biological activity screening of DPTH, detailing its diverse pharmacological effects, including anti-proliferative, anticonvulsant, cytotoxic, and enzyme-inhibiting properties. This document outlines detailed experimental protocols for key assays, presents quantitative data in structured tables, and utilizes visualizations to illustrate critical signaling pathways and experimental workflows, serving as an in-depth resource for researchers in drug discovery and development.

Introduction

This compound (DPTH) is a heterocyclic compound characterized by a thiohydantoin ring substituted with two phenyl groups at the 5th position. Its structural similarity to phenytoin has prompted extensive investigation into its biological activities. Research has demonstrated that DPTH and its derivatives possess a range of pharmacological effects, making them promising candidates for further therapeutic development. This guide synthesizes the current knowledge on the biological screening of DPTH, offering a practical resource for scientists in the field.

Anti-proliferative Activity

DPTH has been shown to exhibit significant anti-proliferative effects in various cell lines, most notably in Human Umbilical Vein Endothelial Cells (HUVEC).[1] This activity is primarily attributed to its ability to induce cell cycle arrest.

Mechanism of Action: Cell Cycle Arrest

DPTH exerts its anti-proliferative effects by upregulating the cyclin-dependent kinase inhibitor p21.[1] This increase in p21 protein levels leads to the inhibition of cyclin-dependent kinase 2 (CDK2) and cyclin-dependent kinase 4 (CDK4) activities, which are crucial for the G1 to S phase transition in the cell cycle. The inhibition of CDK2 and CDK4 ultimately results in cell cycle arrest at the G0/G1 phase, thereby halting cell proliferation.[1]

Signaling Pathway:

G1_S_Phase_Transition_Inhibition cluster_Rb Rb Phosphorylation DPTH This compound (DPTH) p21 p21 (CDKN1A) DPTH->p21 Upregulates CDK4_CyclinD CDK4/Cyclin D p21->CDK4_CyclinD Inhibits CDK2_CyclinE CDK2/Cyclin E p21->CDK2_CyclinE Inhibits Rb Rb CDK4_CyclinD->Rb Phosphorylates CDK2_CyclinE->Rb Phosphorylates pRb p-Rb E2F E2F Rb->E2F Sequesters S_Phase_Entry S-Phase Entry E2F->S_Phase_Entry Promotes MTT_Assay_Workflow Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add DPTH or derivative at various concentrations Incubate_24h->Add_Compound Incubate_48_72h Incubate for 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT reagent to each well Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution Incubate_4h->Add_Solubilizer Incubate_Overnight Incubate overnight Add_Solubilizer->Incubate_Overnight Measure_Absorbance Measure absorbance at 570 nm Incubate_Overnight->Measure_Absorbance Analyze_Data Calculate IC50 Measure_Absorbance->Analyze_Data Western_Blot_Workflow Start Start Cell_Treatment Treat HUVEC cells with DPTH Start->Cell_Treatment Cell_Lysis Lyse cells and quantify protein Cell_Treatment->Cell_Lysis SDS_PAGE Separate proteins by SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Transfer proteins to a PVDF membrane SDS_PAGE->Transfer Blocking Block membrane with 5% non-fat milk or BSA Transfer->Blocking Primary_Ab Incubate with primary antibodies (anti-p21, anti-CDK4) Blocking->Primary_Ab Wash1 Wash membrane Primary_Ab->Wash1 Secondary_Ab Incubate with HRP-conjugated secondary antibody Wash1->Secondary_Ab Wash2 Wash membrane Secondary_Ab->Wash2 Detection Detect signal using ECL substrate Wash2->Detection Analysis Analyze band intensity Detection->Analysis

References

In Silico Modeling of 5,5-Diphenyl-2-thiohydantoin Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in silico modeling of 5,5-Diphenyl-2-thiohydantoin (DPTH) and its derivatives. DPTH, a synthetic heterocyclic compound, has garnered significant interest for its diverse biological activities, including antiproliferative and potential anti-cancer properties. This document outlines the computational methodologies used to investigate its molecular interactions, summarizes key quantitative findings from various studies, and provides detailed experimental protocols for in silico analyses.

Introduction to this compound (DPTH)

This compound is a derivative of thiohydantoin, a five-membered heterocyclic ring containing nitrogen and sulfur. It is structurally related to phenytoin, a well-known anticonvulsant drug. Research has shown that DPTH and its analogs exhibit significant antiproliferative effects in various cell types, including human umbilical vein endothelial cells (HUVEC) and colon cancer cell lines.[1] The primary mechanism of action identified is the inhibition of DNA synthesis, leading to cell cycle arrest.[1]

Key Biological Target and Signaling Pathway

Experimental evidence strongly suggests that the antiproliferative effects of DPTH are mediated through the upregulation of the cyclin-dependent kinase inhibitor p21.[2] This protein plays a crucial role in cell cycle regulation by binding to and inhibiting the activity of cyclin-dependent kinases (CDKs), particularly CDK2 and CDK4. The inhibition of these kinases prevents the cell from progressing from the G1 to the S phase, thereby halting cell proliferation.[2]

dot

DPTH_p21_CDK_Pathway DPTH This compound (DPTH) p21 p21 (CDK Inhibitor) DPTH->p21 Upregulates CDK2_CyclinE CDK2/Cyclin E Complex p21->CDK2_CyclinE Inhibits CDK4_CyclinD CDK4/Cyclin D Complex p21->CDK4_CyclinD Inhibits G1_S_Transition G1 to S Phase Transition CDK2_CyclinE->G1_S_Transition Promotes CDK4_CyclinD->G1_S_Transition Promotes Cell_Proliferation Cell Proliferation G1_S_Transition->Cell_Proliferation Leads to

Caption: DPTH upregulates p21, inhibiting CDK2/4 and halting cell cycle progression.

In Silico Modeling Workflow

The computational investigation of DPTH and its derivatives typically follows a multi-step workflow. This process begins with data acquisition and preparation, followed by molecular docking to predict binding modes, and often extended to molecular dynamics simulations to assess the stability of the interactions. Further analyses such as ADME (Absorption, Distribution, Metabolism, and Excretion) and QSAR (Quantitative Structure-Activity Relationship) studies are also crucial for evaluating the drug-like properties of these compounds.

dot

In_Silico_Workflow cluster_prep 1. Preparation cluster_docking 2. Molecular Docking cluster_md 3. Molecular Dynamics cluster_analysis 4. Post-Simulation Analysis Receptor_Prep Receptor Preparation (e.g., CDK2) Docking Predict Binding Pose and Affinity Receptor_Prep->Docking Ligand_Prep Ligand Preparation (DPTH/Derivatives) Ligand_Prep->Docking ADME_Tox ADME/Toxicity Prediction Ligand_Prep->ADME_Tox QSAR QSAR Modeling Ligand_Prep->QSAR MD_Sim Simulate Complex Stability and Dynamics Docking->MD_Sim Binding_Energy Binding Free Energy Calculation MD_Sim->Binding_Energy

Caption: A typical workflow for the in silico analysis of small molecule inhibitors.

Data Presentation: In Silico Performance of Thiohydantoin Derivatives

While specific in silico binding data for this compound is not extensively available in the public domain, numerous studies have been conducted on its derivatives, providing valuable insights into the potential interactions of this chemical scaffold. The following tables summarize quantitative data from molecular docking and experimental assays of various thiohydantoin derivatives against relevant biological targets.

Table 1: Molecular Docking Scores of Thiohydantoin Derivatives against Cancer-Related Targets

Compound/DerivativeTarget ProteinDocking Score (kcal/mol)Reference
N-(4-oxo-5-(2-oxo-2-(p-tolylamino)ethyl)-3-phenyl-2-thioxoimidazolidin-1-yl)benzamideCDK2-9.6[3]
N-(4-oxo-5-(2-oxo-2-(p-tolylamino)ethyl)-3-phenyl-2-thioxoimidazolidin-1-yl)benzamideAKT1-10.4[3]
Piperazine linked thiohydantoin (L14)Androgen Receptor-11.1[4]
Piperazine linked thiohydantoin (L12)Androgen Receptor-10.5[4]
Piperazine linked thiohydantoin (L10)Androgen Receptor-10.2[4]
Piperazine linked thiohydantoin (L9)Androgen Receptor-9.8[4]

Table 2: Experimental Inhibitory Concentrations (IC50) of Thiohydantoin Derivatives

Compound/DerivativeCell Line/TargetIC50 ValueReference
N-(4-oxo-5-(2-oxo-2-(p-tolylamino)ethyl)-3-phenyl-2-thioxoimidazolidin-1-yl)benzamideHepG2 (Liver Cancer)2.448 µM[3]
Thiohydantoin Derivative 4aMCF7 (Breast Cancer)2.53 µg/ml[5]
Thiohydantoin Derivative 4aPC3 (Prostate Cancer)3.25 µg/ml[5]
Bis-thiohydantoin 4cEGFR90 nM[6]
Bis-thiohydantoin 4eEGFR107 nM[6]
Bis-thiohydantoin 4dEGFR128 nM[6]

Experimental Protocols

This section provides detailed methodologies for the key in silico experiments commonly employed in the study of this compound and its analogs.

Molecular Docking

Objective: To predict the binding conformation and estimate the binding affinity of a ligand to a target protein.

Protocol using AutoDock Vina:

  • Receptor Preparation:

    • Obtain the 3D crystal structure of the target protein (e.g., CDK2, PDB ID: 6GUE) from the Protein Data Bank.[7]

    • Remove water molecules, co-crystallized ligands, and any non-essential chains from the protein structure using software like Discovery Studio or UCSF Chimera.[7]

    • Add polar hydrogens and assign Gasteiger charges to the protein atoms.

    • Save the prepared protein in PDBQT format.

  • Ligand Preparation:

    • Obtain the 2D structure of the ligand (e.g., DPTH or its derivative) and convert it to a 3D structure using software like ChemDraw or Avogadro.

    • Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94).

    • Assign Gasteiger charges and define the rotatable bonds.

    • Save the prepared ligand in PDBQT format.

  • Grid Box Generation:

    • Define a grid box encompassing the active site of the receptor. The coordinates of the active site can be determined from the position of the co-crystallized ligand or through literature review.

    • Set the dimensions of the grid box to be large enough to allow for translational and rotational sampling of the ligand.

  • Docking Execution:

    • Run AutoDock Vina, specifying the prepared receptor, ligand, and grid box configuration file.

    • The program will generate a set of predicted binding poses ranked by their docking scores (binding affinities in kcal/mol).

  • Analysis of Results:

    • Visualize the predicted binding poses and analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor using software like PyMOL or Discovery Studio.

Molecular Dynamics (MD) Simulation

Objective: To simulate the dynamic behavior of the protein-ligand complex over time to assess its stability and flexibility.

Protocol using GROMACS:

  • System Preparation:

    • Prepare the protein-ligand complex from the best-ranked docking pose.

    • Generate the topology and parameter files for the ligand using a tool like the CGenFF server or AmberTools.

    • Merge the protein and ligand topology files.

  • Solvation and Ionization:

    • Create a simulation box (e.g., cubic or dodecahedron) around the protein-ligand complex, ensuring a minimum distance between the complex and the box edges.

    • Solvate the system with a chosen water model (e.g., TIP3P).

    • Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological ionic strength.[8]

  • Energy Minimization:

    • Perform energy minimization of the entire system to remove steric clashes and relax the structure. This is typically done using the steepest descent algorithm.[9]

  • Equilibration:

    • Perform a two-step equilibration process:

      • NVT (Canonical Ensemble): Equilibrate the system at a constant number of particles, volume, and temperature to stabilize the temperature of the system. Position restraints are often applied to the protein and ligand heavy atoms.

      • NPT (Isothermal-Isobaric Ensemble): Equilibrate the system at a constant number of particles, pressure, and temperature to stabilize the pressure and density.

  • Production MD Run:

    • Run the production MD simulation for a desired length of time (e.g., 100 ns) with the position restraints removed.

  • Trajectory Analysis:

    • Analyze the MD trajectory to calculate properties such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond occupancy to assess the stability and dynamics of the protein-ligand complex.

In Silico ADME Prediction

Objective: To predict the pharmacokinetic properties of a compound to assess its drug-likeness.

Protocol using Web-Based Tools (e.g., SwissADME, admetSAR):

  • Input Compound Structure:

    • Provide the 2D structure of the compound in a compatible format (e.g., SMILES string).

  • Parameter Calculation:

    • The web server will calculate a range of physicochemical and pharmacokinetic properties.

  • Key ADME Parameters to Analyze:

    • Absorption:

      • Lipophilicity (LogP): An indicator of a compound's ability to cross cell membranes.

      • Water Solubility (LogS): Affects absorption and formulation.

      • Gastrointestinal (GI) Absorption: Prediction of absorption from the gut.

      • Blood-Brain Barrier (BBB) Permeation: Predicts the ability to cross into the central nervous system.

    • Distribution:

      • Plasma Protein Binding (PPB): The extent to which a drug binds to proteins in the blood.

    • Metabolism:

      • Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions.

    • Excretion:

      • Properties related to renal clearance.

    • Toxicity:

      • Predictions of mutagenicity, carcinogenicity, and other toxic effects.

  • Drug-Likeness Evaluation:

    • Assess compliance with rules like Lipinski's Rule of Five, which provides a general guideline for oral bioavailability.

Quantitative Structure-Activity Relationship (QSAR)

Objective: To develop a mathematical model that relates the chemical structure of a series of compounds to their biological activity.

General Protocol:

  • Data Set Preparation:

    • Compile a dataset of compounds with known biological activity (e.g., IC50 or ED50 values) for a specific target.[10]

    • Divide the dataset into a training set (for model building) and a test set (for model validation).[10]

  • Descriptor Calculation:

    • For each compound, calculate a variety of molecular descriptors that encode its structural, physicochemical, and electronic properties (e.g., topological, constitutional, quantum-chemical descriptors).

  • Model Development:

    • Use statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms to build a mathematical equation that correlates the calculated descriptors with the biological activity.

  • Model Validation:

    • Validate the predictive power of the QSAR model using the test set and various statistical metrics (e.g., correlation coefficient R², predictive R²).

  • Interpretation and Application:

    • Interpret the QSAR model to understand which molecular properties are important for biological activity.

    • Use the model to predict the activity of new, unsynthesized compounds.

Conclusion

The in silico modeling of this compound and its derivatives provides a powerful approach to understanding their mechanism of action and for the rational design of new, more potent therapeutic agents. While direct computational data on DPTH is limited, the wealth of information on its derivatives targeting key pathways in cell proliferation, such as the p21/CDK axis, and other important drug targets like the androgen receptor, underscores the therapeutic potential of the thiohydantoin scaffold. The methodologies outlined in this guide offer a robust framework for researchers to further explore the interactions of these compounds and to accelerate the drug discovery and development process.

References

The Discovery and History of 5,5-Diphenyl-2-thiohydantoin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5,5-Diphenyl-2-thiohydantoin, a sulfur analog of the well-known anticonvulsant drug phenytoin, is a heterocyclic organic compound that has garnered interest in medicinal chemistry for its potential biological activities. This technical guide provides an in-depth overview of the discovery, synthesis, and historical development of this compound, tailored for researchers, scientists, and drug development professionals. The document outlines key synthetic methodologies, presents quantitative data in a structured format, and explores its known mechanisms of action through detailed signaling pathway diagrams.

Discovery and Historical Context

The history of this compound is intrinsically linked to the development of hydantoin-based anticonvulsants. The parent compound, 5,5-diphenylhydantoin (phenytoin), was first synthesized in 1908 by the German chemist Heinrich Biltz.[1] Biltz's pioneering work involved the condensation of benzil (B1666583) with urea (B33335) in an alkaline solution, a reaction that would become known as the Biltz hydantoin (B18101) synthesis.[1]

The synthesis of the thio-analog, this compound, follows the same fundamental principle, substituting urea with its sulfur-containing counterpart, thiourea (B124793). While the exact date of its first synthesis is not as prominently documented as that of phenytoin, the Biltz synthesis was quickly adapted for the preparation of a variety of hydantoin and thiohydantoin derivatives.[2][3] Early investigations into thiohydantoin derivatives explored their potential as therapeutic agents, including for the treatment of epilepsy.[4]

Synthesis of this compound

The primary method for synthesizing this compound is the Biltz reaction, which involves the condensation of benzil with thiourea in the presence of a base. This reaction proceeds through a benzilic acid-type rearrangement. Over the years, various modifications to the original Biltz synthesis have been developed to improve yields, reduce reaction times, and employ more environmentally friendly conditions.

Classical Biltz Synthesis

The traditional approach involves refluxing benzil and thiourea with a strong base, such as potassium hydroxide (B78521), in a suitable solvent like ethanol.

Microwave-Assisted Synthesis

More recent advancements include the use of microwave irradiation to accelerate the reaction. This method significantly reduces the reaction time from hours to minutes and often leads to higher yields.[3]

Ultrasound-Assisted Synthesis

Ultrasonic irradiation has also been employed to promote the synthesis of this compound. This technique offers an efficient and rapid alternative to conventional heating.

Below is a logical workflow for the general synthesis of this compound.

G cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up Benzil Benzil Mixing Mixing of Reactants Benzil->Mixing Thiourea Thiourea Thiourea->Mixing Base Base (e.g., KOH) Base->Mixing Solvent Solvent (e.g., Ethanol, DMSO) Solvent->Mixing Heating Heating (Conventional, Microwave, or Ultrasound) Mixing->Heating Rearrangement Benzilic Acid Rearrangement Heating->Rearrangement Condensation Condensation Rearrangement->Condensation Cooling Cooling Condensation->Cooling Acidification Acidification (e.g., with HCl) Cooling->Acidification Precipitation Precipitation Acidification->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product This compound Recrystallization->Product

General Synthetic Workflow for this compound.

Quantitative Data

This section summarizes the key quantitative data for this compound, including its physical and chemical properties, as well as reported yields from various synthetic protocols.

Table 1: Physical and Chemical Properties
PropertyValueReference(s)
Molecular FormulaC₁₅H₁₂N₂OS
Molecular Weight268.33 g/mol
Melting Point237-239 °C
AppearanceWhite to off-white crystalline powder
Lipophilicity (ClogP)2.28
Hydrogen Bond Acceptors4
Hydrogen Bond Donors2
Table 2: Selected Synthetic Yields
Synthesis MethodBaseSolventReaction TimeYield (%)Reference(s)
Conventional HeatingKOHEthanol4 hours70-80
Microwave-AssistedKOHDMSO/H₂O30 minutes92[3]
Ultrasound-AssistedKOHDMSO/H₂O30 minutes85-95

Experimental Protocols

Detailed Protocol for Microwave-Assisted Synthesis[3]
  • Reactant Preparation: In a suitable reaction vessel, combine benzil (1.0 mmol), thiourea (1.5 mmol), and potassium hydroxide (2.0 mmol).

  • Solvent Addition: Add a solvent mixture of dimethyl sulfoxide (B87167) (DMSO) and water (e.g., 4:1 v/v, 5 mL).

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a controlled temperature (e.g., 120 °C) for a specified time (e.g., 30 minutes).

  • Work-up: After cooling the reaction mixture to room temperature, pour it into ice-cold water (50 mL).

  • Acidification: Acidify the aqueous solution with concentrated hydrochloric acid (HCl) until a precipitate is formed.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

Mechanism of Action and Signaling Pathways

The biological activities of this compound are still under investigation, but preliminary studies suggest at least two potential mechanisms of action: anticonvulsant effects and anti-proliferative activity in endothelial cells.

Putative Anticonvulsant Mechanism

Due to its structural similarity to phenytoin, a known voltage-gated sodium channel blocker, it is hypothesized that this compound may exert its anticonvulsant effects through a similar mechanism. However, some studies on thiohydantoin derivatives also suggest a potential role for the GABAergic system.[5] Specifically, activity in the pentylenetetrazole (PTZ) seizure model, which is sensitive to drugs that enhance GABAergic neurotransmission, has been observed for this compound.[5] This suggests a possible interaction with GABA-A receptors, leading to an enhanced inhibitory signal in the central nervous system.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_release GABA Release GABA_A_Receptor GABA-A Receptor GABA_release->GABA_A_Receptor binds Chloride_Influx Cl- Influx GABA_A_Receptor->Chloride_Influx opens channel Hyperpolarization Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability DPTH This compound DPTH->GABA_A_Receptor Potentiates?

Hypothesized GABAergic Mechanism of Action.
Anti-proliferative Effect in Endothelial Cells

Studies have shown that this compound can inhibit the proliferation of human umbilical vein endothelial cells (HUVECs). This effect is mediated by the upregulation of the cyclin-dependent kinase inhibitor p21.[6] Increased levels of p21 lead to the inhibition of cyclin-dependent kinases 2 and 4 (CDK2 and CDK4).[7][8] These kinases are crucial for the progression of the cell cycle from the G1 to the S phase. By inhibiting CDK2 and CDK4, this compound effectively arrests the cell cycle, thereby preventing cell proliferation.

G DPTH This compound p21 p21 (CDKN1A) Upregulation DPTH->p21 CDK2 CDK2 p21->CDK2 CDK4 CDK4 p21->CDK4 CellCycle Cell Cycle Progression (G1 to S phase) CDK2->CellCycle CDK4->CellCycle Proliferation Endothelial Cell Proliferation CellCycle->Proliferation

Anti-proliferative Signaling Pathway in Endothelial Cells.

Conclusion

This compound, a compound with a rich history rooted in the foundational work of Heinrich Biltz, continues to be a subject of scientific inquiry. While its synthesis is well-established and has been optimized through modern techniques, its biological activities and mechanisms of action are still being elucidated. The potential for this molecule to act as both an anticonvulsant and an anti-proliferative agent highlights the importance of further research into its pharmacological profile. This guide provides a comprehensive foundation for researchers and professionals in the field of drug development to understand and explore the potential of this compound.

References

Methodological & Application

Synthesis of 5,5-Diphenyl-2-thiohydantoin: An Application Note and Laboratory Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of 5,5-Diphenyl-2-thiohydantoin, a heterocyclic compound with significant interest in medicinal chemistry and drug development. The synthesis is achieved through the condensation of benzil (B1666583) with thiourea (B124793) in an alkaline medium, a method analogous to the Biltz synthesis of hydantoins. This application note includes a comprehensive experimental protocol, a summary of expected quantitative data, and a visual representation of the experimental workflow. This compound serves as a crucial intermediate for the synthesis of various bioactive molecules, including potential anti-cancer and anti-angiogenic agents.[1]

Introduction

This compound, also known as thiophenytoin, is a sulfur analog of the well-known anticonvulsant drug phenytoin.[2] The thiohydantoin ring system is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The presence of the two phenyl groups at the C-5 position significantly influences its chemical and biological properties.[3] This compound is a valuable starting material for the synthesis of imidazole (B134444) derivatives and other complex heterocyclic structures with potential therapeutic applications.[1][4] The synthesis protocol described herein is a robust and reproducible method suitable for laboratory-scale preparation.

Reaction Principle

The synthesis of this compound is based on the condensation reaction between benzil and thiourea in the presence of a strong base.[5] The reaction proceeds via an initial condensation to form an intermediate which then undergoes an intramolecular cyclization to yield the final thiohydantoin product.

Quantitative Data Summary

The following table summarizes the typical quantitative data obtained from the synthesis of this compound based on various reported protocols.

ParameterValueReference
Yield (Crude) 68% - 100%
Yield (Recrystallized) 62% - 93%[6]
Melting Point 231 - 239 °C[1][6]
Molecular Formula C₁₅H₁₂N₂OS[4]
Molecular Weight 268.33 g/mol [4][7]
¹H NMR (DMSO-d₆, 400 MHz) δ 12.2 (s, 1H, H-N3), 11.4 (s, 1H, H-N1), 7.0-7.9 (m, 10H, H-Ar)
¹³C NMR (DMSO-d₆, 100 MHz) δ 181.25 (C=S), 175.14 (C=O), 138.31 (C1'), 129.59 (C3'), 128.75 (C2'), 126.53 (C4'), 72.90 (C5)

Experimental Protocol

This protocol is a generalized procedure based on established methods.[6]

Materials and Reagents:

  • Benzil

  • Thiourea

  • Sodium Hydroxide (B78521) (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol (B145695) (95% or absolute) or Water

  • Hydrochloric Acid (HCl), 10% (w/v)

  • Distilled Water

Equipment:

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Beakers

  • Erlenmeyer flask

  • Buchner funnel and filter paper

  • Vacuum flask

  • pH paper or pH meter

  • Melting point apparatus

  • NMR spectrometer (for characterization)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine benzil (e.g., 50 mmol), thiourea (e.g., 80 mmol), and a base such as sodium hydroxide (e.g., 60 mmol).[6]

  • Solvent Addition: Add the chosen solvent, typically 50-75 mL of ethanol or water, to the flask.[6]

  • Reflux: Heat the reaction mixture to reflux with continuous stirring. Maintain the reflux for approximately 2 hours.[6]

  • Cooling and Dilution: After the reflux period, stop heating and allow the mixture to cool. While stirring, some protocols suggest adding an additional volume of water (e.g., 50 mL) once the temperature reaches 50-60 °C.[6]

  • Acidification: Slowly add 10% hydrochloric acid dropwise to the cooled reaction mixture until the pH of the solution is between 6 and 7. This will cause the product to precipitate out of the solution.[6]

  • Isolation of Crude Product: Cool the mixture to room temperature to ensure complete precipitation. Collect the white precipitate by vacuum filtration using a Buchner funnel. Wash the crude product with cold water.[6]

  • Drying: Dry the crude this compound product. A preliminary yield of the crude product can be determined at this stage.

  • Purification: Recrystallize the crude product from hot ethanol to obtain the pure, white crystalline this compound.[6]

  • Final Drying and Characterization: Dry the purified crystals thoroughly and determine the final yield. Characterize the product by measuring its melting point and acquiring NMR spectra (¹H and ¹³C).

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis reagents Combine Benzil, Thiourea, and Base solvent Add Solvent (Ethanol or Water) reagents->solvent reflux Reflux for 2 hours solvent->reflux cool Cool Reaction Mixture reflux->cool acidify Acidify with HCl to pH 6-7 cool->acidify precipitate Precipitate Forms acidify->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Water filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize dry Dry Product recrystallize->dry characterize Characterize: - Melting Point - NMR dry->characterize

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for 5,5-Diphenyl-2-thiohydantoin in Anti-proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5-Diphenyl-2-thiohydantoin (DPTH) is a derivative of phenytoin (B1677684) with demonstrated anti-proliferative properties. These application notes provide a comprehensive overview of its mechanism of action and protocols for its use in anti-proliferation assays, designed to assist researchers in evaluating its potential as an anti-cancer agent.

DPTH exerts its anti-proliferative effects by inducing cell cycle arrest at the G0/G1 phase.[1] This is achieved through the upregulation of the cyclin-dependent kinase inhibitor p21, which subsequently inhibits the activity of cyclin-dependent kinase 2 (CDK2) and cyclin-dependent kinase 4 (CDK4).[1][2] This mechanism has been observed in human umbilical vein endothelial cells (HUVEC), suggesting a potential role for DPTH in inhibiting angiogenesis.[1][2]

Data Presentation

The anti-proliferative activity of this compound and its derivatives has been evaluated in various cell lines. The following table summarizes the available quantitative data.

CompoundCell LineAssay TypeEffective ConcentrationIC50Reference
This compound (DPTH)Human Umbilical Vein Endothelial Cells (HUVEC)DNA Synthesis & Cell Count12.5-50 µMNot Reported[1]
This compound-N10 (DPTH-N10)Human Colon Cancer (COLO-205)Proliferation Assay0-30 µMNot Reported[3]

Experimental Protocols

A common and effective method for assessing the anti-proliferative effects of DPTH is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Protocol: MTT Assay for Anti-Proliferation

This protocol is a general guideline and should be optimized for specific cell lines and laboratory conditions.

Materials:

  • This compound (DPTH)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well clear flat-bottom tissue culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS), sterile

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: a. Harvest and count cells from a logarithmic phase culture. b. Dilute the cells in complete culture medium to a final concentration that will result in 50-70% confluency at the end of the assay. This typically ranges from 5,000 to 10,000 cells per well, but should be optimized for each cell line. c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment: a. Prepare a stock solution of DPTH in an appropriate solvent (e.g., DMSO). b. Prepare a series of dilutions of DPTH in complete culture medium. A suggested starting range is from 1 µM to 100 µM. Include a vehicle control (medium with the same concentration of solvent used to dissolve DPTH). c. Carefully remove the medium from the wells and replace it with 100 µL of the prepared DPTH dilutions or vehicle control. d. Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation: a. After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C and 5% CO2, or until purple formazan (B1609692) crystals are visible under a microscope.

  • Solubilization of Formazan: a. Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. b. Add 100 µL of MTT solvent to each well. c. Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.

  • Data Acquisition: a. Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control group using the following formula: Percentage Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Plot the percentage of cell viability against the log of the DPTH concentration.

  • Determine the IC50 value, which is the concentration of DPTH that inhibits cell proliferation by 50%, using non-linear regression analysis.

Visualizations

The following diagrams illustrate the experimental workflow and the signaling pathway of DPTH.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding dpth_prep Prepare DPTH Dilutions treatment Treat Cells with DPTH cell_seeding->treatment dpth_prep->treatment incubation Incubate (24-72h) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_incubation Incubate (2-4h) mtt_addition->formazan_incubation solubilization Solubilize Formazan formazan_incubation->solubilization read_absorbance Read Absorbance (570nm) solubilization->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Experimental workflow for the MTT anti-proliferation assay.

signaling_pathway DPTH This compound (DPTH) p21 p21 DPTH->p21 Upregulates CDK4 CDK4 p21->CDK4 Inhibits CDK2 CDK2 p21->CDK2 Inhibits G1_S_Transition G1/S Phase Transition CDK4->G1_S_Transition CDK2->G1_S_Transition CellCycleArrest G0/G1 Cell Cycle Arrest G1_S_Transition->CellCycleArrest Is Blocked

Caption: Signaling pathway of DPTH-induced cell cycle arrest.

References

Application Notes and Protocols for Assessing the Anti-Angiogenic Activity of DPTH Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in both physiological and pathological conditions. In cancer, tumor growth and metastasis are highly dependent on angiogenesis. Therefore, inhibiting angiogenesis is a key therapeutic strategy. 5,5-diphenyl-2-thiohydantoin (DPTH) and its derivatives have emerged as a class of compounds with potential anti-angiogenic properties. Previously, it has been demonstrated that DPTH can retard the cell cycle in human vascular endothelial cells.[1][2] Further studies have shown that DPTH derivatives, such as DPTH-N10, can inhibit the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) by upregulating the p21 protein, which in turn inhibits cyclin-dependent kinase 2 (CDK2) activity, leading to cell cycle arrest.[3][4] The anti-angiogenic effects of these compounds have been confirmed using various in vitro and in vivo assays, including capillary-like tube formation, aortic ring culture, and the chick chorioallantoic membrane (CAM) assay.[3][4]

These application notes provide detailed protocols for a selection of key in vitro and in vivo assays to robustly assess the anti-angiogenic activity of novel DPTH derivatives. The included methodologies cover essential steps of the angiogenic process: endothelial cell proliferation, migration, and differentiation into capillary-like structures.

Experimental Workflow

The overall workflow for assessing the anti-angiogenic activity of DPTH derivatives involves a series of in vitro assays to evaluate specific cellular processes, followed by in vivo validation to confirm the activity in a physiological context.

Experimental Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay proliferation Endothelial Cell Proliferation Assay migration Endothelial Cell Migration Assay (Wound Healing & Transwell) proliferation->migration tube_formation Tube Formation Assay migration->tube_formation cam_assay Chick Chorioallantoic Membrane (CAM) Assay tube_formation->cam_assay Validation data_analysis Data Analysis & Interpretation cam_assay->data_analysis start DPTH Derivative Synthesis & Selection start->proliferation Screening

Caption: A general workflow for evaluating the anti-angiogenic potential of DPTH derivatives.

In Vitro Assays

A variety of in vitro assays are available to assess the anti-angiogenic potential of test compounds.[5][6] These assays are crucial for initial screening and for elucidating the mechanism of action.

Endothelial Cell Proliferation Assay

This assay determines the effect of DPTH derivatives on the proliferation of endothelial cells, a fundamental step in angiogenesis.[5]

Protocol: MTT Assay

  • Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well plate at a density of 5 x 10³ to 2 x 10⁴ cells/cm² in complete Endothelial Cell Growth Medium (EGM-2).[7] Incubate at 37°C in a humidified 5% CO₂ incubator until cells reach 70-90% confluency.

  • Serum Starvation: Replace the medium with a low-serum basal medium (e.g., EBM-2 with 0.5% FBS) and incubate for 12-24 hours.

  • Treatment: Prepare serial dilutions of the DPTH derivatives in the low-serum basal medium. The final concentration of the vehicle (e.g., DMSO) should not exceed 0.1%.[8] Add the diluted compounds to the wells. Include a vehicle control and a positive control (e.g., a known angiogenesis inhibitor). To stimulate proliferation, add Vascular Endothelial Growth Factor (VEGF) to a final concentration of 20 ng/mL to the appropriate wells.[7]

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[7]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Endothelial Cell Migration Assay

Endothelial cell migration is essential for the formation of new blood vessels.[9] The wound healing and transwell migration assays are two common methods to assess this process.[9]

Protocol: Wound Healing (Scratch) Assay [9]

  • Cell Seeding: Seed HUVECs in a 24-well plate and grow to a confluent monolayer.[9]

  • Serum Starvation: Replace the growth medium with a low-serum medium and incubate for 12-24 hours.[9]

  • Creating the Wound: Create a linear scratch in the monolayer using a sterile 200 µL pipette tip.[9]

  • Washing: Gently wash the wells with PBS to remove detached cells.[9]

  • Treatment: Add fresh low-serum medium containing various concentrations of the DPTH derivatives. Include a positive control (e.g., VEGF) and a negative (vehicle) control.[9]

  • Imaging: Immediately capture images of the scratch at designated points (time 0).

  • Incubation and Imaging: Incubate the plate at 37°C and 5% CO₂ and capture images of the same fields at subsequent time points (e.g., 8, 16, and 24 hours).[10]

  • Data Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ) and calculate the percentage of wound closure.[10]

Protocol: Transwell Migration (Boyden Chamber) Assay [9][11]

  • Chamber Preparation: Coat the underside of Transwell inserts (8 µm pore size) with a suitable extracellular matrix protein like fibronectin (10 µg/mL).[10]

  • Chemoattractant Addition: In the lower chamber of a 24-well plate, add medium containing a chemoattractant (e.g., 20 ng/mL VEGF).[10]

  • Treatment: Add various concentrations of the DPTH derivatives to the lower chamber.

  • Cell Seeding: Harvest serum-starved HUVECs and resuspend them in serum-free medium at a concentration of 1 x 10⁶ cells/mL.[10] Add 100 µL of the cell suspension to the upper chamber of the inserts.[10]

  • Incubation: Incubate the plate for 4-6 hours at 37°C and 5% CO₂.[9][10]

  • Removal of Non-migrated Cells: Carefully remove the inserts and wipe the inside with a cotton swab to remove non-migrated cells.[9]

  • Fixation and Staining: Fix the migrated cells on the bottom of the membrane with methanol (B129727) and stain with Crystal Violet.[9]

  • Quantification: Count the number of migrated cells in several random fields under a microscope.[9]

Tube Formation Assay

This assay assesses the ability of endothelial cells to differentiate and form three-dimensional capillary-like structures, a critical step in angiogenesis.[12][13]

Protocol: In Vitro Angiogenesis Assay [14]

  • Matrigel Coating: Thaw Matrigel® Basement Membrane Matrix on ice overnight. Pipette 50 µL of cold Matrigel into each well of a pre-chilled 96-well plate.[8]

  • Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.[8]

  • Cell Preparation: Harvest HUVECs and resuspend them in EGM-2 at a concentration of 2 x 10⁵ cells/mL.[8]

  • Treatment and Seeding: Prepare serial dilutions of the DPTH derivatives in EGM-2. Add 100 µL of the HUVEC suspension to each well, followed immediately by 100 µL of the compound dilutions.[8]

  • Incubation: Incubate the plate at 37°C and 5% CO₂ for 4-18 hours.[8]

  • Visualization and Quantification: Visualize tube formation using an inverted microscope and capture images. Quantify the total tube length and the number of branch points using image analysis software.[8]

In Vivo Assay

In vivo models are essential to confirm the anti-angiogenic effects observed in vitro in a more complex biological system.[15][16] The Chick Chorioallantoic Membrane (CAM) assay is a well-established and cost-effective in vivo model.[17][18][19]

Chick Chorioallantoic Membrane (CAM) Assay

Protocol [17][20][21][22]

  • Egg Incubation: Incubate fertilized chicken eggs at 37.5°C in 85% humidity for 3 days.[21][22]

  • Window Creation: On day 3, create a small window in the eggshell to expose the CAM.[20]

  • Treatment Application: On day 7, apply a sterilized filter paper disc or a carrier containing the DPTH derivative directly onto the CAM.[20][21][22]

  • Incubation: Seal the window and continue to incubate the eggs.

  • Observation and Quantification: After a designated period (e.g., 48-72 hours), fix the CAM and observe the blood vessels under a stereomicroscope. The anti-angiogenic effect can be quantified by counting the number of blood vessel branch points within the treated area.[21][22]

Data Presentation

Quantitative data from the assays should be summarized in tables for clear comparison of the effects of different DPTH derivatives.

Table 1: Effect of DPTH Derivatives on HUVEC Proliferation (MTT Assay)

CompoundConcentration (µM)% Viability (Mean ± SD)IC₅₀ (µM)
Control 0100 ± 5.2-
DPTH-N10 185.3 ± 4.110.5
562.1 ± 3.5
1048.7 ± 2.9
2025.4 ± 1.8
Derivative X 190.1 ± 4.5TBD
575.6 ± 3.9
1060.2 ± 3.1
2040.8 ± 2.2

Table 2: Effect of DPTH Derivatives on HUVEC Migration (Wound Healing Assay)

Compound (10 µM)% Wound Closure at 24h (Mean ± SD)
Control 95.2 ± 3.7
DPTH-N10 35.8 ± 4.2
Derivative X 50.1 ± 5.5

Table 3: Effect of DPTH Derivatives on HUVEC Tube Formation

Compound (10 µM)Total Tube Length (relative to control)Number of Branch Points (relative to control)
Control 100%100%
DPTH-N10 25.4%18.9%
Derivative X 45.1%38.6%

Table 4: Effect of DPTH Derivatives on Angiogenesis in the CAM Assay

Compound (10 µ g/disc )% Inhibition of Angiogenesis (Mean ± SD)
Control 0 ± 6.1
DPTH-N10 68.3 ± 7.5
Derivative X 52.7 ± 8.1

Signaling Pathways in Angiogenesis

Understanding the signaling pathways involved in angiogenesis is crucial for elucidating the mechanism of action of DPTH derivatives. Key pathways include the VEGFR-2, PI3K/Akt/mTOR, and Ras/Raf/MEK/ERK pathways.

VEGFR-2 Signaling Pathway

VEGF-A binding to its receptor, VEGFR-2, is a primary driver of angiogenesis.[23] This binding triggers autophosphorylation of the receptor and activates downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[23][24][25][26]

VEGFR-2 Signaling Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf Ras->Raf PKC->Raf Permeability Permeability PKC->Permeability mTOR mTOR Akt->mTOR Survival Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration mTOR->Proliferation

Caption: A simplified diagram of the VEGFR-2 signaling pathway in endothelial cells.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical downstream effector of VEGFR-2 and plays a significant role in endothelial cell survival, proliferation, and migration.[27][28][29][30]

PI3K_Akt_mTOR_Pathway VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Survival Akt->Survival Migration Migration Akt->Migration CellGrowth Cell Growth mTORC1->CellGrowth Proliferation Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Phosphorylates

Caption: The PI3K/Akt/mTOR signaling cascade in angiogenesis.

Ras/Raf/MEK/ERK Signaling Pathway

The Ras/Raf/MEK/ERK pathway, also known as the MAPK pathway, is another crucial signaling cascade downstream of VEGFR-2 that primarily regulates endothelial cell proliferation and migration.[31][32][33][34][35]

Ras_Raf_MEK_ERK_Pathway VEGFR2 VEGFR-2 Grb2_Sos Grb2/Sos VEGFR2->Grb2_Sos Recruits Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates to Proliferation Proliferation Nucleus->Proliferation Migration Migration Nucleus->Migration Differentiation Differentiation Nucleus->Differentiation

Caption: The Ras/Raf/MEK/ERK (MAPK) signaling pathway in endothelial cells.

References

Application Notes and Protocols: 5,5-Diphenyl-2-thiohydantoin as a Cyclin-Dependent Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5-Diphenyl-2-thiohydantoin (DPTH) is a synthetic heterocyclic compound that has demonstrated potential as an inhibitor of cyclin-dependent kinases (CDKs), key regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. DPTH has been shown to induce cell cycle arrest at the G0/G1 phase, primarily through the upregulation of the cyclin-dependent kinase inhibitor p21.[1] This application note provides a comprehensive overview of DPTH as a CDK inhibitor, including its mechanism of action, quantitative data on its biological activity, and detailed protocols for its evaluation.

Mechanism of Action

This compound exerts its anti-proliferative effects not by direct inhibition of CDK enzymatic activity, but through an indirect mechanism involving the tumor suppressor protein p21 (also known as Cip1/Waf1). Studies have shown that treatment of cells with DPTH leads to an increase in the protein levels of p21.[1] The p21 protein is a potent inhibitor of several cyclin-CDK complexes, most notably CDK2 and CDK4.[1] By binding to these complexes, p21 prevents them from phosphorylating their substrates, such as the retinoblastoma protein (Rb). This leads to a halt in cell cycle progression at the G0/G1 checkpoint, preventing entry into the S phase and subsequent cell division.[1]

Signaling Pathway of DPTH-Mediated Cell Cycle Arrest

DPTH_Signaling_Pathway DPTH This compound (DPTH) p21 p21 (CDKN1A) Upregulation DPTH->p21 Induces CDK4_CyclinD CDK4/Cyclin D p21->CDK4_CyclinD Inhibits CDK2_CyclinE CDK2/Cyclin E p21->CDK2_CyclinE Inhibits Rb Rb CDK4_CyclinD->Rb Phosphorylates CDK2_CyclinE->Rb Phosphorylates E2F E2F Rb->E2F Sequesters pRb p-Rb S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates Cell_Cycle_Arrest G0/G1 Phase Cell Cycle Arrest

Caption: Signaling pathway of DPTH-induced cell cycle arrest.

Data Presentation

While direct biochemical IC50 values for this compound against a panel of CDKs are not extensively reported in the literature, its biological activity has been characterized in cell-based assays.

Table 1: Cellular Activity of this compound and its Analogs

CompoundCell LineAssayEffective ConcentrationObserved EffectReference
This compound (DPTH)HUVECProliferation Assay12.5 - 50 µMDose- and time-dependent inhibition of proliferation[2]
DPTH-N10 (a derivative)COLO-205Proliferation Assay0 - 30 µMInhibition of proliferation[2]

Table 2: Comparative IC50 Values of Known CDK Inhibitors (for reference)

InhibitorCDK1 (nM)CDK2 (nM)CDK4 (nM)CDK5 (nM)CDK6 (nM)CDK7 (nM)CDK9 (nM)Reference
Flavopiridol3010020-601010[3]
Roscovitine700700>100,0003000>100,000700-
Palbociclib>10,000>10,00011-16--[4]
AT7519190446718--<10[3]
Dinaciclib31-1--4[3]

Experimental Protocols

Experimental Workflow Overview

experimental_workflow cluster_invitro In Vitro Evaluation Kinase_Assay Biochemical Kinase Assay (CDK2/4) Cell_Culture Cell Culture (e.g., HUVEC, Cancer Cell Lines) MTT_Assay Cell Viability Assay (MTT) Cell_Culture->MTT_Assay Flow_Cytometry Cell Cycle Analysis (Flow Cytometry) Cell_Culture->Flow_Cytometry Western_Blot Protein Expression Analysis (Western Blot) Cell_Culture->Western_Blot DPTH_Prep Prepare this compound Stock Solution DPTH_Prep->Kinase_Assay DPTH_Prep->Cell_Culture

Caption: General experimental workflow for evaluating DPTH.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of DPTH on the viability and proliferation of cultured cells.

Materials:

  • This compound (DPTH)

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution

  • Appropriate cell line (e.g., HUVEC, MCF-7, HCT116)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of DPTH in complete culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the diluted DPTH solutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the DPTH concentration to determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the distribution of cells in different phases of the cell cycle after treatment with DPTH.

Materials:

  • DPTH-treated and control cells

  • PBS

  • Trypsin-EDTA

  • 70% ice-cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the desired concentrations of DPTH for the desired time. Harvest the cells by trypsinization, and collect them by centrifugation at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet once with cold PBS. Resuspend the cells in 1 mL of cold PBS and add 4 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect data for at least 10,000 events per sample.

  • Data Analysis: Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence). Gate the cell populations corresponding to G0/G1, S, and G2/M phases.

Protocol 3: Western Blot Analysis for p21, CDK2, and CDK4

This protocol is for detecting changes in the protein levels of p21, CDK2, and CDK4 following DPTH treatment.

Materials:

  • DPTH-treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p21, anti-CDK2, anti-CDK4, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-buffered saline with 0.1% Tween-20)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated and control cells with RIPA buffer. Quantify the protein concentration using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibodies overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.

Protocol 4: In Vitro CDK2 Kinase Assay

This protocol provides a general method for assessing the direct inhibitory effect of DPTH on CDK2 activity.

Materials:

  • Recombinant active CDK2/Cyclin E or CDK2/Cyclin A

  • Histone H1 (or other suitable substrate)

  • DPTH

  • ATP, [γ-³²P]ATP (for radioactive assay) or an ADP-Glo™ Kinase Assay kit (for non-radioactive assay)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

  • Assay plates (e.g., 96-well)

  • Scintillation counter or luminescence plate reader

Procedure (Non-Radioactive ADP-Glo™ Method):

  • Reagent Preparation: Prepare serial dilutions of DPTH in the kinase reaction buffer. Prepare a master mix containing the CDK2/Cyclin complex and the substrate.

  • Reaction Setup: In a 96-well plate, add the diluted DPTH or vehicle control. Add the master mix to each well.

  • Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop Reaction and Detect ADP: Add ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescence: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each DPTH concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound represents an interesting scaffold for the development of anticancer agents that function by modulating the cell cycle. Its ability to upregulate the CDK inhibitor p21 provides a clear mechanism for its observed anti-proliferative effects. The provided protocols offer a robust framework for researchers to further investigate the potential of DPTH and its derivatives as inhibitors of cyclin-dependent kinases. Further studies are warranted to determine the direct inhibitory potential of DPTH on a panel of CDKs and to optimize its structure for improved potency and selectivity.

References

Application of 5,5-Diphenyl-2-thiohydantoin in Cancer Cell Line Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5-Diphenyl-2-thiohydantoin (DPTH) and its derivatives have emerged as a promising class of compounds in cancer research. Structurally related to the anti-epileptic drug phenytoin, DPTH and its analogs have demonstrated significant anti-proliferative and pro-apoptotic activities in various cancer cell lines. These compounds primarily exert their effects by modulating key regulators of the cell cycle, leading to cell cycle arrest and induction of programmed cell death. This document provides a comprehensive overview of the application of DPTH and its derivatives in cancer cell line studies, including detailed experimental protocols and a summary of their cytotoxic activities.

Mechanism of Action

The primary mechanism of action for DPTH and its derivatives involves the upregulation of the cyclin-dependent kinase inhibitor p21.[1] This increase in p21 protein levels leads to the formation of complexes with cyclin-dependent kinases (CDKs), particularly CDK2 and CDK4, thereby inhibiting their kinase activity.[1] The inhibition of CDK2 and CDK4 activity results in the arrest of the cell cycle at the G0/G1 phase, which halts cell proliferation.[1] At higher concentrations, certain DPTH derivatives, such as DPTH-N10, have been shown to induce apoptosis in cancer cells, a critical characteristic for an effective anti-cancer agent.[1]

G DPTH This compound (DPTH) p21 p21 (CDKN1A) Upregulation DPTH->p21 Apoptosis Apoptosis Induction DPTH->Apoptosis CDK2_p21 CDK2-p21 Complex p21->CDK2_p21 CDK4_p21 CDK4-p21 Complex p21->CDK4_p21 CDK2 CDK2 Activity Inhibition CDK2_p21->CDK2 CDK4 CDK4 Activity Inhibition CDK4_p21->CDK4 CellCycleArrest G0/G1 Cell Cycle Arrest CDK2->CellCycleArrest CDK4->CellCycleArrest Proliferation Inhibition of Cell Proliferation CellCycleArrest->Proliferation G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Acquisition p1 Seed cells in a 96-well plate p2 Incubate for 24h p1->p2 t1 Add DPTH/derivatives (various concentrations) p2->t1 t2 Incubate for 24-72h t1->t2 m1 Add MTT reagent t2->m1 m2 Incubate for 4h m1->m2 m3 Add solubilization solution m2->m3 m4 Incubate overnight m3->m4 d1 Read absorbance at 570 nm m4->d1 G cluster_0 Cell Treatment & Lysis cluster_1 DNA Extraction cluster_2 Visualization p1 Treat cells with DPTH derivative (>30 µM) p2 Harvest and lyse cells p1->p2 t1 Treat with RNase A p2->t1 t2 Treat with Proteinase K t1->t2 t3 Extract DNA (Phenol:Chloroform) t2->t3 t4 Precipitate DNA (Ethanol) t3->t4 m1 Run DNA on 1.5% Agarose Gel t4->m1 m2 Stain with Ethidium Bromide m1->m2 m3 Visualize under UV light m2->m3

References

Application Notes and Protocols for DNA Synthesis Inhibition Assay Using 5,5-Diphenyl-2-thiohydantoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5-Diphenyl-2-thiohydantoin (DPTH) is a derivative of the antiepileptic drug phenytoin (B1677684) and has demonstrated significant anti-proliferative effects by inhibiting DNA synthesis.[1][2] These properties make it a compound of interest for research in angiogenesis and cancer therapeutics. This document provides detailed application notes and protocols for assessing the DNA synthesis inhibitory effects of DPTH in a research setting.

The primary mechanism of DPTH-induced inhibition of DNA synthesis involves the arrest of the cell cycle at the G0/G1 phase.[1] This is achieved through the upregulation of the p21 protein, a cyclin-dependent kinase (CDK) inhibitor. The increased levels of p21 lead to the inhibition of CDK2 and CDK4 kinase activities, which are crucial for the G1 to S phase transition, thereby halting DNA replication.[1][3]

Quantitative Data Summary

The inhibitory effects of this compound on DNA synthesis have been quantified in various studies. The following table summarizes the effective concentration ranges of DPTH and a more potent derivative, DPTH-N10.

CompoundCell LineEffective Concentration Range (µM)Observed EffectReference
This compound (DPTH)Human Umbilical Vein Endothelial Cells (HUVEC)12.5 - 50Dose- and time-dependent inhibition of DNA synthesis and cell number decrease.[1][2]
2-(naphthalen-2-ylmethylsulfanyl)-5,5-diphenyl-1,5-dihydro-imidazol-4-one (DPTH-N10)Human Colon Cancer Cell Line (COLO-205)0 - 30Inhibition of proliferation.[4]
DPTH-N10Human Umbilical Vein Endothelial Cells (HUVEC)Not SpecifiedApproximately five times more potent than DPTH in inhibiting [3H]thymidine incorporation.[2]

Signaling Pathway of DPTH in DNA Synthesis Inhibition

The following diagram illustrates the molecular mechanism by which DPTH inhibits DNA synthesis.

DPTH_Signaling_Pathway DPTH This compound (DPTH) p21 p21 Protein (Upregulation) DPTH->p21 CDK2_p21 CDK2-p21 Complex (Formation) p21->CDK2_p21 CDK4_p21 CDK4-p21 Complex (Formation) p21->CDK4_p21 CDK2_activity CDK2 Kinase Activity (Inhibition) CDK2_p21->CDK2_activity CDK4_activity CDK4 Kinase Activity (Inhibition) CDK4_p21->CDK4_activity CellCycle Cell Cycle Arrest (G0/G1 Phase) CDK2_activity->CellCycle CDK4_activity->CellCycle DNAsynthesis DNA Synthesis (Inhibition) CellCycle->DNAsynthesis

Caption: DPTH signaling pathway leading to DNA synthesis inhibition.

Experimental Protocols

Protocol 1: [³H]-Thymidine Incorporation Assay for DNA Synthesis

This protocol is a widely used method to quantify DNA synthesis by measuring the incorporation of radiolabeled thymidine (B127349) into newly synthesized DNA.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVEC) or other suitable cell line

  • Complete cell culture medium (e.g., M199 supplemented with 20% fetal bovine serum, endothelial cell growth supplement, heparin, and antibiotics)

  • This compound (DPTH) stock solution (dissolved in DMSO)

  • [³H]-Thymidine (1 µCi/mL)

  • Phosphate-buffered saline (PBS)

  • 10% Trichloroacetic acid (TCA), ice-cold

  • 0.1 N NaOH

  • Scintillation cocktail

  • Scintillation counter

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed HUVEC in 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Serum Starvation (Optional but recommended for cell cycle synchronization): After 24 hours, replace the medium with a low-serum medium (e.g., 0.5% FBS) and incubate for another 24 hours.

  • Treatment with DPTH: Prepare serial dilutions of DPTH in the culture medium. Remove the starvation medium and add 100 µL of the DPTH-containing medium to the respective wells. Include a vehicle control (DMSO) and an untreated control. Incubate for the desired time period (e.g., 24, 48 hours).

  • Radiolabeling: Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 4 hours.

  • Cell Lysis and Precipitation:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 100 µL of ice-cold 10% TCA to each well and incubate on ice for 30 minutes to precipitate the DNA.

    • Aspirate the TCA and wash the wells twice with ice-cold 95% ethanol (B145695).

  • Solubilization and Counting:

    • Add 100 µL of 0.1 N NaOH to each well to solubilize the precipitated DNA.

    • Transfer the contents of each well to a scintillation vial.

    • Add 5 mL of scintillation cocktail to each vial.

    • Measure the radioactivity using a scintillation counter.

Data Analysis: The rate of DNA synthesis is proportional to the counts per minute (CPM). Calculate the percentage of inhibition for each DPTH concentration relative to the vehicle control.

Protocol 2: Flow Cytometry for Cell Cycle Analysis

This protocol determines the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.

Materials:

  • HUVEC or other suitable cell line

  • Complete cell culture medium

  • DPTH stock solution

  • PBS

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

  • 6-well cell culture plates

Procedure:

  • Cell Seeding and Treatment: Seed HUVEC in 6-well plates at a density of 5 x 10⁵ cells per well. After 24 hours, treat the cells with various concentrations of DPTH for the desired duration (e.g., 24 hours).

  • Cell Harvesting:

    • Harvest the cells by trypsinization.

    • Collect the cells by centrifugation at 1000 rpm for 5 minutes.

    • Wash the cell pellet twice with ice-cold PBS.

  • Fixation:

    • Resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 1500 rpm for 5 minutes and discard the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the cells in 500 µL of PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G0/G1 phase indicates cell cycle arrest.

Experimental Workflow Diagram

The following diagram outlines the general workflow for assessing the DNA synthesis inhibitory activity of DPTH.

Experimental_Workflow cluster_prep Preparation cluster_assay Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HUVEC) Treatment Cell Treatment with DPTH Cell_Culture->Treatment DPTH_Prep DPTH Solution Preparation DPTH_Prep->Treatment Thymidine_Assay [³H]-Thymidine Incorporation Assay Treatment->Thymidine_Assay Flow_Cytometry Flow Cytometry for Cell Cycle Analysis Treatment->Flow_Cytometry Data_Quant Quantification of DNA Synthesis Inhibition Thymidine_Assay->Data_Quant Cell_Cycle_Analysis Analysis of Cell Cycle Distribution Flow_Cytometry->Cell_Cycle_Analysis Conclusion Conclusion on DPTH Effect Data_Quant->Conclusion Cell_Cycle_Analysis->Conclusion

Caption: General workflow for DNA synthesis inhibition assay.

References

Application Notes & Protocols: Developing Enzyme Inhibition Assays for Thiohydantoin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thiohydantoin derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development.[1][2] Their unique structural scaffold allows for diverse chemical modifications, leading to a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][2][3] A primary mechanism through which these derivatives exert their therapeutic effects is the inhibition of specific enzymes involved in critical disease pathways.[4] Thiohydantoin-based drugs, such as the FDA-approved enzalutamide (B1683756) for prostate cancer, highlight the clinical significance of this compound class.[1][2] These application notes provide detailed protocols and guidelines for researchers and drug development professionals to establish robust enzyme inhibition assays for evaluating novel thiohydantoin derivatives.

Part 1: Key Enzyme Targets and Signaling Pathways

Thiohydantoin derivatives have been shown to target a wide range of enzymes. Understanding the role of these enzymes and their associated signaling pathways is crucial for designing relevant assays and interpreting inhibition data.

1.1 Protein Kinases in Cancer Signaling

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of cancer.[4] Thiohydantoin derivatives have been developed to target several key kinases.

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, upon activation, triggers downstream pathways promoting cell proliferation and survival. Certain bis-thiohydantoin derivatives have shown potent inhibitory effects on EGFR.[5]

  • AKT1 (Protein Kinase B): A serine/threonine kinase that is a central node in the PI3K/Akt/mTOR pathway, which governs cell growth, survival, and metabolism. Thiohydantoin compounds have been identified as potential AKT1 inhibitors.[3]

  • Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest, a valuable strategy in cancer therapy.[3]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Thiohydantoin Thiohydantoin Derivative Thiohydantoin->EGFR Thiohydantoin->AKT EGF EGF (Ligand) EGF->EGFR

Caption: Simplified EGFR and PI3K/Akt signaling pathways targeted by thiohydantoin derivatives.

1.2 Other Therapeutic Enzyme Targets

  • Urease: A nickel-containing enzyme that catalyzes the hydrolysis of urea. Its inhibition is relevant for treating infections caused by Helicobacter pylori. Thiohydantoins derived from amino acids have been identified as potent urease inhibitors.[6]

  • α-Glucosidase and α-Amylase: These enzymes are involved in carbohydrate digestion. Their inhibition can help manage postprandial hyperglycemia in diabetic patients.[7][8]

  • Alkaline Phosphatase (ALP): A group of enzymes involved in dephosphorylation. Azo-thiohydantoin derivatives have shown substantial inhibitory activity against intestinal alkaline phosphatase (IAP).[9]

  • Isocitrate Dehydrogenase (IDH1): Mutations in this enzyme are associated with certain cancers like gliomas. 5-substituted 2-thiohydantoin (B1682308) analogues have been reported as potent inhibitors of mutant IDH1.[2][10]

  • Cyclooxygenase (COX): COX-1 and COX-2 are key enzymes in the inflammatory pathway. Thiohydantoin derivatives have been investigated for their anti-inflammatory effects via COX inhibition.[1]

Part 2: Quantitative Data Summary of Thiohydantoin Derivatives

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). The following table summarizes reported inhibitory activities for various thiohydantoin derivatives against different enzyme targets.

Compound Class/DerivativeTarget Enzyme/Cell LinePotency (IC50 / Ki)Reference
Thiohydantoin FP4α-GlucosidaseIC50: 129.40 µg/mL[7][8]
Thiohydantoin FP4α-AmylaseIC50: 128.90 µg/mL[7][8]
Thiohydantoin from L-valine (1b)UreaseKi: 0.42 mM (Mixed Inhibition)[6]
N-(4-oxo...)-2-thioxoimidazolidin-1-yl)benzamideHepG2 (Liver Cancer Cells)IC50: 2.448 µM[3]
bis-thiohydantoin (4c)EGFRIC50: 90 nM[5]
bis-thiohydantoin (4e)EGFRIC50: 107 nM[5]
1,3-disubstituted-2-thiohydantoin (7)RAW264.7 (Macrophage Cells)IC50: 197.68 µg/mL[1]
Azo-Thiohydantoin (7e)Alkaline PhosphataseIC50: 0.308 µM[9]
2-thiohydantoin (12)Mutant IDH1 (R132H)Ki: 4.7 µM[10]
5-arylidine-2-thiohydantoin (27)Mycobacterium tuberculosisIC50: 6.7 µM[10]
Thiohydantoin (4a)MCF7 (Breast Cancer Cells)IC50: 2.53 µg/mL[11]
Thiohydantoin (4a)PC3 (Prostate Cancer Cells)IC50: 3.25 µg/mL[11]

Part 3: General Experimental Workflows and Protocols

Developing an effective enzyme inhibition assay involves several key stages, from initial setup and optimization to determining inhibitor potency.

Assay_Development_Workflow cluster_A cluster_C cluster_E cluster_G cluster_I A 1. Assay Design & Optimization B Determine Kinetic Parameters (Km, Vmax) A->B C 2. Primary Screening A->C D Single concentration inhibition C->D E 3. Potency Determination (IC50) C->E F Dose-response curve E->F G 4. Mechanism of Action Studies E->G H Determine Ki and inhibition type (competitive, noncompetitive, etc.) G->H I 5. Cell-Based Assays G->I J Validate in a cellular context (e.g., cytotoxicity, target engagement) I->J

Caption: General workflow for the development of enzyme inhibition assays.
Protocol 1: General Biochemical Assay for IC50 Determination (Spectrophotometric)

This protocol provides a general framework for a continuous kinetic assay using a spectrophotometer to measure the formation of a colored product. It can be adapted for enzymes like urease, α-glucosidase, or alkaline phosphatase.[6][8][9]

1. Materials and Reagents:

  • Purified enzyme stock solution

  • Substrate stock solution (e.g., p-nitrophenyl phosphate (B84403) for phosphatases)

  • Assay Buffer (e.g., Tris-HCl, Phosphate buffer with relevant cofactors like MgCl2, ZnCl2)[9]

  • Thiohydantoin derivative stock solutions (in DMSO)

  • Positive control inhibitor

  • 96-well microplate (clear, flat-bottom)

  • Microplate spectrophotometer

2. Assay Optimization (Preliminary Steps):

  • Enzyme Titration: Determine the optimal enzyme concentration that yields a linear reaction rate for at least 10-15 minutes.

  • Substrate Concentration (Km Determination): Measure initial reaction velocities at various substrate concentrations to determine the Michaelis-Menten constant (Km). For IC50 determination, use a substrate concentration at or below the Km value to ensure sensitivity to competitive inhibitors.[12]

3. IC50 Determination Protocol:

  • Prepare serial dilutions of the thiohydantoin derivatives in assay buffer. A typical final concentration range might be 0.01 µM to 100 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • To each well of a 96-well plate, add the following:

    • X µL of Assay Buffer

    • 10 µL of thiohydantoin derivative dilution (or DMSO for control)

    • 10 µL of enzyme solution

  • Include control wells:

    • 100% Activity Control: Contains enzyme and DMSO, but no inhibitor.

    • 0% Activity Control (Blank): Contains buffer and substrate, but no enzyme.

    • Positive Control: Contains enzyme and a known inhibitor.

  • Mix gently and pre-incubate the plate at the optimal temperature (e.g., 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.[9]

  • Initiate the reaction by adding 10 µL of pre-warmed substrate solution to all wells.

  • Immediately place the plate in a microplate reader and measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitrophenol) in kinetic mode, taking readings every 60 seconds for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the data by calculating the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_blank) / (V₀_control - V₀_blank))

    • Plot % Inhibition vs. log[Inhibitor Concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for assessing kinase inhibitors by measuring the amount of ATP remaining after the kinase reaction. Lower ATP levels indicate higher kinase activity. This is suitable for kinases like EGFR, AKT1, and CDK2.

1. Materials and Reagents:

  • Purified kinase (e.g., EGFR) and its specific peptide substrate

  • Kinase Assay Buffer (containing MgCl2, DTT, and other necessary cofactors)

  • ATP solution (at a concentration near the Km for the specific kinase)

  • Thiohydantoin derivative stock solutions (in DMSO)

  • ATP detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay kit)

  • 96-well or 384-well microplate (white, opaque)

  • Luminometer

2. Assay Protocol:

  • Prepare serial dilutions of the thiohydantoin derivatives.

  • Add 5 µL of the kinase/peptide substrate mix in assay buffer to each well.

  • Add 2.5 µL of the thiohydantoin derivative dilution or DMSO (for controls) to the wells.

  • Mix and incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution.

  • Incubate the reaction for the optimized time (e.g., 60 minutes) at the appropriate temperature (e.g., 30°C).

  • Stop the reaction and detect remaining ATP by adding 10 µL of the ATP detection reagent to each well.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • A high luminescent signal corresponds to low kinase activity (high inhibition).

    • Calculate percent inhibition relative to high (no enzyme) and low (no inhibitor) controls.

    • Plot the data and determine the IC50 value as described in Protocol 1.

Kinase_Assay_Workflow A 1. Add Kinase + Substrate to 384-well plate B 2. Add Thiohydantoin Derivative (or DMSO control) A->B C 3. Pre-incubate B->C D 4. Initiate reaction with ATP C->D E 5. Incubate (e.g., 60 min, 30°C) D->E F 6. Add ATP Detection Reagent (e.g., Kinase-Glo®) E->F G 7. Incubate (10 min, RT) F->G H 8. Read Luminescence G->H

Caption: Workflow for a luminescence-based kinase inhibition assay.
Protocol 3: Cell-Based Cytotoxicity/Antiproliferative Assay (MTT Assay)

This assay determines the effect of thiohydantoin derivatives on the viability and proliferation of cancer cell lines, providing a cellular context for enzyme inhibition.[3][8][11]

1. Materials and Reagents:

  • Human cancer cell line (e.g., HepG2, MCF-7, PC-3)[3][11]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Thiohydantoin derivative stock solutions (sterile-filtered)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plate

  • Humidified incubator (37°C, 5% CO2)

  • Microplate spectrophotometer

2. Assay Protocol:

  • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of medium.[8]

  • Incubate the plate for 24 hours to allow cells to attach.

  • Prepare serial dilutions of the thiohydantoin derivatives in complete medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or medium with DMSO for the vehicle control).

  • Incubate the cells for the desired exposure time (e.g., 48 or 72 hours).[8]

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan (B1609692) precipitate.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot % Viability vs. log[Inhibitor Concentration] and fit the data to determine the IC50 value, which represents the concentration that reduces cell viability by 50%.

References

Application Note: Quantification of 5,5-Diphenyl-2-thiohydantoin using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the quantification of 5,5-Diphenyl-2-thiohydantoin (DPTH) using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This compound, a sulfur analog of the anticonvulsant drug Phenytoin, is a compound of interest in medicinal chemistry and drug development. The protocol outlined below is adapted from established methods for the structurally similar compound, Phenytoin, and provides a robust starting point for method development and validation. This application note includes instrument parameters, mobile phase preparation, sample and standard preparation protocols, and a summary of expected performance characteristics.

Introduction

This compound (DPTH) is a heterocyclic compound with a hydantoin (B18101) core structure, distinguished by the presence of a thiocarbonyl group. Its structural similarity to Phenytoin (5,5-diphenylhydantoin) makes it a subject of interest for investigating structure-activity relationships, particularly for anticonvulsant and other therapeutic properties. Accurate and precise quantification of DPTH is essential for various stages of research and development, including synthesis optimization, purity assessment, and pharmacokinetic studies. This application note details a reliable HPLC method for its quantification.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reverse-phase column is recommended. A common choice is a column with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm.

  • Chemicals and Reagents:

    • This compound (DPTH) reference standard (≥99% purity)

    • Acetonitrile (HPLC grade)

    • Methanol (B129727) (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Phosphoric acid or Potassium dihydrogen phosphate (B84403) (for buffer preparation)

Chromatographic Conditions

The following table summarizes the recommended starting parameters for the HPLC method. Optimization may be required based on the specific instrument and column used.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and Water (or phosphate buffer, pH 2.8)
Gradient Isocratic or Gradient (e.g., 60:40 Acetonitrile:Water)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength To be determined (preliminary scan recommended)

Protocols

Determination of UV Maximum Absorbance (λmax)

Objective: To determine the optimal wavelength for UV detection of this compound for maximum sensitivity. The oxygen analog, 5,5-Diphenylhydantoin, has a λmax of approximately 258.2 nm in methanol.[1] The thio-substitution is expected to shift this wavelength.

Protocol:

  • Prepare a solution of this compound in methanol or the proposed mobile phase at a concentration of approximately 10 µg/mL.

  • Using a UV-Vis spectrophotometer (or a PDA detector in the HPLC), scan the absorbance of the solution from 200 nm to 400 nm.

  • Identify the wavelength with the maximum absorbance (λmax).

  • Use this determined λmax as the detection wavelength for the HPLC analysis.

Mobile Phase Preparation

Protocol for 60:40 Acetonitrile:Water Mobile Phase:

  • Measure 600 mL of HPLC-grade acetonitrile.

  • Measure 400 mL of HPLC-grade water.

  • Combine the solvents in a suitable container and mix thoroughly.

  • Degas the mobile phase using sonication or vacuum filtration before use.

Protocol for Buffered Mobile Phase (pH 2.8):

  • Prepare a 0.05 M potassium dihydrogen phosphate buffer by dissolving the appropriate amount of the salt in HPLC-grade water.

  • Adjust the pH of the buffer to 2.8 using phosphoric acid.

  • Prepare the mobile phase by mixing the buffer and methanol in a 60:40 ratio (Methanol:Buffer).

  • Degas the mobile phase before use.

Standard Solution Preparation

Protocol:

  • Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol or acetonitrile. Sonication may be used to aid dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50 µg/mL).

Sample Preparation

Protocol:

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a known volume of a suitable solvent (e.g., methanol, acetonitrile) to achieve a theoretical concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation Parameters (Expected)

The following table summarizes the expected validation parameters based on methods for the analogous compound, Phenytoin. These should be experimentally verified for this compound.

ParameterExpected Range/Value
Linearity (R²) > 0.999
Linear Range 1 - 50 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (%RSD) < 2%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow of the HPLC quantification method.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Calibration_Curve Calibration Curve Generation Standard_Prep->Calibration_Curve Sample_Prep Sample Preparation Injection Sample Injection Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation HPLC_System HPLC System Setup Mobile_Phase_Prep->HPLC_System HPLC_System->Injection Chromatographic_Separation Chromatographic Separation Injection->Chromatographic_Separation UV_Detection UV Detection Chromatographic_Separation->UV_Detection Peak_Integration Peak Integration UV_Detection->Peak_Integration Peak_Integration->Calibration_Curve Quantification Quantification of Analyte Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for the HPLC quantification of this compound.

Conclusion

The HPLC method described in this application note provides a reliable and robust framework for the quantification of this compound. By adapting established protocols for the structurally similar compound Phenytoin and including a preliminary step for determining the optimal UV detection wavelength, researchers can achieve accurate and precise results. This method is suitable for a variety of applications in research and drug development where the quantification of this compound is required. Further method validation according to ICH guidelines is recommended to ensure its suitability for specific applications.

References

Application Notes and Protocols for Cell-Based Cytotoxicity Assessment of 5,5-Diphenyl-2-thiohydantoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5-Diphenyl-2-thiohydantoin (DPTH) is a derivative of phenytoin, an anti-epileptic drug. Research has indicated that DPTH exhibits anti-proliferative effects, particularly in endothelial cells, suggesting its potential in contexts such as angiogenesis inhibition.[1] The primary mechanism identified for this anti-proliferative action is the induction of cell cycle arrest at the G0/G1 phase. This is mediated by the upregulation of the p21 protein, a cyclin-dependent kinase inhibitor, which subsequently inhibits the activity of CDK2 and CDK4 kinases.[1] While the anti-proliferative effects are documented, a comprehensive cytotoxic profile is essential for the broader application of DPTH in drug development, including oncology.

These application notes provide detailed protocols for assessing the cytotoxic effects of DPTH on cultured mammalian cells. The described assays will enable researchers to quantify reductions in cell viability, damage to the plasma membrane, and the induction of apoptosis.

Key Experimental Protocols

The following section details the step-by-step protocols for three standard cell-based assays to determine the cytotoxicity of this compound.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.[2][3]

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (DPTH) stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[2]

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of DPTH in complete culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the diluted DPTH solutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTT Addition: Following incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.[2]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

LDH Release Assay for Cytotoxicity

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme, from cells with a damaged plasma membrane.[4]

Materials:

  • Cells seeded and treated with DPTH in a 96-well plate (as in the MTT assay)

  • Commercial LDH cytotoxicity assay kit (containing LDH reaction solution and stop solution)

  • Lysis buffer (for positive control)

  • Microplate reader

Protocol:

  • Prepare Controls: On the same plate as the treated cells, include the following controls:

    • Untreated Control: Cells treated with vehicle only (spontaneous LDH release).

    • Maximum LDH Release Control: Cells treated with lysis buffer 45 minutes before the end of the incubation period.[5]

    • Background Control: Culture medium without cells.

  • Collect Supernatant: After the incubation period with DPTH, centrifuge the 96-well plate at 400 x g for 5 minutes.[6] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[7]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[7]

  • Absorbance Measurement: Add 50 µL of stop solution to each well. Measure the absorbance at 490 nm using a microplate reader.[7]

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is exposed on the outer cell membrane during early apoptosis, while Propidium Iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[8]

Materials:

  • Cells seeded and treated with DPTH in a 6-well plate

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of DPTH for the desired time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium. Centrifuge the cell suspension at 400-600 x g for 5 minutes.[9]

  • Washing: Wash the cells twice with cold PBS.[10]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[9]

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Differentiate between:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Data Presentation

Quantitative data from the cytotoxicity assays should be summarized for clear interpretation and comparison.

Table 1: Cell Viability by MTT Assay

DPTH Concentration (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability
0 (Vehicle Control)1.25 ± 0.08100
101.15 ± 0.0692
250.98 ± 0.0578.4
500.65 ± 0.0452
1000.32 ± 0.0325.6

Table 2: Cytotoxicity by LDH Release Assay

DPTH Concentration (µM)Absorbance (490 nm) (Mean ± SD)% Cytotoxicity
0 (Spontaneous)0.15 ± 0.020
100.20 ± 0.0310
250.35 ± 0.0440
500.60 ± 0.0590
1000.64 ± 0.0698
Max Release (Lysis)0.65 ± 0.05100

Table 3: Apoptosis Analysis by Annexin V/PI Staining

DPTH Concentration (µM)% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
0 (Vehicle Control)95.2 ± 1.52.5 ± 0.52.3 ± 0.4
2570.1 ± 2.115.8 ± 1.214.1 ± 1.1
5045.3 ± 3.030.5 ± 2.524.2 ± 1.8
10015.6 ± 2.245.1 ± 3.139.3 ± 2.9

Visualizations: Workflows and Signaling Pathways

G cluster_prep Preparation cluster_treat Treatment cluster_assays Cytotoxicity Assays cluster_readout Data Acquisition cluster_analysis Data Analysis seed Seed Cells in Multi-well Plates incubate_attach Incubate 24h for Attachment seed->incubate_attach treat Treat Cells with DPTH (24-72h) incubate_attach->treat prep_dpth Prepare Serial Dilutions of DPTH prep_dpth->treat mtt MTT Assay treat->mtt ldh LDH Assay treat->ldh annexin Annexin V/PI Assay treat->annexin read_absorbance Measure Absorbance (Plate Reader) mtt->read_absorbance ldh->read_absorbance read_flow Analyze by Flow Cytometry annexin->read_flow analyze_data Calculate % Viability, % Cytotoxicity, & % Apoptosis read_absorbance->analyze_data read_flow->analyze_data

Caption: Experimental workflow for assessing DPTH cytotoxicity.

G cluster_cdk Key Cell Cycle Kinases DPTH This compound (DPTH) p21 p21 Protein (Upregulation) DPTH->p21 induces CDK4 CDK4 / Cyclin D p21->CDK4 inhibits CDK2 CDK2 / Cyclin E p21->CDK2 inhibits G1_S G1 to S Phase Transition CDK4->G1_S promotes CDK2->G1_S promotes Arrest G0/G1 Cell Cycle Arrest G1_S->Arrest is blocked, leading to

Caption: DPTH signaling pathway for G0/G1 cell cycle arrest.[1]

References

Application Notes and Protocols: 5,5-Diphenyl-2-thiohydantoin in Chick Embryo Chorioallantoic Membrane (CAM) Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5-Diphenyl-2-thiohydantoin (DPTH) and its derivatives have emerged as promising compounds in the field of angiogenesis inhibition. Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. The chick embryo chorioallantoic membrane (CAM) assay is a well-established in vivo model for studying angiogenesis and evaluating the efficacy of anti-angiogenic agents. This document provides detailed application notes and protocols for the use of DPTH in the CAM assay to assess its anti-angiogenic potential.

DPTH has been shown to inhibit the proliferation of human umbilical vein endothelial cells (HUVEC) by upregulating the expression of the p21 protein.[1] This increase in p21 leads to the inhibition of cyclin-dependent kinase 2 (CDK2) and cyclin-dependent kinase 4 (CDK4), which are crucial for cell cycle progression.[1] The subsequent cell cycle arrest in the G0/G1 phase ultimately hinders the proliferation of endothelial cells, a key step in angiogenesis.[1][2] A derivative, this compound-N10 (DPTH-N10), has demonstrated even more potent anti-angiogenic effects through a similar mechanism involving p21 and CDK2.[2]

Data Presentation

Table 1: Quantification of Anti-Angiogenic Effect of this compound (DPTH) in the CAM Assay

Concentration of DPTH (µM)Mean Number of Blood Vessel Branch Points (± SD)Percentage Inhibition of Angiogenesis (%)p-value (vs. Control)
Vehicle Control (e.g., DMSO)Insert Value0-
10Insert ValueCalculateInsert Value
25Insert ValueCalculateInsert Value
50Insert ValueCalculateInsert Value
100Insert ValueCalculateInsert Value

Percentage Inhibition is calculated as: [1 - (Mean branch points in treated group / Mean branch points in control group)] x 100.

Table 2: Effect of this compound (DPTH) on Blood Vessel Density in the CAM Assay

Concentration of DPTH (µM)Mean Vascular Density (%) (± SD)Percentage Reduction in Vascular Density (%)p-value (vs. Control)
Vehicle Control (e.g., DMSO)Insert Value0-
10Insert ValueCalculateInsert Value
25Insert ValueCalculateInsert Value
50Insert ValueCalculateInsert Value
100Insert ValueCalculateInsert Value

Vascular density can be quantified using image analysis software (e.g., ImageJ) by measuring the area occupied by blood vessels relative to the total area of analysis.

Experimental Protocols

Materials
  • Fertilized chicken eggs (e.g., White Leghorn)

  • This compound (DPTH)

  • Dimethyl sulfoxide (B87167) (DMSO, sterile)

  • Phosphate-buffered saline (PBS, sterile)

  • Ethanol (B145695) (70%)

  • Sterile filter paper discs (or other suitable carriers like gelatin sponges)

  • Incubator with humidity and temperature control (37°C, 50-60% humidity)

  • Stereomicroscope with a camera

  • Laminar flow hood

  • Egg candler

  • Sterile surgical instruments (forceps, scissors)

  • Parafilm or sterile tape

Protocol for In Ovo CAM Assay

1. Egg Incubation and Preparation (Day 0 - Day 3)

  • Obtain fertilized chicken eggs and place them in a humidified incubator at 37°C with automatic or manual rotation.

  • On Day 3 of incubation, candle the eggs to check for viability (presence of a developing embryo and vasculature). Discard any non-viable eggs.

  • Wipe the viable eggs with 70% ethanol to sterilize the shell surface.

  • Working in a laminar flow hood, create a small window in the eggshell over the air sac (the blunt end of the egg).

  • Carefully remove the shell membrane to expose the CAM.

2. Preparation and Application of DPTH (Day 8-10)

  • Prepare a stock solution of DPTH in sterile DMSO. Further dilute the stock solution with sterile PBS to achieve the desired final concentrations. Ensure the final DMSO concentration is non-toxic to the embryo (typically ≤ 1%).

  • Saturate sterile filter paper discs with the different concentrations of the DPTH solution or the vehicle control (DMSO in PBS). Allow the solvent to evaporate in a sterile environment, leaving the dried compound on the disc.

  • On Day 8 to 10 of incubation, carefully place the prepared filter paper discs onto the CAM, in an area with a clear vascular network.

  • Seal the window with sterile parafilm or tape and return the eggs to the incubator.

3. Observation and Quantification of Angiogenesis (Day 12-14)

  • After 48-72 hours of incubation with the test compound, open the sealed window.

  • Observe the CAM under a stereomicroscope and capture high-resolution images of the area around the filter paper disc.

  • Quantify the anti-angiogenic effect by counting the number of blood vessel branch points within a defined radius around the disc.

  • Alternatively, use image analysis software to quantify vascular density, vessel length, and other relevant parameters.

  • The percentage of inhibition is calculated by comparing the results from the DPTH-treated groups to the vehicle control group.

Visualization of Signaling Pathways and Workflows

Signaling Pathway of DPTH in Endothelial Cells

DPTH_Signaling_Pathway DPTH This compound (DPTH) p21 p21 (CDK Inhibitor) DPTH->p21 Upregulates CDK2 CDK2 p21->CDK2 Inhibits CDK4 CDK4 p21->CDK4 Inhibits CellCycle G0/G1 Phase Arrest Proliferation Endothelial Cell Proliferation CDK2->Proliferation Promotes CDK4->Proliferation Promotes CellCycle->Proliferation Inhibits Angiogenesis Angiogenesis Proliferation->Angiogenesis Leads to

Caption: DPTH-mediated inhibition of angiogenesis signaling pathway.

Experimental Workflow for CAM Assay

CAM_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Egg_Incubation Fertilized Egg Incubation (Day 0-3) Window Create Window in Eggshell (Day 3) Egg_Incubation->Window Application Apply DPTH Discs to CAM (Day 8-10) Window->Application DPTH_Prep Prepare DPTH Solutions and Carrier Discs DPTH_Prep->Application Incubation_2 Incubate for 48-72 hours Application->Incubation_2 Imaging Image Acquisition via Stereomicroscope Incubation_2->Imaging Quantification Quantify Vascularization (Branch points, Density) Imaging->Quantification Data_Analysis Data Analysis and Statistical Evaluation Quantification->Data_Analysis

Caption: Experimental workflow for the in ovo CAM assay.

References

Troubleshooting & Optimization

Technical Support Center: 5,5-Diphenyl-2-thiohydantoin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5,5-Diphenyl-2-thiohydantoin for improved yields.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem 1: Low Yield of this compound

Possible Causes and Solutions:

  • Suboptimal Reaction Conditions: The choice of solvent, catalyst, temperature, and reaction time significantly impacts the yield.

    • Solvent Selection: High-boiling point, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are often effective in dissolving reactants and improving yields.[1][2] In some cases, absolute ethanol (B145695) has been shown to produce high yields, although it may also lead to the formation of byproducts.[3]

    • Catalyst Influence: Strongly basic media generally favor the reaction.[3] The concentration of the base is crucial; yields have been observed to increase with higher alkali concentrations up to a certain point.

    • Temperature and Reaction Time: Increasing the reaction temperature can improve yields, but it must be carefully controlled to prevent degradation.[2] Similarly, extending the reaction time can lead to higher conversion rates. For instance, in the Bucherer-Bergs synthesis of the analogous 5,5-diphenylhydantoin, increasing the reaction time from 10 to 90 hours significantly improved the yield.[2]

  • Byproduct Formation: The formation of undesired products, such as 3a,6a-diphenylglycoluril, can reduce the yield of the target compound.

    • Reaction Conditions: The choice of catalyst and solvent can influence the formation of byproducts. For example, using a mixture of NaOH/aniline has been reported to produce this compound without the glycoluril (B30988) byproduct.[3]

    • Microwave-Assisted Synthesis: This method has been shown to be more selective and can reduce the formation of side products compared to conventional heating.[1]

  • Poor Solubility of Reactants: If the starting materials, such as benzil (B1666583) or thiourea (B124793), are not fully dissolved, the reaction rate will be limited.[2]

    • Solvent Choice: As mentioned, using solvents like DMSO or DMF can help ensure all reactants are in solution.[1][2]

Problem 2: Reaction is Slow or Incomplete

Possible Causes and Solutions:

  • Insufficient Activation Energy: The reaction may require more energy to proceed at a reasonable rate.

    • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and improve yields.[1]

    • Ultrasonic Irradiation: Applying ultrasonic irradiation to the reaction mixture can also lead to a rapid and efficient synthesis at room temperature.[4]

  • Unfavorable Reaction Equilibrium: The formation of the thiohydantoin may be a reversible process.[2]

    • Removal of Water: If water is a byproduct of the reaction, using a Dean-Stark apparatus to remove it can drive the equilibrium towards the product.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The Biltz synthesis, which involves the condensation of benzil with thiourea in an alkaline solution, is a widely used method.[3] Variations of this method, including the use of different solvents, catalysts, and energy sources (conventional heating, microwave, or ultrasound), have been explored to improve yields and reaction efficiency.

Q2: How can I improve the yield of the Biltz synthesis?

A2: Several factors can be optimized to improve the yield:

  • Solvent: Using a high-boiling point polar aprotic solvent like DMSO can improve solubility and yield.[1]

  • Catalyst: A strongly basic medium, such as ethanolic KOH, is often used. The concentration of the base is a critical parameter to optimize.

  • Temperature: Increasing the reaction temperature can enhance the reaction rate, but should be done cautiously.

  • Microwave or Ultrasound Assistance: These techniques can significantly reduce reaction times and, in many cases, increase yields compared to conventional heating.[1][4]

Q3: Are there alternative synthesis methods to the Biltz reaction?

A3: While the Biltz synthesis is common, the Bucherer-Bergs reaction is another classical method for preparing hydantoins and their thio-analogs.[5][6] This multicomponent reaction typically involves a ketone, cyanide, and ammonium (B1175870) carbonate. However, for 5,5-diphenylhydantoin, the Biltz synthesis starting from benzil is more direct.

Q4: What are the typical yields for this compound synthesis?

A4: Yields can vary widely depending on the specific method and conditions used. Conventional methods may yield around 50-60%. However, with optimized conditions, such as using microwave-assisted synthesis in DMSO with a KOH catalyst, yields as high as 92% have been reported.[1]

Data Presentation

Table 1: Comparison of Conventional and Microwave-Assisted Biltz Synthesis of this compound

ParameterConventional (Thermal) MethodMicrowave-Assisted MethodReference
Solvent DMSO/H₂ODMSO/H₂O[1]
Catalyst Aqueous KOHAqueous KOH[1]
Reaction Time 2 hours30 minutes[1]
Yield ~62%92%[1]

Table 2: Influence of Catalyst and Solvent on Yield in Conventional Synthesis

SolventCatalystYield (%)Byproduct FormationReference
Absolute EthanolStrongly Basic Media (e.g., t-BuOK)83 - 93Yes (glycol-thioureid)
Ethanol 95°Alkaline Solutions67 - 81Not specified
Not specifiedNaOH/aniline79No
Not specifiedaniline/H₂SO₄67No

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of this compound

This protocol is adapted from a high-yield microwave-assisted method.[1]

Materials:

  • Benzil

  • Thiourea

  • Potassium Hydroxide (KOH)

  • Dimethyl Sulfoxide (DMSO)

  • Distilled Water

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (for recrystallization)

Procedure:

  • In a suitable vessel for microwave synthesis, dissolve benzil (e.g., 2.1 g, 10 mmol) and thiourea (e.g., 1.14 g, 15 mmol) in DMSO (10 mL).

  • In a separate container, prepare a solution of KOH (e.g., 1.71 g, 30 mmol) in distilled water (5 mL).

  • Add the KOH solution to the benzil and thiourea mixture in one portion with stirring.

  • Place the reaction vessel in a microwave reactor and irradiate (e.g., nine 750W pulses over a period of 30 minutes), maintaining a controlled temperature.

  • After the reaction is complete, pour the dark red reaction mixture onto ice (~500 g).

  • Acidify the mixture with concentrated HCl.

  • Collect the resulting precipitate by filtration.

  • Dry the precipitate and recrystallize from ethanol to obtain pure this compound.

Protocol 2: Conventional Biltz Synthesis in Absolute Ethanol

This protocol is based on a conventional heating method reported to give high yields, though with potential byproduct formation.

Materials:

  • Benzil

  • Thiourea

  • Potassium tert-butoxide (t-BuOK) or other strong base

  • Absolute Ethanol

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, combine benzil (0.025 mol), thiourea (0.05 mol), and a suitable amount of a strong base (e.g., t-BuOK) in absolute ethanol (75 mL).

  • Heat the mixture to reflux and maintain for a specified period (e.g., 2 hours).

  • After the reaction, allow the mixture to cool.

  • Filter the mixture under suction.

  • Acidify the filtrate with concentrated HCl.

  • Collect the resulting precipitate by filtration and wash with water.

  • Recrystallize the crude product from 95° ethanol.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_benzil Benzil mix Mix Reactants prep_benzil->mix prep_thiourea Thiourea prep_thiourea->mix prep_solvent Solvent (e.g., DMSO) prep_solvent->mix prep_catalyst Catalyst (e.g., KOH) prep_catalyst->mix react Heating Method (Conventional, Microwave, or Ultrasound) mix->react quench Quench with Ice react->quench acidify Acidify with HCl quench->acidify filter Filter Precipitate acidify->filter recrystallize Recrystallize filter->recrystallize product Pure 5,5-Diphenyl- 2-thiohydantoin recrystallize->product troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield cause1 Suboptimal Reaction Conditions start->cause1 cause2 Byproduct Formation start->cause2 cause3 Poor Reactant Solubility start->cause3 cause4 Slow Reaction Rate start->cause4 sol1 Optimize: Solvent, Catalyst, Temperature, Time cause1->sol1 sol4 Adjust Catalyst System cause2->sol4 sol3 Select High-Boiling Polar Aprotic Solvent cause3->sol3 sol2 Use Microwave or Ultrasound cause4->sol2

References

Troubleshooting common problems in thiohydantoin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for thiohydantoin synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the synthesis of thiohydantoin derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

I. Low Reaction Yield

Q1: My thiohydantoin synthesis is resulting in a very low yield. What are the common causes and how can I improve it?

A1: Low yields in thiohydantoin synthesis can stem from several factors, ranging from reaction conditions to the nature of the starting materials. Here are the primary causes and troubleshooting steps:

  • Uneven Heating and Localized Overheating: Hot spots in the reaction vessel can lead to the decomposition of starting materials or the desired thiohydantoin product.[1]

    • Solution: Employ a heating method that ensures uniform temperature distribution, such as an oil bath with vigorous stirring. Avoid using heating mantles without proper temperature control and stirring.[1]

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. Temperatures that are too low can lead to incomplete reactions, while excessively high temperatures can cause degradation.

    • Solution: The optimal temperature range for the condensation of α-amino acids and thiourea (B124793) is typically between 170°C and 220°C.[1] It is crucial to monitor and control the temperature carefully throughout the reaction.

  • Inappropriate Reaction Time: Both insufficient and excessive reaction times can negatively impact the yield.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). For the direct condensation of α-amino acids and thiourea, a reaction time of around 30 minutes at reflux in an oil bath is often optimal.[1]

  • Scale of the Reaction: Smaller scale reactions can sometimes result in lower yields due to proportionally higher product loss during work-up and purification.[1]

    • Solution: If feasible, increasing the scale of the reaction may lead to a higher isolated yield.[1]

  • Nature of the Amino Acid: Certain amino acids, particularly those with polar or functionalized side chains, can be problematic and lead to lower yields or side reactions.[1][2]

    • Solution: For problematic amino acids, consider alternative synthetic routes or the use of protecting groups for the side chain functionalities.

Quantitative Data Summary: Impact of Heating Method on Thiohydantoin Yield

Amino AcidHeating MethodTemperature (°C)Time (min)Yield (%)Reference
LeucineHeating Mantle200 - 2106039[3]
LeucineOil Bath180 - 1903094[3]
GlycineHeating Mantle170 - 2006036[3]
GlycineOil Bath180 - 1903085[3]
ProlineHeating Mantle180 - 2056023[3]
ProlineOil Bath180 - 1903079[3]
II. Side Reactions and Impurities

Q2: I am observing significant side products in my reaction mixture. What are the common side reactions and how can I minimize them?

A2: The formation of side products is a common issue in thiohydantoin synthesis, often dependent on the specific substrates and reaction conditions.

  • Thermal Decomposition: As mentioned, high temperatures can lead to the decomposition of starting materials and products.[1]

    • Solution: Optimize the reaction temperature and time by carefully monitoring the reaction progress.

  • Reactions Involving Amino Acid Side Chains: The functional groups on the side chains of certain amino acids can participate in unwanted reactions. For instance, amino acids like glutamic acid, aspartic acid, lysine, and arginine can undergo side reactions involving their second functional group, which might attack the formed thiohydantoin ring.[1]

    • Solution: The use of appropriate protecting groups for reactive side chains is a standard strategy to prevent such side reactions.

  • Desulfurization: In some cases, thermal desulfurization can occur. For example, the reaction between L-cysteine and thiourea can yield 5-methyl-2-thiohydantoin, the same product as from L-alanine, due to the loss of sulfur.[1]

    • Solution: If desulfurization is a problem, exploring milder reaction conditions or different synthetic routes may be necessary.

  • Formation of unexpected products with substituted thioureas: When using N-substituted thioureas, a mixture of products can be formed due to the different nucleophilicity of the nitrogen atoms. For example, the reaction of L-valine with N-allylthiourea can yield two different thiohydantoin products.[1]

    • Solution: Careful selection of the substituted thiourea and reaction conditions can help to favor the formation of the desired product.

III. Purification Challenges

Q3: I am having difficulty purifying my thiohydantoin product. What are the recommended purification methods and how can I troubleshoot them?

A3: Purification of thiohydantoin derivatives can be challenging due to their varying polarities and solubilities.

  • Precipitation and Recrystallization: For thiohydantoins derived from amino acids with non-polar side chains, a simple and effective purification method is precipitation from water. Since unreacted thiourea is highly water-soluble, it can be easily removed.[1]

    • Troubleshooting: If the product does not precipitate or crystallize readily, try cooling the solution, scratching the inside of the flask, or adding a seed crystal. Ensure that the correct solvent system is being used for recrystallization, which may require some experimentation.

  • Silica (B1680970) Gel Column Chromatography: This is a versatile method for purifying a wide range of thiohydantoin derivatives.[1]

    • Troubleshooting:

      • Compound not moving off the baseline: The solvent system may not be polar enough. Gradually increase the polarity of the eluent. For very polar compounds, solvent systems containing methanol (B129727) or ammonia (B1221849) may be necessary.

      • Poor separation of product and impurities: Optimize the solvent system using TLC first. A good separation on TLC (Rf difference of at least 0.2) is a prerequisite for successful column chromatography.

      • Compound decomposition on the column: Some thiohydantoins may be sensitive to the acidic nature of silica gel. In such cases, using deactivated silica gel (by adding a small amount of a base like triethylamine (B128534) to the eluent) or an alternative stationary phase like alumina (B75360) or Florisil can be beneficial.

IV. Synthesis with Problematic Amino Acids

Q4: I am struggling to synthesize thiohydantoins from proline, arginine, or lysine. Why are these amino acids challenging and what strategies can I use?

A4: Certain amino acids present unique challenges in thiohydantoin synthesis due to their structural features or reactive side chains.

  • Proline: The secondary amine in proline can exhibit different reactivity compared to the primary amines of other amino acids. However, the direct condensation of L-proline with thiourea under heating has been shown to be successful.[2] Another approach involves the reaction of acetylproline with ammonium (B1175870) thiocyanate.[4]

  • Arginine, Lysine, Aspartic Acid, Glutamic Acid, etc.: These amino acids have functional groups in their side chains that can interfere with the reaction or lead to decomposition at the high temperatures often required for the synthesis.[1] Traditional methods often fail to produce the corresponding thiohydantoins from these amino acids.[2]

    • Strategies:

      • Protecting Groups: The most common strategy is to protect the reactive side-chain functional groups before the thiohydantoin ring formation.

      • Milder Reaction Conditions: Exploring synthetic routes that proceed under milder conditions can prevent the decomposition of these sensitive amino acids.

      • Alternative Synthetic Methods: Methods that do not involve high temperatures, such as those utilizing isothiocyanates at lower temperatures, might be more suitable for these amino acids.

Experimental Protocols

General Protocol for Thiohydantoin Synthesis from α-Amino Acids and Thiourea

This protocol is based on the direct condensation method, which is simple and cost-effective.[1]

  • Reagents and Setup:

    • L-α-amino acid

    • Thiourea (typically a 1:3 molar ratio of amino acid to thiourea)

    • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

    • Oil bath for heating

  • Procedure:

    • Place the L-α-amino acid and thiourea in the round-bottom flask.

    • Heat the mixture in an oil bath with stirring. The temperature should be gradually raised to 170-190°C.

    • The mixture will melt and start to reflux. Maintain the reaction at this temperature for approximately 30 minutes.

    • Monitor the reaction progress by TLC.

    • After the reaction is complete, allow the flask to cool down.

    • For purification by precipitation (for non-polar side chains), add warm water to the reaction mixture to dissolve the unreacted thiourea and any other water-soluble impurities. Cool the solution to induce precipitation of the thiohydantoin product. Collect the precipitate by filtration.

    • For purification by column chromatography, dissolve the crude product in a suitable solvent and perform silica gel column chromatography using an appropriate eluent system determined by TLC analysis.

Visualizations

Thiohydantoin_Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification start Start: Mix α-Amino Acid and Thiourea (1:3) reaction Heat in Oil Bath (170-190°C, 30 min) start->reaction Heating & Stirring monitoring Monitor by TLC reaction->monitoring Periodic Sampling workup_choice Choose Purification Method monitoring->workup_choice Reaction Complete precipitation Precipitation from Water workup_choice->precipitation Non-polar side chain chromatography Silica Gel Column Chromatography workup_choice->chromatography Polar side chain or high purity needed end_product Pure Thiohydantoin precipitation->end_product chromatography->end_product Troubleshooting_Low_Yield problem Problem: Low Yield cause1 Cause: Uneven Heating problem->cause1 cause2 Cause: Suboptimal Temperature problem->cause2 cause3 Cause: Incorrect Reaction Time problem->cause3 cause4 Cause: Problematic Amino Acid problem->cause4 solution1 Solution: Use Oil Bath with Stirring cause1->solution1 solution2 Solution: Optimize Temperature (170-220°C) cause2->solution2 solution3 Solution: Monitor with TLC (approx. 30 min) cause3->solution3 solution4 Solution: Use Protecting Groups or Alternative Synthetic Route cause4->solution4

References

Technical Support Center: Optimizing Reaction Conditions for 5,5-Diphenyl-2-thiohydantoin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5,5-Diphenyl-2-thiohydantoin.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound via the condensation of benzil (B1666583) and thiourea (B124793).

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in this synthesis can stem from several factors. Here is a systematic approach to troubleshooting:

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. While many protocols suggest refluxing in ethanol (B145695), the optimal temperature may vary based on the specific solvent and catalyst used. If you are experiencing low yields, consider carefully increasing the reaction temperature. For analogous hydantoin (B18101) syntheses, temperatures as high as 110-125 °C in solvents like DMSO have been reported to be effective.[1]

  • Insufficient Reaction Time: The condensation reaction may require more time to reach completion. If you suspect an incomplete reaction, extending the reflux time is a straightforward solution. Some related preparations have shown significant yield improvement when reaction times are increased substantially.

  • Inappropriate Solvent Choice: The solubility of benzil and thiourea can be a limiting factor. While ethanol is commonly used, it may not be the optimal solvent.[2]

    • Absolute ethanol has been shown to give higher yields compared to 95% ethanol, as the presence of water can dilute the alkaline catalyst.

    • For reactants with poor solubility, consider using higher-boiling, polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1]

  • Incorrect Reagent Stoichiometry: The molar ratio of reactants is crucial. Ensure you are using an appropriate excess of thiourea and the alkaline catalyst relative to benzil. A common starting point is a benzil to thiourea ratio of 1:1.6 to 1:2 and a benzil to base ratio of 1:1.2 to 1:2.[1][2]

  • Catalyst (Base) Concentration and Strength: The concentration and nature of the alkaline catalyst significantly impact the reaction rate and yield.

    • Strongly basic media generally lead to better yields.[3] Potassium tert-butoxide has been shown to produce high yields, though it may also lead to the formation of byproducts.

    • The yield of the desired product has been observed to increase with higher alkali concentrations, up to a certain point.[1] Experiment with slightly increasing the base concentration if you suspect this is the limiting factor.

Q2: I am observing the formation of a significant amount of side products. What are they and how can I minimize them?

A2: The primary side product reported in this synthesis is glycol-thioureid.[3] Its formation can be suppressed by using a mixture of catalysts instead of a single strong base. For instance, a combination of sodium hydroxide (B78521) and aniline (B41778) has been shown to produce only the desired this compound.[3] Additionally, unreacted starting materials, particularly the yellow-colored benzil, can be a major impurity if the reaction is incomplete.

Q3: The reactants are not fully dissolving in the solvent. What should I do?

A3: Poor solubility of benzil or thiourea will hinder the reaction rate and lead to an incomplete reaction. If you observe this, consider switching to a solvent in which the reactants are more soluble. Polar aprotic solvents like DMSO and DMF are excellent alternatives to ethanol for this purpose.[1]

Q4: How do I purify the crude this compound?

A4: The most common and effective method for purifying the crude product is recrystallization from ethanol.[2] After filtering the precipitated crude product and washing with water, dissolving it in hot ethanol and allowing it to cool slowly will yield white crystals of the purified product.

Q5: What is the expected appearance of the product and how can I confirm its identity?

A5: Pure this compound is a white crystalline solid.[2] The identity and purity of the synthesized compound can be confirmed using various analytical techniques, including:

  • Melting Point: The reported melting point is in the range of 231-240°C.[1][2]

  • Spectroscopy: 1H NMR and 13C NMR spectroscopy can be used to elucidate the structure.[3]

  • Chromatography: Liquid chromatography can be used to assess the purity of the final product.[2]

Data Presentation

The following tables summarize quantitative data from various literature sources on the synthesis of this compound.

Table 1: Effect of Catalyst and Solvent on Yield

CatalystSolventYield (%)Reference
Potassium tert-butoxideAbsolute Ethanol93.17
Sodium HydroxideWater85[2]
Sodium Hydroxide / AnilineAbsolute Ethanol79[3]
Aniline / Sulfuric AcidAbsolute Ethanol67[3]
Potassium HydroxideDMSO / Water92[1]

Table 2: Molar Ratios of Reactants in Different Protocols

Benzil (mmol)Thiourea (mmol)Base (mmol)SolventYield (%)Reference
508060 (NaOH)Water85[2]
5010015 (K₂CO₃) + 30 (NaOH)Water/DMSO75
50120120 (KOH)Ethanol62
101530 (KOH)DMSO/Water92[1]

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound based on a high-yield procedure.

Materials:

  • Benzil

  • Thiourea

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Ethanol

  • Hydrochloric Acid (HCl), 10% solution

  • 250 mL Erlenmeyer flask with a condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a 250 mL Erlenmeyer flask equipped with a condenser and a magnetic stir bar, add 50 mL of deionized water.

  • Addition of Reactants: To the flask, add benzil (50 mmol), thiourea (80 mmol), and sodium hydroxide (60 mmol).[2]

  • Reflux: Heat the mixture to reflux and maintain it for 2 hours with continuous stirring.

  • Cooling and Dilution: After 2 hours, stop heating and continue stirring until the reaction mixture cools to 50-60°C. Add an additional 50 mL of water.[2]

  • Acidification: Slowly add 10% hydrochloric acid dropwise to the stirred solution until the pH reaches 6-7.[2] A precipitate will form.

  • Isolation of Crude Product: Cool the mixture to room temperature. Collect the white precipitate by suction filtration using a Buchner funnel.

  • Washing: Wash the crude product thoroughly with deionized water.

  • Drying: Dry the crude product to obtain the white this compound.

  • Purification (Recrystallization): Dissolve the crude product in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Filter the purified white crystals, wash with a small amount of cold ethanol, and dry.

Visualizations

Experimental Workflow

G cluster_reaction Reaction cluster_workup Workup & Purification reactants 1. Add Benzil, Thiourea, NaOH, and Water to Flask reflux 2. Reflux for 2 hours reactants->reflux cool_dilute 3. Cool to 50-60°C and Dilute with Water reflux->cool_dilute acidify 4. Acidify with HCl to pH 6-7 cool_dilute->acidify filter_wash 5. Filter and Wash Crude Product acidify->filter_wash recrystallize 6. Recrystallize from Ethanol filter_wash->recrystallize final_product 7. Isolate Pure This compound recrystallize->final_product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

G cluster_conditions Reaction Conditions cluster_purification Product & Purification start Low Yield or Incomplete Reaction temp Increase Temperature start->temp time Extend Reaction Time start->time solvent Change Solvent (e.g., Absolute EtOH, DMSO) start->solvent ratio Optimize Reagent Ratios start->ratio side_products Side Products Observed (e.g., glycol-thioureid) start->side_products recrystallization_issue Difficulty in Recrystallization start->recrystallization_issue use_mixed_catalyst Use Mixed Catalyst (e.g., NaOH/Aniline) side_products->use_mixed_catalyst ensure_dry Ensure Crude Product is Dry and Solvent is Pure recrystallization_issue->ensure_dry

Caption: Troubleshooting logic for common issues in the synthesis.

References

Technical Support Center: Purification of 5,5-Diphenyl-2-thiohydantoin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 5,5-Diphenyl-2-thiohydantoin. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of Crude Product Incomplete reaction; Suboptimal reaction conditions (e.g., temperature, time, catalyst concentration).- Ensure starting materials (benzil and thiourea) are pure. - Verify the concentration and amount of the alkaline catalyst (e.g., NaOH, KOH).[1] - Ensure the reaction is refluxed for the recommended duration (e.g., 2-3 hours).[1] - Use an appropriate solvent such as absolute ethanol (B145695) for better yields.
Product Fails to Precipitate Upon Acidification Insufficient acidification; Product is too soluble in the reaction mixture.- Check the pH of the solution after adding acid, ensuring it is in the range of 3-7.[1] - Cool the solution in an ice bath to decrease solubility. - If the product remains dissolved, consider adding a co-solvent in which the product is insoluble.
Oily Product Obtained Instead of a Solid Presence of impurities; Incomplete removal of solvent.- Wash the crude product thoroughly with cold water after filtration.[1] - Ensure the crude product is completely dry before proceeding with recrystallization. - If the problem persists, consider an alternative purification method like column chromatography.
Difficulty in Recrystallization Incorrect solvent choice; Product is too soluble or insoluble in the chosen solvent; Presence of significant impurities.- Ethanol (95% or absolute) is a commonly used and effective solvent for recrystallization.[1] - If the product is too soluble, cool the solution slowly and for a longer period in an ice bath. - If the product is not dissolving, try a different solvent or a solvent mixture. - For highly impure products, a pre-purification step like washing with a non-polar solvent to remove non-polar impurities might be necessary.
Low Purity After Recrystallization Co-precipitation of impurities; Inefficient removal of mother liquor.- Ensure slow cooling during recrystallization to allow for the formation of pure crystals. - Wash the recrystallized product thoroughly with a small amount of cold solvent. - A second recrystallization may be necessary to achieve higher purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound?

A1: The most frequently cited and effective method for purifying crude this compound is recrystallization from ethanol.[1] This technique has been shown to yield a pure white product with a purity of up to 99.5%.[1]

Q2: What are the expected yields for the synthesis and purification of this compound?

A2: The yields can vary depending on the specific reaction conditions. However, a well-optimized process can achieve high yields. Below is a summary of yields reported in a patented method:[1]

Stage Yield Purity
Crude ProductUp to 100%Not specified
After Recrystallization from Ethanol62% - 85%99.0% - 99.5%

Q3: What are the key steps in a typical synthesis and purification workflow for this compound?

A3: A typical workflow involves the reaction of benzil (B1666583) and thiourea (B124793) in an alkaline solution, followed by workup and purification. The key steps are outlined in the diagram below.

Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Start: Benzil, Thiourea, Alkali, Solvent reflux Reflux Reaction start->reflux Heat cool Cool Reaction Mixture reflux->cool dilute Dilute with Water cool->dilute acidify Acidify (pH 3-7) dilute->acidify filter_crude Filter Crude Product acidify->filter_crude wash_crude Wash with Water filter_crude->wash_crude dry_crude Dry Crude Product wash_crude->dry_crude recrystallize Recrystallize from Ethanol dry_crude->recrystallize filter_pure Filter Pure Product recrystallize->filter_pure wash_pure Wash with Cold Ethanol filter_pure->wash_pure dry_pure Dry Pure Product wash_pure->dry_pure end End: Pure this compound dry_pure->end

Caption: Workflow for the synthesis and purification of this compound.

Q4: Are there alternative purification methods if recrystallization is not effective?

A4: While recrystallization is the most common method, if it fails to yield a product of sufficient purity, column chromatography can be employed.[2] For this compound, a silica (B1680970) gel column would be appropriate. The choice of eluent would need to be determined empirically, starting with a non-polar solvent and gradually increasing the polarity. A typical starting point could be a mixture of hexane (B92381) and ethyl acetate.

Q5: What are the common impurities in the crude product?

A5: The common impurities in crude this compound are typically unreacted starting materials (benzil and thiourea) and potential side products from the condensation reaction. The work-up procedure, including acidification and washing, is designed to remove most of these impurities before the final recrystallization step.

Experimental Protocols

Detailed Protocol for Recrystallization of this compound [1]

  • Dissolution: Transfer the crude, dry this compound to an Erlenmeyer flask. Add a minimal amount of 95% ethanol.

  • Heating: Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained. Avoid adding excess solvent.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration using a pre-warmed funnel and filter paper to remove them.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them to a constant weight. The melting point of the pure product is expected to be in the range of 231-237°C.[1]

Recrystallization_Protocol start Start: Crude Product dissolve Dissolve in minimal hot ethanol start->dissolve hot_filter Hot filtration (if needed) dissolve->hot_filter Insoluble impurities present cool Cool to room temperature, then ice bath dissolve->cool No insoluble impurities hot_filter->cool filter Vacuum filter crystals cool->filter wash Wash with cold ethanol filter->wash dry Dry the pure crystals wash->dry end End: Pure Product dry->end

Caption: Step-by-step protocol for the recrystallization of this compound.

References

Technical Support Center: 5,5-Diphenyl-2-thiohydantoin (DPTH) in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering solubility issues with 5,5-Diphenyl-2-thiohydantoin (DPTH) in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DPTH) and what are its cellular effects?

A1: this compound (DPTH) is a derivative of phenytoin, a known anticonvulsant. In cell biology research, DPTH has been shown to inhibit the proliferation of various cell types, including Human Umbilical Vein Endothelial Cells (HUVEC).[1][2] Its primary mechanism of action involves the upregulation of the cyclin-dependent kinase inhibitor p21. This increase in p21 leads to the inhibition of cyclin-dependent kinase 2 (CDK2) and cyclin-dependent kinase 4 (CDK4), resulting in cell cycle arrest at the G0/G1 phase.[1][3]

Q2: Why does DPTH precipitate in my cell culture medium?

A2: DPTH is a hydrophobic compound, meaning it has poor solubility in aqueous solutions like cell culture media. Precipitation, often observed as cloudiness or visible particles, can occur due to several factors:

  • Exceeding Solubility Limit: The final concentration of DPTH in the medium may be higher than its solubility limit.

  • Solvent Shock: Rapidly diluting a concentrated DPTH stock solution (typically in an organic solvent like DMSO) into the aqueous medium can cause the compound to "crash out" of solution.

  • Media Composition: Components in the cell culture medium, such as salts and proteins, can interact with DPTH and reduce its solubility.

  • Temperature: Lower temperatures can decrease the solubility of DPTH. Using cold media can promote precipitation.

  • pH: The pH of the culture medium can influence the solubility of DPTH.

Q3: What are the recommended solvents for preparing a DPTH stock solution?

A3: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for dissolving DPTH and other hydrophobic compounds for cell culture applications. Ethanol can also be used, but DMSO is generally more effective for highly hydrophobic molecules.

Q4: What is the maximum recommended concentration of DMSO in cell culture?

A4: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity or other off-target effects. A final DMSO concentration of 0.5% (v/v) or less is generally considered safe for most cell lines. However, it is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cell type.

Troubleshooting Guide: DPTH Precipitation in Cell Culture Media

This guide provides a step-by-step approach to resolving DPTH precipitation issues during your experiments.

ObservationPotential CauseRecommended Solution
Immediate cloudiness or precipitate upon adding DPTH stock to media. 1. Concentration Exceeds Solubility: The final concentration of DPTH is too high for the aqueous environment. 2. Solvent Shock: Rapid dilution of the DMSO stock into the media.1. Reduce Final Concentration: Lower the final working concentration of DPTH if your experimental design allows. 2. Optimize Dilution: Prepare a higher concentration stock solution in 100% DMSO. Perform a serial dilution by first adding a small volume of the stock to a small volume of pre-warmed media, mixing well, and then adding this intermediate dilution to the final volume of media.
Precipitate forms after incubation (hours or days). 1. Compound Instability: DPTH may degrade or aggregate over time in the culture medium. 2. Media Component Interaction: Interaction with serum proteins or other media components over time. 3. Temperature Fluctuations: Changes in temperature during incubation.1. Prepare Fresh: Prepare the DPTH-containing media fresh before each experiment. 2. Reduce Serum (if possible): If your cells can tolerate it, try reducing the serum concentration in your media. 3. Maintain Stable Temperature: Minimize the time culture plates are outside the incubator.
Precipitate is observed in the DPTH stock solution. 1. Improper Storage: Incorrect storage temperature or repeated freeze-thaw cycles. 2. Incomplete Initial Dissolution: The compound was not fully dissolved when the stock solution was prepared.1. Proper Storage: Store the DMSO stock solution in small, single-use aliquots at -20°C to avoid freeze-thaw cycles. 2. Ensure Complete Dissolution: When preparing the stock, ensure the DPTH is completely dissolved. Gentle warming (to no more than 37°C) and vortexing can aid dissolution.

Quantitative Data

CompoundSolventSolubility
5,5-DiphenylhydantoinDMSO50 mg/mL
5,5-DiphenylhydantoinEthanol1 g in 60 mL (~16.7 mg/mL)

It is important to note that the thio- group in DPTH may alter its solubility compared to Phenytoin. Therefore, it is crucial to experimentally determine the solubility of DPTH in your specific stock solvent and cell culture medium.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of DPTH in DMSO

This protocol describes the preparation of a high-concentration stock solution of DPTH, which can then be serially diluted into cell culture medium.

Materials:

  • This compound (DPTH) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Calculate the required amount of DPTH and DMSO. For example, to prepare a 10 mM stock solution of DPTH (Molecular Weight: 268.33 g/mol ):

    • Weigh out 2.68 mg of DPTH.

    • Add 1 mL of DMSO.

  • Dissolve the DPTH. Add the calculated volume of DMSO to the vial containing the DPTH powder.

  • Vortex thoroughly. Vortex the solution for 1-2 minutes to aid dissolution.

  • Gentle Warming (Optional). If the DPTH does not fully dissolve, you can warm the solution in a 37°C water bath for 5-10 minutes. Vortex again.

  • Visually inspect for complete dissolution. Ensure no solid particles are visible.

  • Aliquot and Store. Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Protocol 2: Treatment of Cells with DPTH

This protocol outlines the steps for diluting the DPTH stock solution and adding it to your cell culture.

Materials:

  • Concentrated DPTH stock solution (from Protocol 1)

  • Complete cell culture medium, pre-warmed to 37°C

  • Cells seeded in appropriate culture vessels (e.g., 96-well plates, 6-well plates)

  • Sterile pipette tips and tubes

Procedure:

  • Thaw the DPTH stock solution. Thaw a single aliquot of the stock solution at room temperature.

  • Prepare an intermediate dilution. To avoid solvent shock, first, prepare an intermediate dilution of the DPTH stock in pre-warmed complete cell culture medium.

    • For example, to achieve a final concentration of 50 µM from a 10 mM stock, you can first make a 1:10 intermediate dilution (10 µL of 10 mM stock into 90 µL of media) to get a 1 mM solution.

  • Prepare the final working concentration. Add the appropriate volume of the intermediate dilution to your cell culture wells to achieve the desired final concentration.

    • Continuing the example, add 5 µL of the 1 mM intermediate dilution to a well containing 95 µL of media to get a final volume of 100 µL and a final DPTH concentration of 50 µM. The final DMSO concentration will be 0.5%.

  • Include a vehicle control. In parallel, prepare a vehicle control by adding the same final concentration of DMSO (without DPTH) to a set of wells.

  • Gently mix. Gently swirl the culture plate to ensure even distribution of the compound.

  • Incubate. Return the cells to the incubator for the desired treatment period.

Visualizations

DPTH Signaling Pathway

DPTH_Signaling_Pathway DPTH This compound (DPTH) p21 p21 (CDKN1A) Upregulation DPTH->p21 Induces CDK4_CyclinD CDK4/Cyclin D Complex p21->CDK4_CyclinD Inhibits CDK2_CyclinE CDK2/Cyclin E Complex p21->CDK2_CyclinE Inhibits G1_Arrest G0/G1 Phase Cell Cycle Arrest CDK4_CyclinD->G1_Arrest CDK2_CyclinE->G1_Arrest

Caption: Signaling pathway of this compound (DPTH) leading to cell cycle arrest.

Experimental Workflow for DPTH Treatment

DPTH_Experimental_Workflow start Start prep_stock Prepare DPTH Stock Solution (e.g., 10 mM in DMSO) start->prep_stock seed_cells Seed Cells in Culture Plates start->seed_cells intermediate_dilution Prepare Intermediate Dilution of DPTH in Pre-warmed Media prep_stock->intermediate_dilution pre_warm Pre-warm Complete Media to 37°C pre_warm->intermediate_dilution final_dilution Prepare Final Working Concentration and Vehicle Control intermediate_dilution->final_dilution treat_cells Add DPTH/Vehicle to Cells final_dilution->treat_cells incubate Incubate for Desired Time treat_cells->incubate analyze Analyze Cellular Response (e.g., Proliferation Assay) incubate->analyze end End analyze->end

Caption: Workflow for preparing and treating cells with DPTH.

References

Stability of 5,5-Diphenyl-2-thiohydantoin in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,5-Diphenyl-2-thiohydantoin (DPTH).

Troubleshooting Guides

Poor Solubility or Precipitation

Issue: this compound (DPTH) precipitates from the solution upon storage or during experimental use.

Possible Causes and Solutions:

  • Solvent Choice: While DPTH is known to be soluble in DMSO, its solubility in other solvents may be limited. For aqueous buffers, solubility is expected to be very low.

    • Recommendation: Use anhydrous DMSO for preparing stock solutions. For experiments requiring aqueous buffers, dilute the DMSO stock solution as a final step, ensuring the final DMSO concentration is compatible with your assay and does not cause precipitation.

  • Concentration: The concentration of the stock solution may exceed the solubility limit of DPTH in the chosen solvent.

    • Recommendation: Prepare a saturated solution and then dilute it to the desired working concentration. It is advisable to determine the solubility in your specific solvent system if high concentrations are required.

  • Temperature: Solubility can be temperature-dependent. Stock solutions stored at low temperatures (-20°C or -80°C) may exhibit precipitation upon thawing.

    • Recommendation: Before use, gently warm the stock solution to room temperature or 37°C and vortex thoroughly to ensure all the compound is redissolved.

  • Water Contamination: The presence of water in DMSO can reduce the solubility of hydrophobic compounds and may promote hydrolysis over time.

    • Recommendation: Use anhydrous DMSO and store stock solutions in tightly sealed vials with desiccant to minimize moisture absorption.

Inconsistent Experimental Results

Issue: Variability in experimental outcomes when using DPTH.

Possible Causes and Solutions:

  • Compound Degradation: DPTH, like other thiohydantoin derivatives, may be susceptible to degradation, especially over long-term storage or under suboptimal conditions. The analogous compound, 5,5-diphenylhydantoin, is known to be incompatible with strong oxidizing agents and strong bases.

    • Recommendation: Prepare fresh stock solutions regularly. If long-term storage is necessary, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C and protect from light. Conduct a stability study under your specific experimental conditions (see Experimental Protocols section).

  • Inaccurate Concentration: The actual concentration of the DPTH solution may differ from the expected value due to incomplete dissolution or degradation.

    • Recommendation: After preparing a stock solution, verify its concentration using a spectrophotometer or HPLC. Ensure complete dissolution before making dilutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for dissolving this compound. Good yields for its synthesis have also been reported in absolute ethanol.

Q2: How should I store stock solutions of this compound?

A2: For long-term stability, it is recommended to store stock solutions of DPTH in anhydrous DMSO at -20°C or -80°C in tightly sealed, light-protected vials. To avoid degradation from repeated freeze-thaw cycles, it is best practice to prepare single-use aliquots.

Q3: What is the known stability of this compound in DMSO?

Q4: Is this compound sensitive to light?

A4: While specific photostability data for DPTH is not available, it is good laboratory practice to protect all research compounds from light to minimize the risk of photodegradation. Therefore, storing solutions in amber vials or in the dark is recommended.

Q5: What are the potential degradation pathways for this compound?

A5: Based on the structure and information about related compounds, potential degradation pathways for DPTH may include:

  • Hydrolysis: The thiohydantoin ring can be susceptible to hydrolysis, particularly under strong acidic or basic conditions.

  • Oxidation: The thio-functional group can be prone to oxidation. It is advisable to avoid strong acids, bases, and oxidizing agents when working with DPTH.

Data Presentation

Table 1: Solubility and Synthesis Solvents for this compound

SolventApplicationNotes
Dimethyl Sulfoxide (DMSO)Stock solution preparation, SynthesisHigh solubility reported.[1]
Absolute EthanolSynthesisGood yields reported for synthesis.[2][3]
95% EthanolSynthesisGood yields reported for synthesis.[2][3]

Experimental Protocols

Protocol for Assessing the Stability of this compound in a Chosen Solvent

This protocol outlines a general method for determining the stability of DPTH in a specific solvent under various conditions using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound (DPTH) solid

  • High-purity solvent of interest (e.g., DMSO, ethanol)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Volumetric flasks and pipettes

  • Temperature-controlled storage units (e.g., refrigerator at 4°C, freezer at -20°C, incubator at 25°C)

  • pH meter and buffers (for hydrolysis study)

  • Hydrogen peroxide (for oxidation study)

  • UV lamp (for photostability study)

2. Preparation of DPTH Stock Solution:

  • Accurately weigh a known amount of DPTH solid.

  • Dissolve the solid in the chosen solvent to prepare a stock solution of a known concentration (e.g., 10 mg/mL). Ensure the compound is fully dissolved.

3. Stability Testing (Forced Degradation):

  • Time Zero (T0) Analysis: Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. This will serve as the initial purity and concentration reference.

  • Storage Conditions: Aliquot the stock solution into several vials for storage under different conditions:

    • Room Temperature (e.g., 25°C)

    • Refrigerated (e.g., 4°C)

    • Frozen (e.g., -20°C)

    • Protect all samples from light unless it is the condition being tested.

  • Time Points: Analyze the samples at various time points (e.g., 24 hours, 48 hours, 1 week, 1 month, 3 months).

  • Forced Degradation Conditions (optional but recommended):

    • Acidic Hydrolysis: Mix the DPTH solution with an equal volume of 0.1 M HCl.

    • Basic Hydrolysis: Mix the DPTH solution with an equal volume of 0.1 M NaOH.

    • Oxidation: Mix the DPTH solution with a low concentration of hydrogen peroxide (e.g., 3%).

    • Photostability: Expose a solution of DPTH to a UV lamp.

    • Analyze these samples after a set period (e.g., 24 hours) and compare them to a control sample kept in the dark.

4. HPLC Analysis:

  • At each time point, retrieve a vial from each storage condition.

  • Allow frozen samples to thaw completely at room temperature and vortex to ensure homogeneity.

  • Dilute the samples to the same concentration as the T0 sample.

  • Analyze the samples by HPLC.

  • Compare the peak area of the parent DPTH compound at each time point to the T0 peak area to calculate the percentage of the compound remaining.

  • Observe the chromatogram for the appearance of new peaks, which would indicate degradation products.

5. Data Analysis and Interpretation:

  • Plot the percentage of DPTH remaining against time for each storage condition.

  • A significant decrease in the peak area of DPTH or the appearance of new peaks indicates degradation.

  • This data will help determine the optimal storage conditions and shelf-life of DPTH in the tested solvent.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Cell Cycle Regulation DPTH This compound (DPTH) p21 p21 (CDKN1A) Upregulation DPTH->p21 induces CDK2 CDK2 p21->CDK2 inhibits CDK4 CDK4 p21->CDK4 inhibits G1_S_Transition G1/S Phase Transition CDK2->G1_S_Transition promotes CellCycleArrest Cell Cycle Arrest CDK4->G1_S_Transition promotes G1_S_Transition->CellCycleArrest is blocked leading to Proliferation Cell Proliferation G1_S_Transition->Proliferation G cluster_1 Experimental Workflow for Stability Assessment Prep Prepare DPTH Stock Solution T0 T0 Analysis (HPLC) Prep->T0 Storage Aliquot and Store (Different Conditions) Prep->Storage Data Data Analysis (% Remaining vs. Time) T0->Data Timepoints Analyze at Time Points (HPLC) Storage->Timepoints Timepoints->Data

References

Technical Support Center: Overcoming 5,5-Diphenyl-2-thiohydantoin Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center dedicated to assisting researchers, scientists, and drug development professionals in identifying and overcoming potential interference caused by 5,5-Diphenyl-2-thiohydantoin (DPTH) and related compounds in biochemical assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DPTH) and why is it a concern in biochemical assays?

A1: this compound (DPTH) is a synthetic heterocyclic compound belonging to the thiohydantoin class.[1] While it and its derivatives have been investigated for various biological activities, including anti-proliferative and anti-inflammatory effects, its structural features raise concerns about potential assay interference.[2][3][4] Thiohydantoins are recognized as a class of Pan-Assay Interference Compounds (PAINS), which are known to cause false-positive or misleading results in high-throughput screening and other biochemical assays through various mechanisms.

Q2: What are the likely mechanisms of assay interference for DPTH?

A2: Based on its chemical structure—a hydrophobic molecule containing a thiohydantoin ring—DPTH may interfere with biochemical assays through several mechanisms common to PAINS:

  • Protein Aggregation: Hydrophobic compounds like DPTH can self-associate at micromolar concentrations to form colloidal aggregates. These aggregates can sequester and denature proteins non-specifically, leading to apparent enzyme inhibition.[5]

  • Fluorescence Interference: The aromatic rings in DPTH may lead to intrinsic fluorescence (autofluorescence) or quenching of a fluorescent signal. Autofluorescence can increase the background signal, while quenching can decrease the specific signal, leading to false-positive or false-negative results, respectively.[6][7]

  • Non-Specific Protein Reactivity: The thiohydantoin ring contains reactive moieties that have the potential to covalently modify proteins, leading to non-specific and irreversible inhibition.[3]

  • Membrane Disruption: As a lipophilic molecule, DPTH could potentially interfere with cell-based assays by disrupting cell membranes.[8][9]

Q3: How can I quickly check if DPTH is interfering in my assay?

A3: A simple initial step is to perform a detergent test. Re-run your assay with DPTH in the presence of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20.[10] A significant reduction in the apparent activity of DPTH suggests that its effect may be due to aggregation.

Q4: Are there computational tools to predict if a compound is a PAIN?

A4: Yes, several computational filters and in silico protocols are available to identify potential PAINS based on their chemical substructures.[8][9] These tools can flag compounds like DPTH that contain moieties frequently associated with assay interference. However, these are predictive tools, and experimental validation is crucial.

Troubleshooting Guides

Issue 1: Suspected Interference by Protein Aggregation

Symptoms:

  • Inhibition is observed across multiple, unrelated assays.

  • The dose-response curve is steep and may show a "hump" or be incomplete.

  • Inhibition is sensitive to the presence of detergents.

Troubleshooting Workflow:

Aggregation_Workflow cluster_symptoms Symptoms cluster_tests Troubleshooting Steps cluster_results Interpretation Symptom1 Non-specific inhibition Test1 Detergent Test (e.g., 0.01% Triton X-100) Symptom1->Test1 Symptom2 Steep dose-response Symptom2->Test1 Symptom3 Detergent sensitivity Symptom3->Test1 Result1 IC50 increases with detergent? (Rightward shift) Test1->Result1 Test2 Dynamic Light Scattering (DLS) Result2 Particles detected by DLS? Test2->Result2 Test3 Vary Enzyme Concentration Result3 IC50 changes with [Enzyme]? Test3->Result3 Result1->Test2 Yes NoConclusion Aggregation Unlikely Result1->NoConclusion No Result2->Test3 Yes Result2->NoConclusion No Conclusion High Likelihood of Aggregation-based Interference Result3->Conclusion Yes Result3->NoConclusion No

Workflow for identifying aggregation-based interference.

Experimental Protocol: Detergent Test for Aggregation

  • Prepare two sets of dose-response curves for DPTH:

    • Set A: In your standard assay buffer.

    • Set B: In your standard assay buffer supplemented with 0.01% (v/v) Triton X-100.

  • Perform the assay under identical conditions for both sets.

  • Calculate the IC50 values for both conditions.

  • Analysis: A significant rightward shift (increase) in the IC50 value in the presence of Triton X-100 is indicative of aggregation-based inhibition.

Issue 2: Suspected Fluorescence Interference (Autofluorescence or Quenching)

Symptoms:

  • High background signal in wells containing only the compound and buffer.

  • A decrease in the signal of a positive control when the compound is added.

  • Non-linear or erratic dose-response curves in fluorescence-based assays.

Troubleshooting Workflow:

Fluorescence_Workflow cluster_symptoms Symptoms cluster_tests Troubleshooting Steps cluster_results Interpretation Symptom1 High background fluorescence Test1 Autofluorescence Check (Compound + Buffer) Symptom1->Test1 Symptom2 Signal decrease in controls Test2 Quenching Check (Compound + Fluorophore) Symptom2->Test2 Symptom3 Erratic dose-response Symptom3->Test1 Symptom3->Test2 Result1 Fluorescence signal > Blank? Test1->Result1 Result2 Fluorescence signal < Fluorophore control? Test2->Result2 Result1->Test2 No Conclusion1 Compound is Autofluorescent Result1->Conclusion1 Yes Conclusion2 Compound is a Quencher Result2->Conclusion2 Yes NoInterference Fluorescence Interference Unlikely Result2->NoInterference No

Workflow for identifying fluorescence interference.

Experimental Protocol: Autofluorescence and Quenching Check

  • Autofluorescence Check:

    • Prepare wells containing only your assay buffer and DPTH at the concentrations used in your main experiment.

    • Prepare blank wells with only the assay buffer.

    • Read the fluorescence using the same instrument settings as your main assay.

    • Analysis: A significantly higher signal in the DPTH-containing wells compared to the blank indicates autofluorescence.

  • Quenching Check:

    • Prepare three sets of wells:

      • Set A: Assay buffer + your fluorescent probe.

      • Set B: Assay buffer + your fluorescent probe + DPTH.

      • Set C: Assay buffer only (blank).

    • Read the fluorescence of all wells.

    • Analysis: If the signal in Set B is significantly lower than in Set A (after subtracting the blank), DPTH is quenching the fluorescence.

Mitigation Strategies:

  • If autofluorescent, subtract the signal from the compound-only wells from your experimental wells.

  • If quenching, consider using a different fluorescent probe with a red-shifted emission spectrum, as interference is often less pronounced at longer wavelengths.[6]

  • If possible, switch to a non-fluorescence-based assay format (e.g., absorbance, luminescence).

Data on DPTH and Related Thiohydantoin Derivatives

The following tables summarize some of the reported biological activities of DPTH and other thiohydantoin derivatives. It is important to note that these activities may be influenced by assay interference.

Table 1: Anti-proliferative and Cytotoxic Activity of DPTH and Related Compounds

CompoundCell LineAssay TypeEndpointIC50 / ConcentrationReference
This compound (DPTH) HUVECDNA SynthesisInhibition12.5 - 50 µM[2]
DPTH DerivativeCOLO-205ProliferationInhibition0 - 30 µM[2]
1,3-disubstituted-2-thiohydantoin (Cmpd 7)RAW264.7CytotoxicityIC50197.68 µg/mL[3][11]
Celecoxib (Control)RAW264.7CytotoxicityIC50251.2 µg/mL[3][11]

Table 2: Enzyme Inhibitory Activity of Thiohydantoin Derivatives

Compound ClassTarget EnzymeInhibitionIC50 / KiReference
1,3-disubstituted-2-thiohydantoinsCOX-2InhibitionNot specified[3]
Thiohydantoin derivative (FP4)α-amylaseInhibition128.90 µg/mL[12]
Thiohydantoin derivative (FP4)α-glucosidaseInhibition129.40 µg/mL[12]

Signaling Pathway Considerations

When investigating the biological effects of compounds like DPTH, it's crucial to consider that observed activities might be due to non-specific interference rather than direct interaction with a specific target in a signaling pathway. For example, DPTH has been reported to inhibit the proliferation of human umbilical vein endothelial cells (HUVEC) by upregulating p21, which in turn inhibits CDK2 and CDK4.

Signaling_Pathway cluster_interference Potential Interference DPTH This compound (DPTH) p21 p21 (CDK Inhibitor) DPTH->p21 Upregulates CDK2 CDK2 p21->CDK2 CDK4 CDK4 p21->CDK4 CellCycle Cell Cycle Progression CDK2->CellCycle CDK4->CellCycle Proliferation Cell Proliferation CellCycle->Proliferation Interference Non-specific effects: - Aggregation - Reactivity - Fluorescence artifacts Interference->DPTH May confound observed effects

Reported mechanism of DPTH's anti-proliferative effect and potential for interference.

This diagram illustrates the reported pathway, but it is essential to validate that the observed effect of DPTH on p21 upregulation is not an artifact of assay interference. An orthogonal assay, which measures the same biological endpoint through a different technology, should be employed to confirm these findings.

References

Preventing byproduct formation in the synthesis of thiohydantoins

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the formation of byproducts during the synthesis of thiohydantoins.

Troubleshooting Guide

This section addresses common issues encountered during thiohydantoin synthesis, their probable causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solutions
Low Yield of Thiohydantoin 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Decomposition of Starting Materials/Product: "Hot spots" from uneven heating can cause thermal decomposition.[1] 3. Hydrolysis of Thiohydantoin: Presence of water and basic or acidic conditions can lead to ring-opening and formation of thioureido-acids.[2] 4. Side Reactions of Amino Acid Side Chains: Reactive functional groups on the amino acid side chain may undergo unintended reactions.1. Optimize reaction time and temperature. Use TLC or LC-MS to monitor reaction progress. 2. Ensure uniform heating using an oil bath and adequate stirring.[1] 3. Use anhydrous solvents and reagents. Control pH during the reaction and workup. 4. Protect reactive side chains (e.g., Arg, Asp, Glu, Lys, Ser, Thr, Tyr) prior to synthesis.[3]
Presence of Multiple Spots on TLC/LC-MS (Impure Product) 1. Formation of Byproducts: See specific byproduct FAQs below. 2. Unreacted Starting Materials: Incomplete reaction. 3. Racemization: Formation of a racemic mixture from a chiral starting material.[2]1. Refer to the specific byproduct FAQs for targeted solutions. 2. Increase reaction time or temperature, or consider a different synthetic route. 3. See the FAQ on preventing racemization.
Product is a Racemic Mixture Formation of Azlactone Intermediate: In methods involving acetic anhydride, the formation of a planar azlactone intermediate allows for racemization at the α-carbon.[4][5]1. Use a method that avoids the formation of an azlactone intermediate, such as the direct condensation of an α-amino acid with thiourea (B124793).[1] 2. Employ milder reaction conditions (lower temperature, shorter reaction time) to minimize racemization.
Unexpected Product Formation Side Chain Reactivity: The side chain of the starting amino acid may have undergone an unexpected transformation. For example, the reaction of L-cysteine with thiourea can yield 5-methyl-2-thiohydantoin (B1598239) via thermal desulfurization.[1]1. Use amino acids with protected side chains.[3] 2. Choose a milder synthetic method that is less likely to affect the side chain.

Frequently Asked Questions (FAQs)

Byproduct Formation

Q1: I am using the thermal condensation method with an α-amino acid and thiourea, and my yields are low with significant charring. What is happening?

A1: High temperatures (170-220°C) in the direct condensation of α-amino acids and thiourea can lead to the thermal decomposition of the starting amino acid or the thiohydantoin product.[1] Uneven heating is a common cause of this, creating "hot spots" where decomposition is accelerated.[1] Some amino acids are particularly prone to decomposition at these temperatures.

Prevention Strategy:

  • Uniform Heating: Use an oil bath for more consistent and controlled heating compared to a heating mantle.[1]

  • Optimized Conditions: Shorter reaction times (e.g., around 30 minutes) can improve yields by minimizing decomposition.[1]

  • Stirring: Ensure efficient stirring to maintain a homogenous reaction temperature.

Q2: My product is contaminated with a more polar impurity that appears to be a ring-opened version of my thiohydantoin. What is this byproduct and how can I avoid it?

A2: This impurity is likely a thioureido-acid, formed by the hydrolysis of the thiohydantoin ring. This is a common issue, especially under basic or strongly acidic conditions.[2] The presence of water in the reaction mixture or during workup can facilitate this side reaction.

Prevention Strategy:

  • Anhydrous Conditions: Use dry solvents and reagents to minimize the presence of water.

  • pH Control: Avoid strongly basic or acidic conditions during the reaction and workup. If a basic or acidic catalyst is required, use it in stoichiometric amounts and neutralize it promptly during workup.

  • Temperature Control: Hydrolysis is often accelerated at higher temperatures.

Q3: I started with a single enantiomer of an amino acid, but my final thiohydantoin is a racemic mixture. Why did this happen and how can I prevent it?

A3: Racemization often occurs through the formation of a planar azlactone intermediate, particularly in synthetic routes that use acetic anhydride.[2][4][5] The acidic proton at the C5 position of the thiohydantoin ring can also be abstracted under basic conditions, leading to racemization.

Prevention Strategy:

  • Choice of Synthetic Route: The direct thermal condensation of an α-amino acid with thiourea is reported to proceed with no racemization at the α-position.[1]

  • Avoid Harsh Conditions: Minimize the use of strong bases and high temperatures, which can promote racemization.

Experimental Workflow and Protocols

Experimental Protocol 1: Synthesis of (S)-5-sec-butyl-2-thiohydantoin from L-isoleucine and Thiourea [1]

This protocol describes a simple, solvent-free method that has been shown to proceed without racemization.

  • Reaction Setup: A mixture of L-isoleucine (2.0 g) and thiourea (3.5 g, ~3 equivalents) is placed in a round-bottom flask equipped with a reflux condenser.

  • Heating: The flask is heated in an oil bath maintained at 190°C. The mixture will melt and begin to reflux.

  • Reaction: The reaction is allowed to proceed for 25 minutes. The progress can be monitored by TLC.

  • Workup:

    • The flask is cooled, and while still warm, 20 mL of water is added.

    • The mixture is reheated to dissolve the solids.

    • The solution is cooled to room temperature and then placed in a refrigerator for 3 hours to crystallize the product.

    • The crystals are collected by vacuum filtration.

    • The mother liquor can be extracted with ethyl acetate (B1210297) to recover more product, which may require purification by flash column chromatography.

Data Presentation

Table 1: Effect of Heating Method on the Yield of 2-Thiohydantoins from α-Amino Acids and Thiourea [1]

Amino AcidHeating MethodTemperature (°C)Time (min)Yield (%)
L-IsoleucineOil Bath1902596
L-IsoleucineHeating Mantle~1902578
L-AlanineOil Bath2201088
L-AlanineHeating Mantle~2201065
L-PhenylalanineOil Bath1902092
L-PhenylalanineHeating Mantle~1902075
L-CysteineOil Bath1902075 (as 5-methyl-2-thiohydantoin)

This table summarizes data showing that using a temperature-controlled oil bath provides more consistent and higher yields compared to a heating mantle, likely due to more uniform heating and reduced thermal decomposition.[1]

Visualizations

Reaction Workflows and Mechanisms

Thiohydantoin_Synthesis_Byproducts Logical Flow of Byproduct Formation in Thiohydantoin Synthesis cluster_synthesis Synthetic Pathways cluster_byproducts Common Byproducts Amino Acid Amino Acid Thiohydantoin Thiohydantoin Amino Acid->Thiohydantoin + Thiourea, Heat Amino Acid->Thiohydantoin + Isothiocyanate Decomposition Products Decomposition Products Amino Acid->Decomposition Products Excessive Heat Thiourea Thiourea Thiourea->Decomposition Products Excessive Heat Isothiocyanate Isothiocyanate Racemic Mixture Racemic Mixture Isothiocyanate->Racemic Mixture via Azlactone Intermediate Thiohydantoin->Decomposition Products Excessive Heat Thioureido-acid Thioureido-acid Thiohydantoin->Thioureido-acid Hydrolysis (H2O, acid/base)

Caption: Byproduct formation pathways in thiohydantoin synthesis.

Hydrolysis_Mechanism Mechanism of Base-Catalyzed Hydrolysis of 2-Thiohydantoin Thiohydantoin 2-Thiohydantoin (Ring Structure) Intermediate Tetrahedral Intermediate Thiohydantoin->Intermediate + OH- (attack at C=O) Thioureido_acid Thioureido-acid (Ring-Opened) Intermediate->Thioureido_acid Ring Opening

Caption: Base-catalyzed hydrolysis of 2-thiohydantoin.

Racemization_Mechanism Racemization via Azlactone Intermediate N_Acyl_AA N-Acyl Amino Acid Azlactone Azlactone Intermediate (Planar Structure) N_Acyl_AA->Azlactone Acetic Anhydride Racemic_Thiohydantoin Racemic Thiohydantoin Azlactone->Racemic_Thiohydantoin + Thiocyanate

Caption: Racemization pathway in thiohydantoin synthesis.

References

Challenges in the scale-up of 5,5-Diphenyl-2-thiohydantoin production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 5,5-Diphenyl-2-thiohydantoin (DPTH). This resource provides troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their work with DPTH.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues that may arise during the synthesis and purification of this compound.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield, or no desired product at all. What are the potential causes and how can I improve the yield?

Answer: Low or no yield in the synthesis of this compound is a common issue that can stem from several factors related to reactants, reaction conditions, and work-up procedures. The synthesis, often a variation of the Biltz reaction, involves the condensation of benzil (B1666583) with thiourea (B124793) in an alkaline solution.

Possible Causes and Solutions:

  • Sub-optimal Catalyst and Solvent System: The choice of base and solvent significantly impacts the reaction yield. Strongly basic media in absolute alcohol have been shown to produce high yields (83-93%).[1] Consider screening different catalyst and solvent combinations as detailed in the table below.

  • Poor Quality of Reactants: Ensure that the benzil and thiourea used are of high purity. Impurities in the starting materials can lead to side reactions and a decrease in yield.

  • Inadequate Reaction Time or Temperature: The reaction may not have gone to completion. For analogous hydantoin (B18101) syntheses, increasing the reaction time has been shown to improve yield.[2] Refluxing for several hours is a common practice.[3]

  • Improper pH during Work-up: After the reaction, the mixture is typically acidified to precipitate the product.[3] Ensure the pH is adjusted correctly, as improper pH can lead to the product remaining in solution.

  • Water Content in Solvent: The presence of water in the solvent can affect the reaction. Using absolute ethanol (B145695) has been shown to improve yields compared to 95% ethanol.

Issue 2: Product Purity Issues and Contamination

Question: My final product is impure. What are the likely contaminants and how can I improve the purity?

Answer: Impurities in the final product can arise from unreacted starting materials, side products, or byproducts formed during the reaction. Effective purification is crucial to obtain high-purity this compound.

Possible Causes and Solutions:

  • Incomplete Reaction: Unreacted benzil or thiourea can contaminate the final product. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure completion.

  • Formation of Side Products: The reaction conditions can influence the formation of side products. For instance, different catalyst mixtures can affect the stereospecificity of the reaction.[1]

  • Ineffective Recrystallization: Recrystallization from ethanol is a common method for purifying the crude product.[3] If purity remains an issue, consider the following:

    • Solvent Choice: Experiment with different recrystallization solvents or solvent mixtures.

    • Cooling Rate: Allow the solution to cool slowly to promote the formation of pure crystals. Rapid cooling can trap impurities.

    • Washing: Ensure the filtered crystals are thoroughly washed with a cold solvent to remove any residual impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the Biltz synthesis, which involves the condensation reaction of benzil and thiourea in the presence of a base. This reaction is typically carried out under reflux in a suitable solvent like ethanol.[3]

Q2: How does the choice of catalyst affect the reaction?

A2: The catalyst, typically a base, is crucial for the reaction's success. Strongly basic media, such as sodium hydroxide (B78521), in combination with solvents like absolute ethanol, have been reported to provide the best yields. The specific base and its concentration can influence both the reaction rate and the product yield.

Q3: What are the key scale-up challenges for this compound production?

A3: Scaling up the synthesis of this compound from the lab to an industrial scale presents several challenges. These include:

  • Heat Transfer: The reaction can be exothermic, and managing heat transfer in larger reactors is critical to maintain optimal reaction temperatures and avoid runaway reactions.[4][5]

  • Mixing Efficiency: Ensuring homogenous mixing in large-scale reactors is essential for consistent reaction kinetics and to avoid localized concentration gradients.[4][5]

  • Solvent Volume: Traditional methods often use large volumes of solvents like ethanol, which can be costly and pose environmental challenges at an industrial scale.[3]

  • Crystallization and Isolation: The crystallization process can be more difficult to control on a larger scale, potentially affecting particle size distribution, purity, and ease of filtration.[4]

Q4: Are there any alternative or "greener" synthesis methods available?

A4: Yes, research has explored more environmentally friendly approaches. Microwave-assisted synthesis has been shown to reduce reaction times and improve yields.[2] Additionally, ultrasound-assisted synthesis has been reported as a rapid and efficient method for producing this compound and its derivatives, often at room temperature.[6]

Data Presentation

Table 1: Influence of Catalyst and Solvent on this compound (DPTH) Yield

Catalyst SystemSolventYield (%)Reference
Strongly Basic MediaAbsolute Alcohol83 - 93[1]
NaOH / AnilineAbsolute Alcohol79[1]
Aniline / H₂SO₄Absolute Alcohol67[1]
Sodium HydroxideWater85 (after recrystallization)[3]
Potassium Carbonate / NaOHWater / DMSO75 (after recrystallization)[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Biltz Reaction

This protocol is based on established literature procedures.[3]

Materials:

  • Benzil

  • Thiourea

  • Sodium Hydroxide (NaOH)

  • Absolute Ethanol

  • Hydrochloric Acid (HCl), concentrated or 10% solution

  • Deionized Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Beakers

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, combine benzil (1 equivalent), thiourea (1.6-2 equivalents), and sodium hydroxide (1.2 equivalents).

  • Solvent Addition: Add a suitable volume of absolute ethanol to the flask.

  • Reflux: Heat the reaction mixture to reflux and maintain it for 2-3 hours with continuous stirring.

  • Cooling and Dilution: After the reflux period, stop heating and allow the mixture to cool. Once cooled, some protocols suggest adding water to the reaction mixture.[3]

  • Acidification: Slowly add hydrochloric acid dropwise to the cooled reaction mixture while stirring until the pH of the solution reaches 6-7. A precipitate should form.[3]

  • Isolation of Crude Product: Cool the mixture further in an ice bath to maximize precipitation. Collect the crude product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filtered solid with cold water to remove any inorganic salts.

  • Drying: Dry the crude product in a vacuum oven or air dry.

  • Recrystallization: Recrystallize the crude this compound from ethanol to obtain the pure product.

Visualizations

Troubleshooting Workflow for Low Product Yield

Low_Yield_Troubleshooting Start Low or No Product Yield Check_Reactants 1. Verify Reactant Quality (Benzil, Thiourea) Start->Check_Reactants Reactants_OK Reactants are High Purity? Check_Reactants->Reactants_OK Check_Conditions 2. Review Reaction Conditions Conditions_OK Conditions Optimal? Check_Conditions->Conditions_OK Check_Workup 3. Examine Work-up Procedure Workup_OK Work-up Correct? Check_Workup->Workup_OK Reactants_OK->Check_Conditions Yes Solution_Reactants Use High Purity Reactants Reactants_OK->Solution_Reactants No Conditions_OK->Check_Workup Yes Solution_Conditions Optimize Catalyst, Solvent, Time, and Temperature Conditions_OK->Solution_Conditions No Solution_Workup Ensure Correct pH for Precipitation Workup_OK->Solution_Workup No End Improved Yield Workup_OK->End Yes Solution_Reactants->End Solution_Conditions->End Solution_Workup->End

Caption: A flowchart for troubleshooting low yield in DPTH synthesis.

General Synthesis Pathway of this compound

Synthesis_Pathway Benzil Benzil Reaction Condensation (Biltz Reaction) Benzil->Reaction Thiourea Thiourea Thiourea->Reaction Intermediate Reaction Intermediate Reaction->Intermediate + Base (e.g., NaOH) + Solvent (e.g., Ethanol) + Heat (Reflux) DPTH_Crude Crude 5,5-Diphenyl- 2-thiohydantoin Intermediate->DPTH_Crude Acidification (e.g., HCl) Purification Recrystallization (Ethanol) DPTH_Crude->Purification DPTH_Pure Pure 5,5-Diphenyl- 2-thiohydantoin Purification->DPTH_Pure

Caption: The synthetic route to pure this compound.

References

Validation & Comparative

The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 5,5-Diphenyl-2-thiohydantoin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5,5-diphenyl-2-thiohydantoin (DPTH) core structure, a sulfur analog of the well-known anticonvulsant phenytoin (B1677684), has emerged as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, ranging from anticonvulsant and anti-cancer to androgen receptor antagonism. This guide provides a comparative analysis of the structure-activity relationships (SAR) of DPTH derivatives across these key therapeutic areas, presenting available quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Anticonvulsant Activity: An Alternative to Phenytoin?

The structural similarity of DPTH to phenytoin has prompted extensive investigation into its potential as an anticonvulsant. The primary mechanism of action for many hydantoin-based anticonvulsants is the modulation of voltage-gated sodium channels. The Maximal Electroshock (MES) seizure test is a standard preclinical model used to evaluate the efficacy of compounds against generalized tonic-clonic seizures.

Comparative Anticonvulsant Efficacy
Compound/DerivativeStructureMES Test (ED50 in mg/kg, mice, i.p.)Reference CompoundReference ED50 (mg/kg)
Phenytoin 5,5-diphenylhydantoin8.29--
This compound (DPTH) 5,5-diphenyl-2-thioxoimidazolidin-4-oneWeakly active to inactivePhenytoin8.29
Cis-SB1-Ph (Z)-5,5-diphenyl-3-((thiophen-2-ylmethylene)amino)imidazolidine-2,4-dioneMore potent than phenytoin in some studiesPhenytoin8.29
Cis-SB4-Ph (Z)-5,5-diphenyl-3-((pyridin-2-ylmethylene)amino)imidazolidine-2,4-dione~40 mg/kg (100% protection)Phenytoin8.29

Key SAR Insights:

  • The replacement of the carbonyl group at the C-2 position of phenytoin with a thiocarbonyl group in DPTH generally leads to a decrease in anticonvulsant activity in the MES test.

  • However, modifications at the N-3 position of the hydantoin (B18101) ring can significantly impact activity. For instance, the introduction of specific Schiff base moieties, particularly in their cis isomeric form, has been shown to enhance anticonvulsant potency, with some derivatives exhibiting efficacy comparable to or even exceeding that of phenytoin.[1]

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

This protocol is a standard method for inducing generalized tonic-clonic seizures in rodents to screen for anticonvulsant drug activity.

Materials:

  • Electroconvulsive shock apparatus

  • Corneal electrodes

  • Animal restrainers

  • 0.9% Saline solution

  • Test compounds and vehicle control

  • Male albino mice (20-25 g)

Procedure:

  • Animal Preparation: Acclimatize mice to the laboratory environment for at least 3 days before the experiment.

  • Compound Administration: Administer the test compound or vehicle control intraperitoneally (i.p.).

  • Seizure Induction: At the time of predicted peak effect of the test compound, place the corneal electrodes on the eyes of the restrained mouse. Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

  • Observation: Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension seizure.

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension. An animal is considered protected if it does not exhibit this response. The median effective dose (ED50), the dose that protects 50% of the animals, is then calculated.

Androgen Receptor Antagonism: A New Frontier in Prostate Cancer Therapy

Derivatives of this compound have shown significant promise as androgen receptor (AR) antagonists, a key strategy in the treatment of prostate cancer. Enzalutamide (B1683756), a potent AR antagonist, features a related thiohydantoin core, highlighting the potential of this scaffold.

Comparative AR Antagonist Activity
Compound/DerivativeStructureLNCaP Cell Line (IC50 in nM)Reference CompoundReference IC50 (nM)
Enzalutamide -36--
Compound 38 Thiohydantoin derivative124Bicalutamide>1000
Compound 92 (MDV3100) Thiohydantoin derivative36Bicalutamide>1000
Compound 48c Indoline (B122111) thiohydantoin derivativeMore potent than EnzalutamideEnzalutamide36

Key SAR Insights:

  • The thiohydantoin scaffold is a viable backbone for potent AR antagonists.[2][3]

  • Modifications at the N-1 and N-3 positions of the thiohydantoin ring, as well as substitutions on the diphenyl groups, are crucial for optimizing AR binding affinity and antagonist activity.

  • The development of compounds like MDV3100 (enzalutamide) from a thiohydantoin library demonstrates the success of SAR-guided optimization in this area.[2]

  • Introduction of an indoline moiety has led to the discovery of derivatives with improved potency over enzalutamide.[4]

Experimental Protocol: Androgen Receptor (AR) Competitive Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.

Materials:

  • Recombinant human androgen receptor (or rat prostate cytosol)

  • Radiolabeled androgen (e.g., [3H]-R1881)

  • Test compounds and unlabeled androgen (for non-specific binding)

  • Assay buffer

  • 96-well plates

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, set up wells for total binding (radioligand + AR), non-specific binding (radioligand + AR + excess unlabeled androgen), and competitive binding (radioligand + AR + test compound at various concentrations).

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Separation: Separate the bound from the free radioligand using methods like hydroxylapatite precipitation or filter binding.

  • Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.

  • Data Analysis: Calculate the specific binding and plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

Anti-Proliferative and Anti-Angiogenic Activity: Targeting Cancer Cell Growth

DPTH and its derivatives have demonstrated significant anti-proliferative effects against various cancer cell lines and have also shown potential as anti-angiogenic agents. The mechanism often involves the induction of cell cycle arrest.

Comparative Anti-Proliferative Efficacy
Compound/DerivativeCell LineIC50 (µM)Reference CompoundReference IC50 (µM)
DPTH HUVEC12.5 - 50--
DPTH-N10 HUVECMore potent than DPTHDPTH12.5 - 50
Compound 4c EGFR expressing cells0.09Erlotinib0.07
Compound 31c LNCaP, LNCaP/ARSimilar to EnzalutamideEnzalutamide~1-5

Key SAR Insights:

  • DPTH inhibits the proliferation of human umbilical vein endothelial cells (HUVEC) in a dose-dependent manner.[5]

  • The introduction of a naphthalene-containing side chain at the sulfur atom (DPTH-N10) significantly enhances the anti-proliferative and anti-angiogenic activity compared to the parent DPTH molecule.[6]

  • Derivatives have been synthesized that show potent inhibitory activity against EGFR, a key target in cancer therapy.[7]

  • Thiohydantoin-based AR antagonists also exhibit anti-proliferative effects in androgen-dependent prostate cancer cells.

Experimental Protocol: MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • 96-well plates

  • Cells in culture

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a specialized detergent-based solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) product.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.

Visualizing the Mechanisms

To better understand the relationships and processes discussed, the following diagrams are provided.

experimental_workflow cluster_anticonvulsant Anticonvulsant Activity cluster_ar AR Antagonism cluster_antiproliferative Anti-Proliferative Activity ac1 Compound Administration (i.p.) ac2 Maximal Electroshock Seizure (MES) Test ac1->ac2 ac3 Observation of Tonic Hindlimb Extension ac2->ac3 ac4 Determine ED50 ac3->ac4 ar1 Competitive Binding Assay Setup ar2 Incubation ar1->ar2 ar3 Separation of Bound/Free Ligand ar2->ar3 ar4 Quantification (Scintillation Counting) ar3->ar4 ar5 Determine IC50 ar4->ar5 ap1 Cell Seeding & Treatment ap2 MTT Assay ap1->ap2 ap3 Formazan Solubilization ap2->ap3 ap4 Absorbance Measurement ap3->ap4 ap5 Determine IC50 ap4->ap5

Caption: Experimental workflows for evaluating the biological activities of DPTH derivatives.

signaling_pathway DPTH This compound Derivatives p21 p21 (CDKN1A) Upregulation DPTH->p21 induces CDK2_CyclinE CDK2/Cyclin E Complex p21->CDK2_CyclinE inhibits CDK4_CyclinD CDK4/Cyclin D Complex p21->CDK4_CyclinD inhibits Rb Rb Phosphorylation CDK2_CyclinE->Rb phosphorylates CDK4_CyclinD->Rb phosphorylates E2F E2F Release Rb->E2F inhibits G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition promotes Cell_Proliferation Cell Proliferation G1_S_Transition->Cell_Proliferation

Caption: Proposed mechanism of anti-proliferative action of DPTH derivatives via p21 upregulation.

Conclusion

The this compound scaffold is a versatile platform for the development of novel therapeutic agents. Structure-activity relationship studies have revealed that modifications to the core structure can lead to potent and selective compounds with diverse biological activities. While the parent DPTH molecule shows limited anticonvulsant effects compared to phenytoin, its derivatives have demonstrated significant potential as androgen receptor antagonists for prostate cancer and as anti-proliferative and anti-angiogenic agents. Further optimization of this scaffold, guided by the SAR principles outlined in this guide, holds promise for the discovery of new and effective drugs for a range of diseases. It is important to note that direct comparison of quantitative data across different studies should be approached with caution due to variations in experimental conditions. This guide serves as a valuable resource for researchers in the field, providing a foundation for future drug design and development efforts centered on this promising chemical scaffold.

References

A Comparative Analysis of 5,5-Diphenyl-2-thiohydantoin and Other Angiogenesis Inhibitors: Efficacy and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, progression, and metastasis. Consequently, the inhibition of angiogenesis has emerged as a key therapeutic strategy in oncology. This guide provides a comparative overview of the efficacy of 5,5-Diphenyl-2-thiohydantoin (DPTH), and its more potent derivative DPTH-N10, against established angiogenesis inhibitors such as Bevacizumab, Sunitinib (B231), and Sorafenib (B1663141). The comparison is based on available preclinical data, focusing on their mechanisms of action, in vitro efficacy, and the experimental protocols used for their evaluation.

Mechanism of Action: A Tale of Two Pathways

The angiogenesis inhibitors discussed herein operate through distinct molecular pathways. DPTH and its derivatives employ a mechanism centered on cell cycle arrest, while the other inhibitors primarily target the Vascular Endothelial Growth Factor (VEGF) signaling cascade, a pivotal pathway in angiogenesis.

This compound (DPTH) and DPTH-N10: These compounds exert their anti-proliferative effects on endothelial cells by upregulating the cyclin-dependent kinase (CDK) inhibitor p21.[1][2] This increase in p21 leads to the inhibition of CDK2 and CDK4, crucial enzymes for cell cycle progression.[1] The inhibition of these kinases results in the G1 phase arrest of the cell cycle in Human Umbilical Vein Endothelial Cells (HUVECs), thereby preventing their proliferation.[1][2] The derivative, 2-(naphthalen-2-ylmethylsulfanyl)-5,5-diphenyl-1,5-dihydro-imidazol-4-one (DPTH-N10), has demonstrated approximately five times stronger inhibition of DNA synthesis in HUVECs compared to its parent compound, DPTH.[2]

Bevacizumab, Sunitinib, and Sorafenib: These are well-established angiogenesis inhibitors that primarily target the VEGF signaling pathway.[3]

  • Bevacizumab is a monoclonal antibody that binds to VEGF-A, preventing it from activating its receptors on endothelial cells.[3]

  • Sunitinib and Sorafenib are small molecule tyrosine kinase inhibitors (TKIs) that target multiple receptors, including the VEGF receptors (VEGFRs).[3] By inhibiting these receptors, they block the downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[4]

Comparative Efficacy Data

The following table summarizes the available quantitative data on the efficacy of DPTH, DPTH-N10, and other selected angiogenesis inhibitors in preclinical in vitro models. It is important to note that this data is compiled from various studies and not from direct head-to-head comparisons, which may lead to variations due to different experimental conditions.

CompoundAssayCell LineEfficacy MetricValueCitation(s)
This compound (DPTH) HUVEC ProliferationHUVECConcentration Range for Inhibition12.5-50 µM[1]
DPTH-N10 [3H]thymidine IncorporationHUVECInhibition vs. DPTH (at 20 µM)~5x stronger[2]
Bevacizumab VEGFR2 ActivationEngineered cell lineIC500.11 µg/mL (~0.76 nM)[5]
Ba/F3-VEGFR2 ProliferationBa/F3-VEGFR2IC503.7 µg/mL (~25.7 nM)[6]
Sunitinib VEGF-induced HUVEC ProliferationHUVECIC5040 nM[7][8]
Sorafenib HUVEC ProliferationHUVECIC50~1.5 µM[9]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.

cluster_vegf VEGF Signaling Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Proliferation Endothelial Cell Proliferation & Migration MAPK->Proliferation Bevacizumab Bevacizumab Bevacizumab->VEGF TKIs Sunitinib / Sorafenib TKIs->VEGFR

Caption: Simplified VEGF signaling pathway and points of inhibition.

cluster_dpth DPTH/DPTH-N10 Mechanism of Action DPTH DPTH / DPTH-N10 p21 ↑ p21 Protein DPTH->p21 CDK2_4 CDK2 / CDK4 p21->CDK2_4 G1_Arrest G1 Cell Cycle Arrest CDK2_4->G1_Arrest Proliferation_Inhibition Inhibition of Endothelial Cell Proliferation G1_Arrest->Proliferation_Inhibition

Caption: Mechanism of action of DPTH and DPTH-N10.

cluster_cam Chick Chorioallantoic Membrane (CAM) Assay Workflow Fertilized_Egg Fertilized Chicken Egg (Day 3-4) Window Create a Window in the Eggshell Fertilized_Egg->Window Implantation Implant Test Substance on CAM Window->Implantation Incubation Incubate for Several Days Implantation->Incubation Observation Observe and Quantify Blood Vessel Growth Incubation->Observation

References

Validating the In Vitro Mechanism of Action of 5,5-Diphenyl-2-thiohydantoin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the in vitro validation of the anticonvulsant mechanism of action of 5,5-Diphenyl-2-thiohydantoin (DPTH). Due to the limited publicly available data on the direct neuronal effects of DPTH, this document focuses on a comparative analysis with established anticonvulsant drugs that share structural similarities, namely Phenytoin, Carbamazepine, and Lamotrigine. The objective is to present the known mechanisms of these alternatives and provide detailed experimental protocols to facilitate the investigation and validation of DPTH's potential neuronal targets.

Executive Summary

This compound (DPTH) is a structural analog of the well-established anticonvulsant drug Phenytoin.[1] While the anti-proliferative and anti-angiogenic effects of DPTH have been described in vascular endothelial cells, its precise mechanism of action at the neuronal level remains to be fully elucidated.[1][2] In contrast, the primary mechanisms of action for Phenytoin, Carbamazepine, and Lamotrigine are well-characterized and predominantly involve the modulation of voltage-gated sodium channels, with additional effects on other ion channels and neurotransmitter systems.[3][4][5][6] This guide outlines the key in vitro experiments required to investigate whether DPTH shares a similar neuronal mechanism with its structural analog, Phenytoin, and other related anticonvulsants.

Comparative Analysis of Mechanisms of Action

The following table summarizes the established in vitro mechanisms of action for Phenytoin, Carbamazepine, and Lamotrigine. This information provides a basis for formulating hypotheses regarding the potential neuronal targets of DPTH.

DrugPrimary Mechanism of ActionSecondary/Other Mechanisms of ActionKey In Vitro Effects
Phenytoin Blocks voltage-gated sodium channels (VGSCs) in their inactive state in a use- and frequency-dependent manner.[3][4]Minor effects on calcium channels.[3]Reduces sustained high-frequency neuronal firing.[4]
Carbamazepine Blocks voltage-gated sodium channels (VGSCs) in their inactive state.[5][6][7]Has an active metabolite (carbamazepine-10,11-epoxide) with anticonvulsant properties.[7] May modulate voltage-gated calcium channels and serotonin (B10506) systems.[7]Prevents repetitive and sustained firing of action potentials.[6][7]
Lamotrigine Inhibits voltage-gated sodium channels, stabilizing presynaptic neuronal membranes.[8][9][10]Inhibits the release of excitatory amino acid neurotransmitters (glutamate and aspartate).[8][9][10] May interact with voltage-activated calcium channels.[9]Inhibits burst firing in cortical neurons.[8]
This compound (DPTH) Hypothesized: Blocks voltage-gated sodium channels, similar to Phenytoin, due to structural analogy.To be determined: Potential effects on other ion channels (e.g., calcium) and neurotransmitter systems (e.g., GABA, glutamate).To be determined: Potential reduction of sustained high-frequency neuronal firing.

Experimental Protocols for In Vitro Validation

To elucidate the neuronal mechanism of action of DPTH and compare it to its alternatives, a series of in vitro assays are essential. The following are detailed protocols for key experiments.

Whole-Cell Patch Clamp Electrophysiology for Voltage-Gated Sodium Channel (VGSC) Modulation

This protocol is designed to assess the effect of DPTH on the function of voltage-gated sodium channels in cultured neurons.

Objective: To determine if DPTH modulates sodium channel currents in a manner similar to Phenytoin, Carbamazepine, and Lamotrigine.

Methodology:

  • Cell Culture: Primary neuronal cultures (e.g., from rat hippocampus or cortex) or a suitable neuronal cell line (e.g., SH-SY5Y) are plated on glass coverslips.

  • Recording Setup: Recordings are performed using a patch-clamp amplifier and data acquisition system. The whole-cell configuration is established to record ionic currents across the entire cell membrane.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4).

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH 7.3). Cesium is used to block potassium channels.

  • Voltage Protocol:

    • Cells are held at a holding potential of -80 mV.

    • To elicit sodium currents, depolarizing voltage steps are applied (e.g., from -80 mV to +40 mV in 10 mV increments).

    • To assess use-dependent block, a train of depolarizing pulses (e.g., to 0 mV for 20 ms (B15284909) at 10 Hz) is applied.

  • Drug Application: DPTH and comparator drugs (Phenytoin, Carbamazepine, Lamotrigine) are acutely perfused onto the cells at various concentrations.

  • Data Analysis: The amplitude and kinetics of the sodium currents are measured before and after drug application. The percentage of current inhibition and any changes in the voltage-dependence of activation and inactivation are determined. The effect of the drug on the current amplitude during the train of pulses is analyzed to determine use-dependency.

Synaptosome Preparation and Neurotransmitter Release Assays

This protocol allows for the investigation of DPTH's effects on the presynaptic release of the excitatory neurotransmitter glutamate (B1630785) and the inhibitory neurotransmitter GABA.

Objective: To determine if DPTH modulates the release of key neurotransmitters involved in seizure activity.

Methodology:

  • Synaptosome Preparation:

    • Brain tissue (e.g., rat cortex or hippocampus) is homogenized in a sucrose (B13894) buffer.

    • The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction, which contains nerve terminals.

  • Glutamate Release Assay:

    • Synaptosomes are pre-loaded with a fluorescent glutamate indicator or radiolabeled glutamate.

    • Release is stimulated by depolarization with a high concentration of KCl.

    • The amount of released glutamate in the supernatant is quantified using a fluorometer or scintillation counter in the presence and absence of DPTH and comparator drugs.

  • GABA Release Assay:

    • A similar protocol to the glutamate release assay is followed, but synaptosomes are pre-loaded with radiolabeled GABA ([³H]-GABA).

    • The amount of released GABA is quantified by scintillation counting.

In Vitro Seizure Models in Hippocampal Slices

This protocol utilizes an ex vivo model to assess the anticonvulsant potential of DPTH in a more integrated neuronal network.

Objective: To evaluate the ability of DPTH to suppress epileptiform activity in a brain slice model.

Methodology:

  • Slice Preparation: Acute hippocampal slices (300-400 µm thick) are prepared from rodent brains and maintained in artificial cerebrospinal fluid (aCSF).

  • Induction of Epileptiform Activity: Seizure-like activity is induced by perfusing the slices with a pro-convulsant agent, such as 4-aminopyridine (B3432731) (4-AP) or by using a low-magnesium aCSF.[5]

  • Electrophysiological Recording: Extracellular field potentials are recorded from the CA1 or CA3 region of the hippocampus to monitor neuronal activity.

  • Drug Application: DPTH and comparator drugs are bath-applied to the slices, and changes in the frequency, amplitude, and duration of the epileptiform discharges are recorded and analyzed.

Neuronal Viability Assays

These assays are crucial to determine if the observed effects of DPTH are due to a specific modulation of neuronal function or a result of general cytotoxicity.

Objective: To assess the potential neurotoxicity of DPTH at effective concentrations.

Methodology:

  • Cell Culture: Primary neurons or neuronal cell lines are cultured in multi-well plates.

  • Drug Treatment: Cells are incubated with a range of concentrations of DPTH for a specified period (e.g., 24-48 hours).

  • MTT Assay: This colorimetric assay measures the metabolic activity of viable cells. The reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan (B1609692) by mitochondrial dehydrogenases is quantified spectrophotometrically.[8]

  • LDH Assay: This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, which is an indicator of cell membrane damage and cytotoxicity.[8]

Visualizing the Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the known signaling pathways of the comparator drugs and the experimental workflows for validating the mechanism of action of DPTH.

G cluster_phenytoin Phenytoin/Carbamazepine Pathway cluster_lamotrigine Lamotrigine Pathway phenytoin Phenytoin / Carbamazepine vgsc_inactive Inactive Voltage-Gated Sodium Channel phenytoin->vgsc_inactive Binds to and stabilizes sustained_firing Reduced Sustained High-Frequency Firing vgsc_inactive->vgsc_inactive lamotrigine Lamotrigine vgsc Voltage-Gated Sodium Channel lamotrigine->vgsc Inhibits glutamate_release Glutamate Release vgsc->glutamate_release Reduces

Caption: Known signaling pathways of comparator anticonvulsant drugs.

G cluster_workflow In Vitro Validation Workflow for DPTH start DPTH patch_clamp Whole-Cell Patch Clamp (VGSC activity) start->patch_clamp neurotransmitter_release Synaptosome Assays (Glutamate/GABA release) start->neurotransmitter_release slice_model Hippocampal Slice Model (Anticonvulsant effect) start->slice_model viability Neuronal Viability Assays (MTT/LDH) start->viability mechanism Elucidation of Neuronal Mechanism patch_clamp->mechanism neurotransmitter_release->mechanism slice_model->mechanism viability->mechanism

Caption: Experimental workflow for DPTH mechanism validation.

Conclusion

While the anticonvulsant potential of this compound is suggested by its structural similarity to Phenytoin, rigorous in vitro validation is required to establish its mechanism of action at the neuronal level. This guide provides a comparative framework and detailed experimental protocols to investigate whether DPTH acts through the modulation of voltage-gated sodium channels, neurotransmitter release, or other potential targets. The systematic application of these in vitro assays will be crucial in characterizing the pharmacological profile of DPTH and determining its potential as a novel anticonvulsant therapeutic.

References

Unveiling the Anti-Proliferative Potential of Thiohydantoin Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel anticancer agents, thiohydantoin and its derivatives have emerged as a promising class of compounds with significant anti-proliferative effects across a range of cancer cell lines. This comparative guide synthesizes recent experimental data to provide researchers, scientists, and drug development professionals with a comprehensive overview of the efficacy of various thiohydantoin analogs, their mechanisms of action, and the experimental protocols used to evaluate their therapeutic potential.

Thiohydantoin derivatives exert their anticancer effects through various mechanisms, most notably through the antagonism of the androgen receptor (AR) and the inhibition of critical signaling pathways such as the PI3K/Akt/mTOR cascade, which is frequently dysregulated in cancer.[1] The structural versatility of the thiohydantoin scaffold allows for modifications that can enhance potency and selectivity against different cancer types.

Comparative Anti-Proliferative Activity of Thiohydantoin Analogs

The anti-proliferative efficacy of thiohydantoin analogs is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values of representative thiohydantoin derivatives against various cancer cell lines, offering a clear comparison of their potency.

Thiohydantoin AnalogCancer Cell LineIC50 (µM)Reference
Enzalutamide Analog (6c)DU-145 (Prostate)18.26
Enzalutamide Analog (6c)LNCaP (Prostate)20.31[2]
Enzalutamide Analog (6c)PC3 (Prostate)19.74[2]
Enzalutamide Analog (6h)DU-145 (Prostate)19.52[2]
Enzalutamide Analog (6h)LNCaP (Prostate)18.26[2]
Enzalutamide Analog (6h)PC3 (Prostate)20.31[2]
N-methylbutyramide analog (80)LNCaP/AR (Prostate)0.092
Thiohydantoin-triazole (9b)HepG2 (Liver)10.30[3]
Thiohydantoin-triazole (9b)HT-29 (Colon)13.73[3]
Thiohydantoin-triazole (9b)MCF-7 (Breast)7.85[3]
Phthalazinone thiohydantoin (LG-12)MDA-MB-436 (Breast)1.0[4]
3-aryl-5-benzylidene-1-methyl-2-thiohydantoin (4c)Various90 nM (EGFR IC50)[5]
3-aryl-5-benzylidene-1-methyl-2-thiohydantoin (4e)Various107 nM (EGFR IC50)[5]
3-aryl-5-benzylidene-1-methyl-2-thiohydantoin (4d)Various128 nM (EGFR IC50)[5]
Niclosamide Analog (B9)LNCaP95 (Prostate)0.130[6]
Niclosamide Analog (B9)22RV1 (Prostate)0.0997[6]

Key Signaling Pathways and Mechanisms of Action

Several thiohydantoin derivatives have been shown to target and inhibit the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1] Dysregulation of this pathway is a common feature in many cancers, making it an attractive target for therapeutic intervention.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Thiohydantoin Thiohydantoin Analogs Thiohydantoin->PI3K inhibit Thiohydantoin->Akt inhibit Thiohydantoin->mTORC1 inhibit

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by thiohydantoin analogs.

Experimental Protocols

The evaluation of the anti-proliferative effects of thiohydantoin analogs relies on standardized in vitro assays. Below are detailed methodologies for two key experiments: the MTT assay for cell viability and flow cytometry for cell cycle analysis.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Thiohydantoin analogs dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the thiohydantoin analogs in culture medium. Replace the medium in the wells with 100 µL of medium containing the different concentrations of the compounds. Include a vehicle control (medium with solvent).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the MTT to be metabolized.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

MTT_Assay_Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Incubate1 Incubate 24h SeedCells->Incubate1 AddCompound Add Thiohydantoin Analogs Incubate1->AddCompound Incubate2 Incubate 48-72h AddCompound->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 3-4h AddMTT->Incubate3 Solubilize Solubilize Formazan Crystals Incubate3->Solubilize ReadAbsorbance Read Absorbance at 570 nm Solubilize->ReadAbsorbance Analyze Calculate IC50 ReadAbsorbance->Analyze End End Analyze->End

Caption: Experimental workflow for the MTT cell viability assay.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry with propidium (B1200493) iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[7][8]

Materials:

  • Treated and untreated cancer cells

  • Phosphate-Buffered Saline (PBS)

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in ice-cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer.

  • Data Analysis: The DNA content is measured, and the percentage of cells in each phase of the cell cycle is determined using appropriate software.

This guide provides a foundational understanding of the anti-proliferative effects of thiohydantoin analogs. The presented data and protocols are intended to support further research and development in the field of oncology.

References

A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for the Analysis of 5,5-Diphenyl-2-thiohydantoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 5,5-Diphenyl-2-thiohydantoin (DPTH), a sulfur analog of the anticonvulsant drug phenytoin, is crucial in various stages of pharmaceutical research and development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques widely employed for the analysis of pharmaceutical compounds. This guide provides an objective comparison of these two methods for DPTH analysis, supported by representative experimental data and detailed methodologies to assist in method selection, development, and cross-validation.

Data Presentation: Performance Characteristics

The selection of an analytical method is often dictated by its performance characteristics. The following table summarizes typical validation parameters for HPLC-UV and GC-MS methods for the analysis of this compound, based on established guidelines from the International Council for Harmonisation (ICH).[1][2]

Validation Parameter HPLC-UV GC-MS
Linearity (Correlation Coefficient, r²) ≥ 0.999≥ 0.999
Range 1 - 50 µg/mL0.1 - 10 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD)
- Intraday≤ 1.5%≤ 2.0%
- Interday≤ 2.0%≤ 2.5%
Limit of Detection (LOD) ~0.1 µg/mL~0.02 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.06 µg/mL
Specificity/Selectivity GoodExcellent
Robustness GoodModerate

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for reproducible and reliable results. Below are representative methodologies for the analysis of this compound using HPLC-UV and GC-MS.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the routine quantification of DPTH in bulk drug substance and simple formulations.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: An Agilent 1100 series or equivalent system with a UV detector.[3]

  • Column: Phenomenex Kinetex C18 (250 x 4.6 mm, 5 µm).[3]

  • Mobile Phase: A mixture of 0.05 M potassium dihydrogen phosphate (B84403) buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile (B52724) (50:50, v/v).[3][4]

  • Flow Rate: 1.0 mL/min.[4]

  • Injection Volume: 20 µL.[5]

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

2. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Sample Preparation: Accurately weigh a quantity of the sample equivalent to 10 mg of DPTH and dissolve it in 100 mL of the mobile phase. Filter the solution through a 0.45 µm nylon syringe filter before injection.[6]

3. Method Validation Parameters:

  • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.[2][6]

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the standard (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0 - 102.0%.[2]

  • Precision: Determine intraday precision by analyzing six replicate injections of a standard solution on the same day. For interday precision, repeat the analysis on three different days. The relative standard deviation (%RSD) should be ≤ 1.5% for intraday and ≤ 2.0% for interday precision.[4][6]

  • LOD and LOQ: Determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ) based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[7]

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters such as mobile phase composition (±2%), pH (±0.2 units), and column temperature (±2°C).[2]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method offers higher sensitivity and selectivity, making it ideal for the analysis of DPTH at trace levels or in complex matrices. A derivatization step is typically required to improve the volatility and thermal stability of the analyte.

1. Instrumentation and Chromatographic Conditions:

  • GC-MS System: An Agilent 7890B GC coupled with a 5977A MS detector or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the derivatized DPTH.

2. Derivatization and Sample Preparation:

  • Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of pyridine (B92270).

  • Calibration Standards: Prepare calibration standards by diluting the stock solution with pyridine to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Derivatization Procedure: To 100 µL of each standard or sample solution in a sealed vial, add 100 µL of BSTFA + 1% TMCS. Heat the mixture at 70°C for 30 minutes.[8]

  • Injection: Inject 1 µL of the derivatized solution into the GC-MS system.

3. Method Validation Parameters:

  • Linearity: Analyze the derivatized calibration standards and construct a calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the standard. The mean recovery should be within 97.0 - 103.0%.

  • Precision: Determine intraday and interday precision as described for the HPLC method. The %RSD should be ≤ 2.0% for intraday and ≤ 2.5% for interday precision.

  • LOD and LOQ: Determine based on the standard deviation of the response and the slope of the calibration curve.

  • Specificity: The use of SIM mode in MS provides high specificity by monitoring for unique fragment ions of the derivatized analyte, minimizing interference from matrix components.

Mandatory Visualization

The following diagram illustrates the logical workflow for the cross-validation of the HPLC and GC-MS methods for the analysis of this compound.

CrossValidationWorkflow start Start: Define Analytical Requirements hplc_dev HPLC Method Development & Optimization start->hplc_dev gcms_dev GC-MS Method Development & Derivatization start->gcms_dev hplc_val HPLC Method Validation (Linearity, Accuracy, Precision, etc.) hplc_dev->hplc_val gcms_val GC-MS Method Validation (Linearity, Accuracy, Precision, etc.) gcms_dev->gcms_val sample_analysis Analyze the Same Set of Samples by Both Validated Methods hplc_val->sample_analysis gcms_val->sample_analysis stat_comp Statistical Comparison of Results (e.g., t-test, Bland-Altman plot) sample_analysis->stat_comp acceptance Acceptance Criteria Met? stat_comp->acceptance report Final Cross-Validation Report acceptance->report Yes troubleshoot Troubleshoot & Re-evaluate Methods acceptance->troubleshoot No troubleshoot->hplc_dev troubleshoot->gcms_dev

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

Conclusion

Both HPLC-UV and GC-MS are robust and reliable methods for the quantification of this compound. The choice between the two techniques depends on the specific analytical requirements. HPLC-UV is a straightforward and cost-effective method suitable for routine quality control with less complex sample matrices. In contrast, GC-MS offers superior sensitivity and selectivity, making it the preferred method for trace-level quantification and analysis in complex biological or environmental samples, although it requires a derivatization step. A thorough cross-validation as outlined is essential to ensure the consistency and reliability of analytical data when using both methods interchangeably.

References

Benchmarking 5,5-Diphenyl-2-thiohydantoin Against Known CDK Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 5,5-Diphenyl-2-thiohydantoin (DPTH) and established Cyclin-Dependent Kinase (CDK) inhibitors. While many known inhibitors directly target the ATP-binding pocket of CDKs, current research indicates that DPTH exerts its anti-proliferative effects through an indirect mechanism, making a direct comparison of enzymatic inhibition challenging. This document summarizes the available data on DPTH's cellular effects and contrasts them with the performance of well-characterized direct CDK inhibitors.

Mechanism of Action: An Indirect Approach to CDK Inhibition

This compound has been shown to inhibit the proliferation of human umbilical vein endothelial cells (HUVEC) by inducing cell cycle arrest at the G0/G1 phase.[1] This effect is not due to direct inhibition of CDK enzymes but rather through the upregulation of the p21 protein.[1] The p21 protein, a potent cyclin-dependent kinase inhibitor (CKI), subsequently forms complexes with and inactivates CDK2 and CDK4, leading to a halt in cell cycle progression.[1]

In contrast, the benchmark CDK inhibitors included in this guide are primarily ATP-competitive inhibitors that directly bind to and block the activity of specific CDK enzymes.

Comparative Analysis of Cellular Effects

Due to the indirect nature of DPTH's activity, a direct comparison of IC50 values from biochemical kinase assays is not applicable. Instead, this table compares the effective concentrations of DPTH that induce cell cycle arrest with the reported cellular IC50 values of known direct CDK inhibitors in various cancer cell lines.

CompoundTarget(s)Mechanism of ActionCell LineEffective Concentration / IC50Reference
This compound (DPTH) Indirectly CDK2, CDK4Upregulation of p21HUVEC12.5-50 µM (induces G0/G1 arrest)[1]
Flavopiridol (Alvocidib) CDK1, CDK2, CDK4, CDK6, CDK7, CDK9Direct, ATP-competitiveVarious30-300 nM (IC50)
Palbociclib (Ibrance®) CDK4, CDK6Direct, ATP-competitiveVarious11-16 nM (IC50)
Ribociclib (Kisqali®) CDK4, CDK6Direct, ATP-competitiveVarious10-39 nM (IC50)
Abemaciclib (Verzenio®) CDK4, CDK6Direct, ATP-competitiveVarious2-10 nM (IC50)

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and a typical experimental approach for evaluating CDK inhibitors, the following diagrams are provided.

CDK_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_inhibitors Inhibitors Mitogenic_Signals Mitogenic Signals CyclinD Cyclin D Mitogenic_Signals->CyclinD induces Active_CDK46_CyclinD Active CDK4/6-Cyclin D Complex CyclinD->Active_CDK46_CyclinD CDK46 CDK4/6 CDK46->Active_CDK46_CyclinD Rb Rb Active_CDK46_CyclinD->Rb phosphorylates E2F E2F Rb->E2F inhibits pRb p-Rb Rb->pRb S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes pRb->E2F releases DNA_Replication DNA Replication S_Phase_Genes->DNA_Replication Known_Inhibitors Known CDK Inhibitors (e.g., Palbociclib) Known_Inhibitors->Active_CDK46_CyclinD DPTH This compound (DPTH) p21 p21 DPTH->p21 upregulates p21->Active_CDK46_CyclinD

Caption: Simplified CDK4/6 signaling pathway illustrating the G1 to S phase transition and the points of intervention for direct and indirect CDK inhibitors.

Experimental_Workflow cluster_screening Screening & Analysis start Start: Candidate Compound (e.g., DPTH) cell_culture 1. Cell Culture (e.g., HUVEC, Cancer Cell Lines) start->cell_culture kinase_assay 5. In Vitro Kinase Assay (for direct inhibitors) start->kinase_assay Direct Inhibitors treatment 2. Compound Treatment (Varying Concentrations) cell_culture->treatment cell_viability 3a. Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->cell_viability cell_cycle 3b. Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle western_blot 4. Western Blot Analysis (p21, p-Rb, Cyclins, CDKs) treatment->western_blot data_analysis 6. Data Analysis (IC50, % Arrest) cell_viability->data_analysis cell_cycle->data_analysis western_blot->data_analysis kinase_assay->data_analysis conclusion Conclusion: Efficacy & Mechanism data_analysis->conclusion

Caption: A general experimental workflow for the evaluation of potential CDK inhibitors, from initial screening to mechanistic studies.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of CDK inhibitors.

Cell Viability Assay (MTT Assay)
  • Objective: To determine the cytotoxic or anti-proliferative effects of the compound.

  • Methodology:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound (e.g., DPTH) and a vehicle control for a specified period (e.g., 24, 48, 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis (Flow Cytometry)
  • Objective: To determine the effect of the compound on cell cycle distribution.

  • Methodology:

    • Seed cells in 6-well plates and treat with the test compound at various concentrations for a specified time.

    • Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

    • Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.

    • Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the DNA content of the cells using a flow cytometer.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Western Blot Analysis
  • Objective: To detect changes in the protein levels of key cell cycle regulators.

  • Methodology:

    • Treat cells with the test compound as described for the cell cycle analysis.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.

    • Incubate the membrane with primary antibodies against target proteins (e.g., p21, CDK2, CDK4, p-Rb, Cyclin D1) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Use a loading control (e.g., β-actin or GAPDH) to normalize protein expression.

In Vitro Kinase Assay (for direct inhibitors)
  • Objective: To directly measure the inhibitory activity of a compound against a specific CDK enzyme.

  • Methodology:

    • Prepare a reaction mixture containing the purified recombinant CDK/cyclin complex, a specific substrate (e.g., a peptide derived from Rb), and ATP in a kinase assay buffer.

    • Add the test compound at various concentrations to the reaction mixture.

    • Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time.

    • Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (³²P-ATP), fluorescence, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

    • Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.

Conclusion

This compound represents an interesting compound with anti-proliferative properties that are mediated, at least in part, by the indirect inhibition of CDK2 and CDK4. While it does not fit the classical profile of a direct, ATP-competitive CDK inhibitor, its ability to upregulate the endogenous inhibitor p21 highlights an alternative strategy for targeting the cell cycle. For researchers in drug development, DPTH and its analogs may serve as a starting point for the design of novel therapeutics that modulate the p21 pathway. Further studies are warranted to fully elucidate the complete mechanism of action of DPTH and to explore its potential in various disease models. Direct comparison with established CDK inhibitors underscores the diversity of approaches available for targeting cell cycle dysregulation in pathological conditions.

References

In Vivo Validation of 5,5-Diphenyl-2-thiohydantoin's Anti-Tumor Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5-Diphenyl-2-thiohydantoin (DPTH) and its derivatives have emerged as a promising class of compounds with demonstrated in vitro anti-proliferative and anti-angiogenic properties. Studies have shown that DPTH can inhibit the proliferation of Human Umbilical Vein Endothelial Cells (HUVEC), a key process in tumor angiogenesis. While in vitro data provides a foundational understanding of a compound's potential, in vivo validation is a critical step in the drug discovery pipeline to assess efficacy and safety in a complex biological system.

This guide provides a comparative framework for the in vivo validation of the anti-tumor activity of novel therapeutic candidates like this compound. Due to the current lack of publicly available in vivo anti-tumor data for DPTH, this document outlines the essential experimental protocols and presents a comparative analysis using data from well-established chemotherapeutic agents, cisplatin (B142131) and paclitaxel (B517696), as benchmarks. This approach offers a valuable resource for researchers designing and interpreting in vivo studies for new anti-cancer compounds.

Comparative In Vivo Efficacy of Anti-Tumor Agents

The following table summarizes representative in vivo data for standard chemotherapeutic agents, offering a benchmark for evaluating the potential efficacy of novel compounds like this compound.

CompoundCancer Type (Cell Line)Mouse ModelDosage and AdministrationKey Efficacy Endpoint (e.g., TGI)
Cisplatin Ovarian Cancer (SKOV3)BALB/c Nude Mice2 mg/kg, intraperitoneallySignificant reduction in tumor volume compared to control.[1]
Breast Cancer (HCC1937)SCID Mice5 mg/kg, intraperitoneally, weekly for 4 weeksAlmost complete tumor growth inhibition in BRCA1-defective xenografts.[2]
Paclitaxel Lung Cancer (A549, NCI-H23, NCI-H460)Nude Mice12-24 mg/kg/day, intravenously for 5 daysSignificant tumor growth inhibition.[3]
Appendiceal Adenocarcinoma (PDX Model)NSG Mice25 mg/kg, intraperitoneally, weekly71.4% - 98.3% tumor growth reduction.[4]

TGI: Tumor Growth Inhibition; PDX: Patient-Derived Xenograft

Experimental Protocols for In Vivo Validation

A well-defined and standardized protocol is crucial for the reproducibility and accurate interpretation of in vivo anti-tumor studies. The subcutaneous xenograft model is a widely used and accepted method for the initial preclinical evaluation of novel anti-cancer agents.

Subcutaneous Xenograft Model Protocol
  • Cell Culture and Preparation:

    • Culture human cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer) under standard sterile conditions.

    • Harvest cells when they reach 80-90% confluency using trypsin-EDTA.

    • Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count.

    • Assess cell viability using a method like trypan blue exclusion; viability should be >90%.

    • Resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 5 x 10^6 to 10 x 10^6 cells per 100 µL. To enhance tumor take rate, cells can be resuspended in a mixture of medium and Matrigel.

  • Animal Model and Tumor Implantation:

    • Use immunodeficient mice (e.g., BALB/c nude or NOD-SCID mice), which can accept human tumor xenografts.

    • House animals in a sterile environment with ad libitum access to irradiated food and acidified water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

    • Anesthetize the mouse and sterilize the injection site on the flank.

    • Inject the cell suspension (typically 100 µL) subcutaneously into the flank of the mouse.

    • Monitor the animals regularly for tumor growth.

  • Tumor Monitoring and Treatment Administration:

    • Once tumors are palpable, measure their dimensions (length and width) 2-3 times per week using digital calipers.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .

    • When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (typically 8-10 mice per group).

    • Administer the test compound (e.g., this compound) and control treatments (vehicle and/or positive control like cisplatin or paclitaxel) according to the predetermined dose and schedule. The route of administration will depend on the compound's properties.

    • Monitor the mice for signs of toxicity, including body weight loss, changes in behavior, and any adverse reactions.

  • Efficacy Evaluation and Endpoint:

    • Continue to measure tumor volume and body weight throughout the study.

    • The primary efficacy endpoint is often Tumor Growth Inhibition (TGI), calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 .

    • The study is typically terminated when tumors in the control group reach a specified size, or at a predetermined time point.

    • At the end of the study, tumors are excised and weighed. Tissues may be collected for further analysis (e.g., histopathology, biomarker analysis).

Visualizing Experimental and Biological Pathways

Experimental Workflow for In Vivo Anti-Tumor Activity Assessment

The following diagram illustrates the typical workflow for evaluating the in vivo efficacy of a novel anti-tumor compound.

experimental_workflow cluster_prep Preparation cluster_implant Implantation cluster_treatment Treatment & Monitoring cluster_analysis Analysis cell_culture Cell Line Culture cell_harvest Cell Harvest & Preparation cell_culture->cell_harvest implantation Subcutaneous Implantation cell_harvest->implantation animal_model Immunodeficient Mouse Model animal_model->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment Treatment Administration randomization->treatment monitoring Toxicity & Efficacy Monitoring treatment->monitoring endpoint Study Endpoint monitoring->endpoint data_analysis Data Analysis (TGI) endpoint->data_analysis ex_vivo Ex Vivo Analysis endpoint->ex_vivo

Caption: A typical workflow for in vivo anti-tumor drug validation.

The PI3K/Akt/mTOR Signaling Pathway

Many anti-cancer agents exert their effects by modulating key signaling pathways that regulate cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is frequently dysregulated in cancer and represents a common target for therapeutic intervention.[5][6][7]

PI3K_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation PTEN PTEN PTEN->PIP3 Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and points of regulation.

Conclusion

The successful transition of a novel compound from in vitro discovery to a potential clinical candidate hinges on rigorous in vivo validation. While specific in vivo anti-tumor data for this compound is not yet available, the comparative framework and standardized protocols presented in this guide offer a robust methodology for its evaluation. By benchmarking against established chemotherapeutics and employing well-defined experimental workflows, researchers can effectively assess the therapeutic potential of DPTH and other novel anti-cancer agents, paving the way for the development of new and improved cancer therapies.

References

Comparative study of the enzyme inhibitory kinetics of thiohydantoin derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Thiohydantoin derivatives have emerged as a versatile class of heterocyclic compounds, demonstrating a broad spectrum of biological activities. Their ability to inhibit various enzymes has positioned them as promising candidates in drug discovery and development. This guide provides a comparative study of the enzyme inhibitory kinetics of several thiohydantoin derivatives, supported by experimental data and detailed methodologies for key assays.

Quantitative Comparison of Inhibitory Potency

The inhibitory potential of thiohydantoin derivatives against a range of enzymes is summarized below. The data highlights the diversity of targets and the varying degrees of potency, underscoring the importance of structural modifications to the thiohydantoin scaffold in determining enzyme specificity and efficacy.

Thiohydantoin DerivativeTarget EnzymeInhibition TypeIC50KiReference
L-Valine derived thiohydantoin (1b)Canavalia ensiformis Urease (CEU)Mixed-0.42 mM[1]
D-Valine derived thiohydantoin (1a)Canavalia ensiformis Urease (CEU)---[1]
Unsubstituted-2-thiohydantoinα-amylase-410.35 µg/mL-[2]
Unsubstituted-2-thiohydantoinα-glucosidase-356.22 µg/mL-[2]
Glucopyranosylidene-spiro-thiohydantoin (G-TH)Human Salivary α-amylase (HSA)Mixed-noncompetitive-K(1i)=7.3mM, L(1i)=2.84 mM[3]
Thiohydantoin derivative (FP4)α-amylase-128.90 µg/mL-[4]
Thiohydantoin derivative (FP5)α-amylase-135.45 µg/mL-[4]
Thiohydantoin derivative (FP2)α-amylase-140.25 µg/mL-[4]
Thiohydantoin derivative (FP6)α-amylase-145.30 µg/mL-[4]
Thiohydantoin derivative (FP4)α-glucosidase-129.40 µg/mL-[4]
Thiohydantoin derivative (FP2)α-glucosidase-138.60 µg/mL-[4]
Thiohydantoin derivative (FP1)α-glucosidase-150.85 µg/mL-[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key enzyme inhibition assays discussed in this guide.

Urease Inhibition Assay

This assay is widely used to screen for urease inhibitors, which have applications in both medicine and agriculture. The protocol is based on the Berthelot (indophenol) method, which quantifies ammonia (B1221849) production.[5]

Materials:

  • Urease enzyme solution

  • Urea (B33335) substrate solution

  • Phosphate buffer (pH 7.5)

  • Test compounds (thiohydantoin derivatives)

  • Standard inhibitor (e.g., Thiourea)

  • Phenol (B47542) reagent (1% w/v phenol, 0.005% w/v sodium nitroprusside)[6]

  • Alkali reagent (0.5% w/v NaOH, 0.1% active chloride NaOCl)[6]

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add 5 µL of the test compound solution (0.5 mM) to each well.[6]

  • Add 25 µL of urease enzyme solution and 55 µL of buffer to the wells.[6]

  • Incubate the plate at 30°C for 15 minutes.[6]

  • Initiate the reaction by adding varying concentrations of urea (2-24 mM) to study the kinetics.[6]

  • After a suitable incubation period, add 45 µL of phenol reagent and 70 µL of alkali reagent to each well.[6]

  • Incubate for 50 minutes to allow for color development.[6]

  • Measure the absorbance at 630 nm using a microplate reader.[6]

  • The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test well / Absorbance of control well)] x 100.[6]

Mutant Isocitrate Dehydrogenase (IDH) Inhibition Assay

Mutant IDH enzymes are significant targets in cancer therapy. This colorimetric assay measures the activity of mutant IDH by monitoring the oxidation of NADPH.

Materials:

  • Mutant IDH Lysis Buffer

  • Mutant IDH Assay Buffer

  • Mutant IDH Substrate

  • NADPH

  • Test compounds

  • 96-well plate

  • Microplate reader

Procedure:

  • Prepare cell or tissue lysates using the Mutant IDH Lysis Buffer.[7][8]

  • In a 96-well plate, add the sample (lysate) and adjust the volume to 50 µL with Mutant IDH Assay Buffer.[8]

  • For inhibitor screening, pre-incubate the enzyme with the test compounds.

  • Prepare a Reaction Mix containing Mutant IDH Assay Buffer and Mutant IDH Substrate.[8]

  • Add 50 µL of the Reaction Mix to each well to start the reaction.[7]

  • Measure the absorbance at 340 nm in kinetic mode for 60 minutes at 25°C. The decrease in absorbance corresponds to NADPH oxidation.[7]

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

FAAH is a key enzyme in the endocannabinoid system, and its inhibitors are being investigated for various therapeutic applications.[9] This fluorometric assay measures FAAH activity.

Materials:

  • FAAH Assay Buffer

  • FAAH enzyme

  • FAAH Substrate (e.g., AMC arachidonoyl amide)

  • Test compounds

  • 96-well white plate

  • Fluorescence microplate reader

Procedure:

  • In a 96-well white plate, add the test compounds at desired concentrations.

  • Add the FAAH enzyme to the wells and incubate for a specified time at 37°C.[10]

  • Initiate the reaction by adding the FAAH substrate.[10]

  • Measure the fluorescence in kinetic mode with excitation at 340-360 nm and emission at 450-465 nm.[10][11] The increase in fluorescence is proportional to FAAH activity.

Visualizing Experimental and Logical Relationships

To better understand the experimental processes and the biological context of enzyme inhibition by thiohydantoin derivatives, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Buffer, Inhibitor) prep_plate Prepare 96-Well Plate (Add Controls, Blanks, Test Compounds) prep_reagents->prep_plate add_enzyme Add Enzyme Solution prep_plate->add_enzyme pre_incubate Pre-incubation add_enzyme->pre_incubate add_substrate Add Substrate to Initiate Reaction pre_incubate->add_substrate incubate Incubation add_substrate->incubate add_reagent Add Detection Reagent (if applicable) incubate->add_reagent measure Measure Signal (Absorbance/Fluorescence) add_reagent->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition determine_kinetics Determine IC50/Ki calc_inhibition->determine_kinetics

Caption: Generalized workflow for in vitro enzyme inhibition assays.

G cluster_pathway Citric Acid Cycle & Oncometabolite Production cluster_inhibitor Inhibition cluster_effects Cellular Effects Isocitrate Isocitrate aKG α-Ketoglutarate Isocitrate->aKG Wild-Type IDH1/2 two_HG 2-Hydroxyglutarate (Oncometabolite) aKG->two_HG Mutant IDH1/2 TCA_Cycle Further TCA Cycle aKG->TCA_Cycle Epigenetic Epigenetic Alterations two_HG->Epigenetic Thiohydantoin Thiohydantoin Derivative Thiohydantoin->aKG Inhibits Cancer Cancer Progression Epigenetic->Cancer

Caption: Role of mutant IDH in cancer and its inhibition by thiohydantoin derivatives.

References

Assessing the Selectivity of 5,5-Diphenyl-2-thiohydantoin for its Biological Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the biological target selectivity of 5,5-Diphenyl-2-thiohydantoin (DPTH), a compound recognized for its anti-proliferative and anti-angiogenic properties. Due to the limited availability of direct quantitative data on the selectivity of DPTH, this guide draws upon existing literature on its observed biological effects and compares its profile with its structural analog, phenytoin (B1677684), and other relevant therapeutic agents.

Overview of this compound (DPTH)

This compound is a derivative of thiohydantoin, a heterocyclic compound with a diverse range of biological activities.[1] Structurally similar to the anti-epileptic drug phenytoin, DPTH has been shown to inhibit the proliferation of various cell types, including human umbilical vein endothelial cells (HUVEC), suggesting potential applications in cancer therapy.[2][3]

Primary Biological Target and Signaling Pathway

The primary mechanism of action for DPTH's anti-proliferative effects involves the upregulation of the cyclin-dependent kinase inhibitor p21.[2][3] This increase in p21 leads to the inhibition of cyclin-dependent kinase 2 (CDK2) and cyclin-dependent kinase 4 (CDK4), key regulators of cell cycle progression at the G1/S transition.[2][3] By inhibiting CDK2 and CDK4, DPTH effectively halts the cell cycle, leading to a decrease in cell proliferation.[3]

G DPTH This compound (DPTH) p21 p21 (CDKN1A) Upregulation DPTH->p21 Induces CDK4_CyclinD CDK4/Cyclin D Complex p21->CDK4_CyclinD Inhibits CDK2_CyclinE CDK2/Cyclin E Complex p21->CDK2_CyclinE Inhibits G1_S_Progression G1/S Phase Progression CDK4_CyclinD->G1_S_Progression Promotes CDK2_CyclinE->G1_S_Progression Promotes Cell_Proliferation Cell Proliferation G1_S_Progression->Cell_Proliferation

Caption: Signaling pathway of DPTH-mediated cell cycle arrest.

Selectivity Profile of DPTH

Direct quantitative data from broad-panel kinase assays or receptor binding assays for DPTH are not extensively available in the public domain. Its selectivity is therefore inferred from the observed biological effects.

3.1. Cyclin-Dependent Kinases:

The inhibitory action of DPTH on CDK2 and CDK4 is indirect, mediated by the upregulation of p21.[2][3] This mechanism suggests a degree of selectivity towards pathways regulated by p21. It is important to note that DPTH does not appear to directly inhibit the kinase activity of CDK2 and CDK4.[3]

3.2. Androgen Receptor:

While many thiohydantoin derivatives have been developed as potent androgen receptor (AR) antagonists for the treatment of prostate cancer, there is no direct evidence to suggest that DPTH itself is a high-affinity AR ligand.[4][5] Its structural analog, phenytoin, has been shown to enhance androgen metabolism and AR expression, but not to act as a direct antagonist.[6][7][8]

3.3. Other Potential Targets:

Given its structural similarity to phenytoin, DPTH may share some of its off-target effects. Phenytoin is known to be an inducer of cytochrome P450 enzymes, such as CYP2C9 and CYP3A4, and can interact with various other receptors and ion channels.[9][10][11][12] The potential for DPTH to modulate these targets has not been thoroughly investigated.

Comparison with Alternatives

To provide a comprehensive assessment, the selectivity profile of DPTH is compared with its structural analog, phenytoin, and established nonsteroidal anti-androgens, nilutamide (B1683758) and bicalutamide (B1683754).

CompoundPrimary Target(s)Known Off-Targets/Other ActivitiesSelectivity Notes
This compound (DPTH) Indirectly inhibits CDK2/CDK4 via p21 upregulationPotential for cytochrome P450 induction (inferred from phenytoin)Selectivity appears to be mediated by its effect on the p21 pathway. Direct kinase and receptor binding profiles are not well characterized.
Phenytoin Voltage-gated sodium channelsInducer of CYP2C9, CYP3A4; affects androgen metabolism and AR expression.[6][9][10][11][12][13][14]Primarily a sodium channel blocker with significant effects on drug metabolism.
Nilutamide Androgen Receptor (AR)Does not bind to progestogen, estrogen, or glucocorticoid receptors.[15][16]Selective for the androgen receptor over other steroid hormone receptors.[17]
Bicalutamide Androgen Receptor (AR)Can cause liver toxicity and has a range of side effects related to androgen deprivation.[18][19][20][21][22]A selective AR antagonist, but with a known side-effect profile.[20]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the assessment of DPTH and related compounds.

5.1. Western Blot for p21 Protein Expression

This protocol is used to determine the levels of p21 protein in cells treated with DPTH.

G start Cell Culture and Treatment with DPTH lysis Cell Lysis and Protein Extraction start->lysis quant Protein Quantification (e.g., BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer to PVDF Membrane sds->transfer blocking Blocking with 5% non-fat milk or BSA in TBST transfer->blocking primary_ab Incubation with Primary Antibody (anti-p21) blocking->primary_ab secondary_ab Incubation with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection end Data Analysis detection->end

Caption: Experimental workflow for Western blot analysis of p21.

5.2. In Vitro Kinase Assay for CDK2/CDK4 Activity

This assay measures the direct inhibitory effect of a compound on the kinase activity of CDK2 or CDK4.

G start Prepare Reaction Mixture: - Recombinant CDK2/Cyclin E or CDK4/Cyclin D - Kinase Buffer - Substrate (e.g., Rb protein) add_dpth Add DPTH at Varying Concentrations start->add_dpth initiate Initiate Reaction with ATP (and [γ-32P]ATP) add_dpth->initiate incubate Incubate at 30°C initiate->incubate stop Stop Reaction incubate->stop measure Measure Substrate Phosphorylation stop->measure end Calculate IC50 Value measure->end

Caption: Workflow for an in vitro CDK2/CDK4 kinase assay.

5.3. Androgen Receptor Competitive Binding Assay

This assay determines the ability of a compound to bind to the androgen receptor by competing with a radiolabeled ligand.

G start Prepare Assay Components: - AR Ligand Binding Domain - Radiolabeled Androgen (e.g., [3H]-DHT) - Assay Buffer add_dpth Add DPTH at Varying Concentrations start->add_dpth add_radioligand Add Radiolabeled Androgen add_dpth->add_radioligand add_ar Add Androgen Receptor add_radioligand->add_ar incubate Incubate to Reach Equilibrium add_ar->incubate separate Separate Bound and Free Radioligand incubate->separate measure Measure Radioactivity of Bound Ligand separate->measure end Calculate Ki or IC50 Value measure->end

References

Safety Operating Guide

Proper Disposal of 5,5-Diphenyl-2-thiohydantoin: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of 5,5-Diphenyl-2-thiohydantoin is paramount for laboratory safety and regulatory compliance. This guide provides essential procedural information for researchers, scientists, and drug development professionals on the proper handling and disposal of this compound.

Immediate Safety Considerations: this compound is harmful if swallowed, in contact with skin, or inhaled. Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn at all times when handling this chemical. Work should be conducted in a well-ventilated area or under a chemical fume hood.

Step-by-Step Disposal Protocol

The recommended disposal method for this compound involves professional waste management services due to its hazardous nature. Adherence to local, state, and federal regulations is mandatory.

  • Initial Assessment: Determine if the this compound is a surplus, uncontaminated product or a waste product (e.g., contaminated with other substances, a byproduct of a reaction).

  • Segregation and Storage:

    • Keep the compound in its original, clearly labeled container.

    • If the original container is not available, use a compatible, sealed, and properly labeled waste container.

    • Do not mix this compound waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office or a licensed waste disposal company.

  • Engage Professional Disposal Services:

    • Contact your institution's EHS office to arrange for the collection of the chemical waste.

    • If an internal EHS office is not available, a licensed professional waste disposal company must be contracted.[1]

  • Recommended Disposal Method:

    • The preferred method of disposal is through a licensed service that can offer surplus and non-recyclable solutions.[1]

    • A common practice for this type of organic compound is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Disposal of Contaminated Packaging:

    • Empty containers that held this compound should be treated as hazardous waste.

    • Dispose of the contaminated packaging as you would the unused product.[1] Do not rinse and reuse the containers.

Quantitative Data and Regulatory Information

ParameterInformationSource
Waste Classification Hazardous WasteThermo Fisher Scientific
Disposal Route Licensed Professional Waste Disposal ServiceCDH Fine Chemical[1]
Recommended Technology Chemical Incineration with a ScrubberCDH Fine Chemical[1]
Contaminated Packaging Dispose of as unused productCDH Fine Chemical[1]
Regulatory Compliance Adherence to local, state, and federal regulations is required.Multiple Sources

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start cluster_assessment Assessment & Segregation cluster_action Action cluster_disposal Final Disposal start Identify this compound for Disposal assess Assess Waste Type (Surplus vs. Contaminated) start->assess segregate Segregate and Store in Labeled, Sealed Container assess->segregate contact_ehs Contact Institutional EHS or Licensed Waste Disposal Company segregate->contact_ehs transfer Transfer Waste to Authorized Personnel contact_ehs->transfer incinerate Chemical Incineration (Recommended) transfer->incinerate end Disposal Complete incinerate->end

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Researchers: A Comprehensive Guide to Handling 5,5-Diphenyl-2-thiohydantoin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Personnel

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 5,5-Diphenyl-2-thiohydantoin. Adherence to these procedural guidelines is critical to ensure personal safety and proper disposal of this chemical.

Hazard and Exposure Summary

This compound is classified as an acute toxicant if swallowed, in contact with skin, or if inhaled.[1][2] It is imperative to minimize all routes of exposure through the mandatory use of personal protective equipment and proper handling protocols.

Hazard ClassificationGHS CategorySignal WordHazard Statement(s)
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed[1][2]
Acute Toxicity, DermalCategory 4WarningH312: Harmful in contact with skin[1][2]
Acute Toxicity, InhalationCategory 4WarningH332: Harmful if inhaled[1][2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following equipment is mandatory when handling this compound in its solid, powdered form.

Protection TypeSpecificationRationale
Respiratory Protection NIOSH-approved N95 respirator or higher[1]To prevent inhalation of harmful dust particles.
Eye and Face Protection Chemical safety goggles and a face shieldTo protect against splashes and airborne particles.
Hand Protection Nitrile or neoprene gloves[1]To prevent skin contact. These materials offer good resistance to a range of chemicals.
Body Protection A fully fastened laboratory coatTo protect skin and personal clothing from contamination.

Operational Plan for Safe Handling

The following step-by-step procedures must be followed to minimize the risk of exposure during the handling of this compound.

Preparation and Weighing
  • Designated Area: All work with this compound powder must be conducted in a designated area within a certified chemical fume hood.

  • Fume Hood Preparation: Before starting, ensure the fume hood is functioning correctly. Clear the workspace of any unnecessary items to ensure proper airflow.

  • The Tare Method for Weighing:

    • Place a labeled, sealable container on the analytical balance and tare it.

    • Move the tared container to the chemical fume hood.

    • Carefully transfer the desired amount of this compound powder into the container using a dedicated spatula.

    • Securely close the container.

    • Return the sealed container to the balance to obtain the final weight.

  • Minimize Dust: Handle the powder gently to avoid creating airborne dust. Keep the container closed whenever possible.

Experimental Use
  • Solution Preparation: If preparing a solution, add the solvent to the sealed container with the pre-weighed powder inside the chemical fume hood.

  • Transfers: Use appropriate tools, such as spatulas or powder funnels, for all transfers to minimize the risk of spills.

  • Maintain Containment: All procedures involving the open handling of this compound must be performed within the chemical fume hood.

Disposal Plan

Proper disposal of this compound and associated contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation
  • Solid Waste: All disposable items contaminated with this compound, including gloves, weigh boats, and paper towels, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Unused Product: Unused or expired this compound must be disposed of as hazardous chemical waste. Do not attempt to dispose of it in regular trash or down the drain.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container.

Disposal Method

The recommended disposal method for this compound is incineration by a licensed hazardous waste disposal company. The high temperatures of incineration will thermally decompose the compound. As this is a sulfur-containing organic compound, the incineration process should be equipped with scrubbers to manage sulfur oxide emissions.[3][4]

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.

  • Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal. Clean the spill area with a suitable solvent and then with soap and water. For large spills, evacuate the area and contact your institution's environmental health and safety department.

Visual Workflow for Safe Handling and Disposal

Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Cleanup & Disposal prep1 Don Appropriate PPE (N95 Respirator, Goggles, Face Shield, Gloves, Lab Coat) prep2 Prepare Well-Ventilated Work Area (Certified Chemical Fume Hood) prep1->prep2 prep3 Gather Handling and Spill-Control Materials prep2->prep3 handle1 Weigh this compound Solid (Using Tare Method inside Fume Hood) prep3->handle1 Proceed to Handling handle2 Proceed to Experimental Use (All manipulations inside Fume Hood) handle1->handle2 dispose1 Segregate Contaminated Waste (Gloves, Weigh Boats, etc.) handle2->dispose1 Proceed to Disposal dispose2 Place in Labeled Hazardous Waste Container dispose1->dispose2 dispose3 Arrange for Incineration by a Licensed Disposal Company dispose2->dispose3

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,5-Diphenyl-2-thiohydantoin
Reactant of Route 2
Reactant of Route 2
5,5-Diphenyl-2-thiohydantoin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。